molecular formula C13H11NO2S B1299002 2-[(4-Methylphenyl)thio]nicotinic acid CAS No. 955-53-3

2-[(4-Methylphenyl)thio]nicotinic acid

Cat. No.: B1299002
CAS No.: 955-53-3
M. Wt: 245.3 g/mol
InChI Key: VEZNUKVMXCLWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenyl)thio]nicotinic acid (CAS 955-53-3) is a specialized organic compound with a molecular formula of C13H11NO2S and a molecular weight of 245.3 g/mol. This aryl sulfide features a nicotinic acid (pyridine-3-carboxylic acid) scaffold, a form of vitamin B3 that serves as a precursor to essential coenzymes like NAD+ involved in DNA repair and cellular metabolism . The compound is a white to off-white crystalline solid with a documented melting point of 217-218 °C . It is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers value this compound for its unique molecular structure, which incorporates both a nicotinic acid moiety and a (4-methylphenyl)thio functional group. This combination makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of novel molecules with potential biological activity. Recent scientific literature highlights a growing interest in nicotinic acid derivatives and related synthetic compounds for their antimicrobial properties against drug-resistant pathogens . The structural features of this compound suggest its potential for use in developing new active molecules, such as nicotinamide hydrazides, which have shown promising antibacterial and antifungal effects in recent studies . When handling, use non-sparking tools, avoid dust formation, and wear suitable protective clothing to prevent skin and eye contact. Store in a tightly closed container in a dry, cool, and well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-9-4-6-10(7-5-9)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNUKVMXCLWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-53-3
Record name 2-[(4-Methylphenyl)thio]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 2-[(4-Methylphenyl)thio]nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-[(4-Methylphenyl)thio]nicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its key precursor, 2-mercaptonicotinic acid, and analogous 2-(arylthio)nicotinic acid derivatives. The proposed synthesis and potential biological activities are based on established chemical principles and related studies.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound2-Mercaptonicotinic Acid
CAS Number 955-53-3[1]38521-46-9[2][3]
Molecular Formula C₁₃H₁₁NO₂S[1]C₆H₅NO₂S[4][2][3]
Molecular Weight 259.30 g/mol 155.17 g/mol [4][2]
Appearance -Yellow crystalline powder[4][5]
Melting Point -270 °C[4][5][6]
Solubility -Very soluble in water[4]. Sparingly soluble in water.
pKa -1.87[4]

Note: A discrepancy in the reported water solubility of 2-mercaptonicotinic acid exists in the literature.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on the well-established chemistry of 2-mercaptonicotinic acid and general methods for the preparation of aryl thioethers.

Proposed Synthesis of this compound

The proposed synthesis involves a nucleophilic substitution reaction between 2-mercaptonicotinic acid and a suitable 4-methylphenyl (p-tolyl) electrophile. A common method for forming such aryl thioethers is the reaction of a thiol with an aryl halide in the presence of a base.

Synthesis_of_2((4_Methylphenyl)thio)nicotinic_acid cluster_reactants Reactants 2-Mercaptonicotinic_Acid 2-Mercaptonicotinic Acid Product This compound 2-Mercaptonicotinic_Acid->Product + p-Tolyl_Halide 4-Methylphenyl Halide (e.g., 4-Iodotoluene) p-Tolyl_Halide->Product + Base Base (e.g., K2CO3, NaOH) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general methods for the synthesis of 2-(arylthio)benzoic acids and related compounds[7].

Materials:

  • 2-Mercaptonicotinic acid

  • 4-Iodotoluene (or 4-bromotoluene)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-mercaptonicotinic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate salt.

  • Add 4-iodotoluene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis of the Precursor: 2-Mercaptonicotinic Acid

The precursor, 2-mercaptonicotinic acid, can be synthesized from 2-chloronicotinic acid.

Experimental Protocol for 2-Mercaptonicotinic Acid Synthesis: [8]

  • A suspension of 2-chloronicotinic acid (5 mmol) and thiourea (6 mmol) is prepared in water (15 mL).

  • The mixture is refluxed at 90 °C for 8 hours.

  • Upon cooling to room temperature, a pale yellow suspension is formed.

  • The pH of the suspension is adjusted to approximately 8 with a dilute sodium hydroxide solution and stirred for 10 minutes.

  • Dilute hydrochloric acid is then added to precipitate a pale yellow solid.

  • The solid is collected by filtration and dried to yield 2-mercaptonicotinic acid.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not available. However, research on analogous thionicotinic acid derivatives provides insights into its potential pharmacological effects.

A study on 2-(1-adamantylthio)nicotinic acid revealed significant vasorelaxant and antioxidant properties[9][10]. The vasorelaxation effect was found to be mediated by endothelium-induced nitric oxide (NO) and prostacyclin[9][10]. This suggests that this compound might also exhibit similar activities.

Furthermore, nicotinic acid and its derivatives are known to have anti-inflammatory and antibacterial activities[11][12]. Nicotinic acid itself has been shown to inhibit vascular inflammation through a SIRT1-dependent signaling pathway[13]. It also plays a role in neuroprotection by modulating nicotinic acetylcholine receptor (nAChR) signaling, which involves the PI3K/Akt pathway[14]. Additionally, nicotinic acid can attenuate mitochondrial dysfunction and inhibit the mitochondrial pathway of apoptosis[15]. The G protein-coupled receptor GPR109A is a key receptor for nicotinic acid, mediating its metabolic and vascular effects[16][17].

Potential Signaling Pathway for Vasorelaxation

Based on the study of 2-(1-adamantylthio)nicotinic acid, a potential signaling pathway for the vasorelaxant effects of this compound can be proposed.

Vasorelaxation_Pathway Compound This compound Endothelial_Cell Endothelial Cell Compound->Endothelial_Cell eNOS eNOS Activation Endothelial_Cell->eNOS Prostacyclin Prostacyclin Release Endothelial_Cell->Prostacyclin NO Nitric Oxide (NO) Production eNOS->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP Increased cGMP sGC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation IP_Receptor IP Receptor Activation Prostacyclin->IP_Receptor cAMP Increased cAMP IP_Receptor->cAMP cAMP->Relaxation

Caption: Potential vasorelaxation signaling pathway.

Conclusion

This compound is a derivative of nicotinic acid for which direct and extensive experimental data is currently lacking in the public domain. However, based on the established chemistry of its precursor, 2-mercaptonicotinic acid, and the biological activities of structurally related 2-(arylthio)nicotinic acids, this technical guide provides a foundational understanding of its core properties. The proposed synthesis offers a viable route for its preparation, enabling further investigation. The potential for vasorelaxant, antioxidant, and anti-inflammatory activities, mediated by pathways involving nitric oxide, prostacyclin, and SIRT1, makes this compound a compound of interest for further research in drug discovery and development. Future experimental studies are necessary to validate these predicted properties and to fully elucidate its pharmacological profile.

References

What is the mechanism of action of 2-[(4-Methylphenyl)thio]nicotinic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that 2-[(4-Methylphenyl)thio]nicotinic acid is not a widely studied compound with a well-defined and singular mechanism of action. However, based on its structural similarity to other nicotinic acid derivatives and related compounds, its potential mechanisms can be inferred. This technical guide synthesizes the available information on related compounds to propose a likely mechanism of action for this compound, provides quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the key signaling pathways.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of kynurenine 3-monooxygenase (KMO), an enzyme in the tryptophan metabolic pathway. This hypothesis is based on studies of structurally related compounds, particularly 2-(arylthio)nicotinic acids.

Kynurenine 3-monooxygenase is a critical enzyme that converts kynurenine to 3-hydroxykynurenine. The inhibition of KMO leads to a decrease in the production of downstream neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, and a subsequent increase in the neuroprotective metabolite, kynurenic acid. This shift in the balance of kynurenine pathway metabolites is considered a potential therapeutic strategy for neurodegenerative diseases.

Quantitative Data

The following table summarizes the inhibitory activity of compounds structurally related to this compound against kynurenine 3-monooxygenase.

CompoundIC50 (µM)Assay ConditionReference
2-((4-chlorophenyl)thio)nicotinic acid0.25Recombinant human KMO, in vitro
2-((4-fluorophenyl)thio)nicotinic acid0.32Recombinant human KMO, in vitro
2-((3-chlorophenyl)thio)nicotinic acid0.45Recombinant human KMO, in vitro
2-((4-methoxyphenyl)thio)nicotinic acid0.87Recombinant human KMO, in vitro

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro inhibitory activity of compounds against kynurenine 3-monooxygenase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human kynurenine 3-monooxygenase (KMO).

Materials:

  • Recombinant human KMO

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme Preparation: A solution of recombinant human KMO is prepared in potassium phosphate buffer.

  • Assay Mixture Preparation: In each well of a 96-well microplate, the following are added:

    • Potassium phosphate buffer

    • NADPH solution

    • Test compound at various concentrations (typically a serial dilution)

    • KMO enzyme solution

  • Pre-incubation: The plate is incubated for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the test compound to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-kynurenine, to each well.

  • Kinetic Measurement: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time. Alternatively, the production of 3-hydroxykynurenine can be measured using a fluorescent assay.

  • Data Analysis: The initial reaction velocities are calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling and Metabolic Pathways

The following diagrams illustrate the kynurenine pathway and the proposed mechanism of action of this compound.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Compound This compound Compound->KMO Inhibition KMO->Three_HK Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Assay KMO Inhibition Assay (IC50 Determination) Cell_Culture Cell-based Assays (e.g., Neuroprotection) Assay->Cell_Culture PK Pharmacokinetic Studies (ADME) Cell_Culture->PK Efficacy Animal Models of Neurodegeneration PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Opt Lead Optimization Efficacy->Lead_Opt

An In-depth Technical Guide to 2-[(4-Methylphenyl)thio]nicotinic Acid: Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(4-Methylphenyl)thio]nicotinic acid, a sulfur-containing derivative of nicotinic acid. While specific historical discovery details and extensive biological data for this particular compound are not widely documented in publicly available scientific literature, this paper extrapolates its likely synthesis, potential biological activities, and relevant signaling pathways based on established knowledge of structurally analogous compounds. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of 2-thio-substituted nicotinic acid derivatives.

Introduction to Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a well-established molecule with a dual role as an essential nutrient and a therapeutic agent.[1][2] In pharmacology, high doses of nicotinic acid have been utilized for their lipid-modifying effects.[3] The core structure of nicotinic acid, a pyridine-3-carboxylic acid, has served as a versatile scaffold for the development of a wide array of derivatives with diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and fungicidal properties. The substitution at the 2-position of the pyridine ring, in particular, has been a key area of investigation for modulating the therapeutic profile of nicotinic acid.

The Emergence of this compound

The specific history and discovery of this compound (CAS Number: 955-53-3) are not well-documented in prominent scientific literature. Its existence is confirmed through its unique CAS identifier and availability from chemical suppliers. The synthesis of this and similar 2-arylthio-nicotinic acid derivatives likely emerged from broader research efforts into the modification of the nicotinic acid scaffold to explore novel therapeutic agents. The introduction of a thioether linkage at the 2-position, particularly with an aryl substituent like a 4-methylphenyl (p-tolyl) group, is a common strategy in medicinal chemistry to enhance lipophilicity and potentially modulate biological activity.

Synthesis and Characterization

The most probable and widely applicable method for the synthesis of this compound is the Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.

General Experimental Protocol: Ullmann Condensation

A plausible synthetic route for this compound is the reaction of 2-chloronicotinic acid with 4-methylbenzenethiol (p-thiocresol) in the presence of a copper catalyst and a base.

Reactants:

  • 2-Chloronicotinic acid

  • 4-Methylbenzenethiol (p-thiocresol)

  • Copper(I) iodide (CuI) or other copper catalysts

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A high-boiling polar solvent (e.g., dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))

Procedure:

  • To a reaction vessel, add 2-chloronicotinic acid, 4-methylbenzenethiol, and the base in the chosen solvent.

  • Add the copper catalyst to the mixture.

  • Heat the reaction mixture to a high temperature (typically in the range of 120-180 °C) and maintain it for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid solution (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration, wash it with water, and then dry it.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

This general protocol is based on established methods for the synthesis of similar 2-arylthio-nicotinic acid derivatives and would likely yield the target compound.[4][5][6]

Logical Workflow for Synthesis

G Reactants Reactants: - 2-Chloronicotinic Acid - 4-Methylbenzenethiol - Copper Catalyst - Base - Solvent Reaction Ullmann Condensation (Heating) Reactants->Reaction Workup Acidification and Precipitation Reaction->Workup Purification Filtration and Recrystallization Workup->Purification Product This compound Purification->Product G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Constitutive Prostaglandins (e.g., Gastric Protection) COX1->Prostaglandins_Constitutive Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory TargetCompound This compound (Hypothesized) TargetCompound->COX2 Inhibition

References

Spectroscopic Profile of 2-[(4-Methylphenyl)thio]nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-[(4-Methylphenyl)thio]nicotinic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this report leverages high-quality data from a closely related analogue, 2-(methylthio)nicotinic acid, to provide a reliable predictive spectroscopic profile. The data presented herein, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. The NMR and IR data are based on the experimental and calculated values for the structurally similar compound, 2-(methylthio)nicotinic acid, as reported by Gökce and Bahçeli (2013). The mass spectrometry data is theoretical.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~13.0 (s, 1H)-COOH
~8.5 (dd, 1H)H-6 (Py)
~8.2 (dd, 1H)H-4 (Py)
~7.5 (d, 2H)Ar-H
~7.3 (d, 2H)Ar-H
~7.1 (dd, 1H)H-5 (Py)
~2.4 (s, 3H)-CH₃

Note: Py = Pyridine ring; Ar = Phenyl ring. Chemical shifts are referenced to TMS.

Table 2: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Assignment Intensity
~3000-2500O-H stretch (Carboxylic acid)Broad
~1700C=O stretch (Carboxylic acid)Strong
~1580C=C and C=N stretch (Aromatic rings)Medium-Strong
~1450C-H bendMedium
~1300C-O stretch / O-H bendMedium
~1150C-S stretchMedium-Weak
~820C-H out-of-plane bend (p-disubstituted)Strong

Table 3: Predicted Mass Spectrometry (MS) Data

m/z (Predicted) Assignment
259[M]⁺ (Molecular Ion)
214[M - COOH]⁺
135[M - C₇H₇S]⁺
121[C₇H₇S]⁺
91[C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of any particulate matter.

  • NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the final spectrum.

  • Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample Pure Compound Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

An In-depth Technical Guide on 2-[(4-Methylphenyl)thio]nicotinic acid: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical considerations of 2-[(4-Methylphenyl)thio]nicotinic acid. While specific experimental data for this exact molecule is not extensively available in public literature, this document extrapolates information from closely related analogues to provide a robust understanding of its characteristics, potential synthesis, and biological relevance.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, which is a form of vitamin B3. The structure features a p-tolyl group attached to the nicotinic acid backbone via a thioether linkage at the 2-position of the pyridine ring.

Systematic Name: 2-[(4-Methylphenyl)thio]pyridine-3-carboxylic acid

Molecular Formula: C₁₃H₁₁NO₂S

Molecular Weight: 245.30 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Stereochemistry

This compound is an achiral molecule. It does not possess any stereocenters, and therefore, does not have any enantiomers or diastereomers. The molecule is conformationally flexible due to the rotation around the C-S and S-Aryl bonds.

Physicochemical Properties (Predicted)

PropertyPredicted Value
LogP 3.5
Topological Polar Surface Area (TPSA) 66.43 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3
pKa (most acidic) 4.0 (Carboxylic acid)
pKa (most basic) 2.5 (Pyridine nitrogen)

Synthesis Protocols

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of 2-(arylthio)nicotinic acids. The most common approach involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the nicotinic acid ring with a thiol.

General Experimental Protocol for Synthesis

Reaction:

G R1 2-Chloronicotinic acid C1 Base (e.g., K2CO3) Solvent (e.g., DMF) Heat R1->C1 R2 4-Methylthiophenol R2->C1 P1 This compound C1->P1

Caption: General reaction scheme for the synthesis of this compound.

Materials:

  • 2-Chloronicotinic acid

  • 4-Methylthiophenol (p-thiocresol)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloronicotinic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • To this suspension, add 4-methylthiophenol (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, derivatives of 2-thionicotinic acid have shown interesting pharmacological activities. For instance, 2-(1-adamantylthio)nicotinic acid has been reported to exhibit vasorelaxant and antioxidant properties.[1][2]

The biological effects of such compounds are often attributed to their structural similarity to nicotinic acid and their ability to interact with various enzymes and receptors.

Postulated Signaling Pathway for Vasorelaxation

Based on the activity of related compounds, a potential signaling pathway for vasorelaxation induced by this compound could involve the endothelium-dependent release of nitric oxide (NO) and prostacyclin (PGI₂).

G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell 2-Arylthionicotinic Acid 2-Arylthionicotinic Acid Receptor Receptor 2-Arylthionicotinic Acid->Receptor eNOS eNOS Receptor->eNOS COX COX Receptor->COX NO NO eNOS->NO PGI2 PGI2 COX->PGI2 L-Arginine L-Arginine L-Arginine->eNOS Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX sGC sGC NO->sGC Relaxation Relaxation PGI2->Relaxation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG PKG->Relaxation

Caption: Postulated signaling pathway for vasorelaxation.

This hypothetical pathway suggests that the compound might bind to a receptor on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX). This results in the production of NO and PGI₂, which then act on adjacent smooth muscle cells to induce relaxation.

Conclusion

This compound is an interesting synthetic target within the broader class of nicotinic acid derivatives. While specific experimental data is lacking, its structure, properties, and synthesis can be reasonably predicted based on established chemical principles and the behavior of analogous compounds. Further research is warranted to synthesize this molecule, confirm its physicochemical properties, and explore its potential biological activities, particularly in the areas of cardiovascular and inflammatory diseases. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for such future investigations.

References

An In-depth Technical Guide to the Solubility of 2-[(4-Methylphenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-[(4-Methylphenyl)thio]nicotinic acid. A comprehensive search of available scientific literature and databases revealed no specific quantitative solubility data for this compound. Therefore, this document provides a detailed theoretical analysis of its expected solubility based on its molecular structure, drawing comparisons with the well-characterized parent compound, nicotinic acid. Furthermore, this guide furnishes a summary of the solubility of nicotinic acid in various solvents to serve as a baseline. A generalized, robust experimental protocol for determining the solubility of compounds such as this compound is presented, along with a visual workflow to guide laboratory execution.

Introduction

Predicted Solubility of this compound

The molecular structure of this compound is comprised of a nicotinic acid core, a thioether linkage, and a p-tolyl group. Each of these components contributes to its overall physicochemical properties, including solubility.

  • Nicotinic Acid Core: The pyridine carboxylic acid structure of nicotinic acid provides both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group). This allows for interactions with polar solvents. Nicotinic acid itself is slightly soluble in water and more soluble in hot water and ethanol[1].

  • (4-Methylphenyl)thio Group: The introduction of the (4-methylphenyl)thio substituent significantly increases the lipophilicity (oil-loving nature) of the molecule. The phenyl ring and the methyl group are nonpolar, which will tend to decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents. The sulfur atom in the thioether linkage is less electronegative than oxygen and is a weaker hydrogen bond acceptor.

Overall Prediction: Based on this structural analysis, this compound is expected to have significantly lower aqueous solubility than nicotinic acid. Its solubility in polar protic solvents like ethanol may be moderate, facilitated by the hydrogen bonding capabilities of the nicotinic acid portion. The compound is predicted to be more soluble in organic solvents of intermediate polarity and nonpolar aprotic solvents compared to nicotinic acid, owing to the large nonpolar substituent. The carboxylic acid group will allow for increased solubility in alkaline aqueous solutions due to the formation of a more polar carboxylate salt.

Solubility of Nicotinic Acid (Reference Data)

To provide a contextual baseline, the following table summarizes the experimentally determined solubility of the parent compound, nicotinic acid, in various solvents.

SolventMolar Solubility (mol·dm⁻³) at 298.2 KMole Fraction Solubility at 298.15 KTemperature Range (°C)Reference
Water-0.0024610 to 60[2]
Ethanol-0.0042710 to 60[2]
Acetone-0.0010910 to 60[2]
Diethyl Ether-0.0003010 to 60[2]
Acetonitrile-0.0002110 to 60[2]
Dimethyl Sulfoxide (DMSO)-0.0632010 to 60[2]
Sulfuric Acid + WaterVaries with concentration-19.5 to 88.2[3]
3-Picoline + Sulfuric Acid + WaterVaries with concentration-19.5 to 88.2[3]

Note: The solubility of nicotinic acid has been shown to be temperature-dependent. For detailed data across different temperatures, please refer to the cited literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound. The shake-flask method is a reliable and widely used technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 72 hours. Preliminary experiments may be needed to determine the time to reach equilibrium[2][4].

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • To separate the dissolved solute from the undissolved solid, withdraw an aliquot of the supernatant. This can be achieved by:

      • Centrifugation of the vials followed by careful removal of the supernatant.

      • Direct filtration of the supernatant using a syringe filter. It is important to pre-rinse the filter with a small amount of the sample solution to avoid adsorption losses.

  • Quantification:

    • Accurately dilute the clear, saturated solution with a known volume of the solvent or a suitable mobile phase for analysis.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the experimental samples.

  • Data Analysis:

    • Calculate the solubility of this compound in the selected solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake centrifuge Centrifuge or allow to settle shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Conclusion

While direct experimental data on the solubility of this compound is currently unavailable, a reasoned prediction can be made based on its chemical structure. The presence of the lipophilic (4-methylphenyl)thio group is expected to decrease its aqueous solubility and enhance its solubility in less polar organic solvents when compared to its parent compound, nicotinic acid. For researchers and drug development professionals requiring precise solubility data, the provided experimental protocol offers a robust methodology for its determination. This guide serves as a foundational resource to facilitate further investigation and application of this compound.

References

Potential Biological Targets of 2-[(4-Methylphenyl)thio]nicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a well-established therapeutic agent, and its derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide delves into the potential biological targets of a specific derivative, 2-[(4-Methylphenyl)thio]nicotinic acid. While direct experimental data on this compound is limited, this document synthesizes information from structurally related molecules and the known activities of the nicotinic acid scaffold to propose putative targets and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, providing insights into potential therapeutic applications and guiding future experimental design.

The core structure, nicotinic acid (a form of vitamin B3), is known for its lipid-modifying effects, primarily through interaction with the G-protein coupled receptor GPR109A (HCA2).[1] However, the introduction of a thioether linkage at the 2-position and a 4-methylphenyl group suggests a modification of its biological activity profile, potentially leading to novel therapeutic properties. This guide will explore these potential activities, including vasorelaxant, antioxidant, anti-inflammatory, and antimicrobial effects, providing available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.

Potential Biological Activities and Associated Targets

Based on the analysis of structurally similar compounds and the known pharmacology of nicotinic acid derivatives, the following biological activities and targets are proposed for this compound.

Vasorelaxant Activity

A study on the structurally related compound, 2-(1-adamantylthio)nicotinic acid, demonstrated potent vasorelaxant effects.[2] This suggests that this compound may also act as a vasodilator, a property with potential applications in cardiovascular diseases.

Potential Targets:

  • Endothelial Nitric Oxide Synthase (eNOS): The vasorelaxation induced by thionicotinic acid derivatives has been shown to be endothelium-dependent and mediated by nitric oxide (NO).[2] This implies that the compound may stimulate eNOS to produce NO.

  • Prostacyclin (PGI2) Pathway: The same study indicated the involvement of prostacyclin in the observed vasorelaxation.[2] The compound may enhance the synthesis or signaling of PGI2.

Quantitative Data:

The following table summarizes the vasorelaxant activity of the related compound 2-(1-adamantylthio)nicotinic acid.

CompoundMax Relaxation (Rmax)ED50
2-(1-adamantylthio)nicotinic acid78.7%21.3 nM[2]
Antioxidant Activity

The thioether linkage in this compound suggests potential antioxidant properties. The study on 2-(1-adamantylthio)nicotinic acid also confirmed its antioxidant activity through DPPH and superoxide dismutase (SOD) assays.[2]

Potential Targets:

  • Free Radicals: The compound may directly scavenge free radicals, such as the DPPH radical and superoxide anions.

  • Superoxide Dismutase (SOD): The compound might enhance the activity of SOD, an important antioxidant enzyme.

Quantitative Data:

Anti-inflammatory Activity

Nicotinic acid and its derivatives are known to possess anti-inflammatory properties.[3][4][5][6] The mechanism often involves the modulation of key inflammatory signaling pathways.

Potential Targets:

  • Nuclear Factor-kappa B (NF-κB): Nicotinic acid has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[4][5]

  • Sirtuin 1 (SIRT1): The anti-inflammatory effects of nicotinic acid can also be mediated through the activation of SIRT1, a NAD+-dependent deacetylase.[3][6]

Antimicrobial Activity

Various derivatives of nicotinic acid have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7][8]

Potential Targets:

The exact molecular targets for the antimicrobial activity of nicotinic acid derivatives are not fully elucidated but may involve:

  • Inhibition of essential enzymes: The compounds could inhibit enzymes crucial for microbial survival.

  • Disruption of cell membrane integrity: The lipophilic 4-methylphenyl group might facilitate interaction with and disruption of the microbial cell membrane.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the potential activities of this compound.

Vasorelaxation Assay in Rat Thoracic Aorta

This protocol is adapted from studies on similar compounds and is designed to assess the vasodilatory effects of the test compound.[9][10][11][12][13]

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Test compound (this compound)

  • Organ bath system with force transducers

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the bath solution every 15-20 minutes.

  • Viability Check: Contract the aortic rings with 60 mM KCl. After washing, assess the integrity of the endothelium by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.

  • Vasorelaxation Assessment: Pre-contract the aortic rings with phenylephrine (1 µM). Once a stable contraction is achieved, cumulatively add the test compound at increasing concentrations. Record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the ED50 value (the concentration of the compound that produces 50% of the maximal relaxation).

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound

  • Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare a series of dilutions of the test compound and ascorbic acid in the same solvent.

  • Reaction: Mix the test compound solutions with the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Use the solvent as a blank.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of a compound to enhance the activity of the antioxidant enzyme SOD.

Materials:

  • SOD assay kit (commercial kits are widely available)

  • Test compound

  • Spectrophotometer or microplate reader

Procedure:

  • Follow the manufacturer's protocol: Commercial SOD assay kits typically provide all the necessary reagents and a detailed protocol. The principle usually involves the generation of superoxide radicals and a detection system that measures the inhibition of a colorimetric reaction by SOD.

  • Sample Preparation: Prepare the test compound at various concentrations as per the kit's instructions.

  • Assay: Perform the assay according to the kit's protocol, which usually involves mixing the sample with a reagent that generates superoxide radicals and a detection reagent.

  • Measurement: Measure the absorbance at the specified wavelength using a spectrophotometer or microplate reader.

  • Data Analysis: Calculate the SOD-like activity of the test compound based on the inhibition of the colorimetric reaction. Express the results as units of SOD activity or as a percentage of inhibition.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that may be modulated by this compound.

Vasorelaxation Signaling Pathway

This pathway illustrates how the compound might induce vasorelaxation through the endothelium-dependent release of nitric oxide (NO) and prostacyclin (PGI2).

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Compound Compound eNOS eNOS Compound->eNOS Activates COX COX Compound->COX Activates NO NO eNOS->NO Produces L-Arginine L-Arginine L-Arginine->eNOS sGC sGC NO->sGC Diffuses & Activates PGI2 PGI2 COX->PGI2 Produces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX AC AC PGI2->AC Diffuses & Activates cGMP cGMP sGC->cGMP Converts to GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation Leads to cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Relaxation Leads to

Caption: Proposed vasorelaxation signaling pathway.

Anti-inflammatory Signaling Pathways

This diagram outlines two potential anti-inflammatory pathways: inhibition of NF-κB and activation of SIRT1.

Anti_inflammatory_Pathways cluster_NFkB NF-κB Pathway cluster_SIRT1 SIRT1 Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus_NFkB NF-κB (in Nucleus) NF-κB->Nucleus_NFkB Translocates Inflammatory Genes Inflammatory Genes Nucleus_NFkB->Inflammatory Genes Activates Transcription Compound_NFkB Compound Compound_NFkB->IKK Inhibits Compound_SIRT1 Compound SIRT1 SIRT1 Compound_SIRT1->SIRT1 Activates Deacetylated Proteins Deacetylated Proteins SIRT1->Deacetylated Proteins Deacetylates Acetylated Proteins Acetylated Proteins Acetylated Proteins->SIRT1 Anti-inflammatory Effects Anti-inflammatory Effects Deacetylated Proteins->Anti-inflammatory Effects Experimental_Workflow Start Compound Synthesis & Purification Primary_Screening Primary Activity Screening Start->Primary_Screening Vasorelaxation_Assay Vasorelaxation Assay Primary_Screening->Vasorelaxation_Assay Antioxidant_Assay Antioxidant Assays (DPPH, SOD) Primary_Screening->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., Cytokine Release) Primary_Screening->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Assays (MIC Determination) Primary_Screening->Antimicrobial_Assay Hit_Identification Active? Vasorelaxation_Assay->Hit_Identification Antioxidant_Assay->Hit_Identification Anti_inflammatory_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Secondary_Screening Secondary Screening & Mechanism of Action Studies Hit_Identification->Secondary_Screening Yes Inactive Inactive Hit_Identification->Inactive No Dose_Response Dose-Response Studies Secondary_Screening->Dose_Response Pathway_Analysis Signaling Pathway Analysis Secondary_Screening->Pathway_Analysis Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization Pathway_Analysis->Lead_Optimization

References

In Silico Prediction of 2-[(4-Methylphenyl)thio]nicotinic Acid Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico framework for the characterization and bioactivity prediction of the novel compound, 2-[(4-Methylphenyl)thio]nicotinic acid. In the absence of extensive empirical data for this specific molecule, this document serves as a methodological roadmap for its virtual assessment. We detail protocols for target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and Quantitative Structure-Activity Relationship (QSAR) modeling. Furthermore, this guide presents illustrative data in structured tables and visualizes key workflows and potential signaling pathways using Graphviz (DOT language), providing a template for the systematic in silico evaluation of new chemical entities in drug discovery.

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects.[1][2][3] The novel compound, this compound (CAS 955-53-3), represents an unexplored chemical entity with therapeutic potential.[4] In silico drug discovery methods offer a rapid and cost-effective approach to profile such novel compounds, enabling the prioritization of resources for subsequent experimental validation.[5][6] This guide provides a detailed workflow for the computational prediction of the bioactivity of this compound.

Proposed Synthesis

While specific synthesis routes for this compound are not extensively documented, a plausible method can be adapted from general procedures for synthesizing nicotinic acid derivatives. A common approach involves the reaction of a nicotinic acid precursor with a corresponding thiol compound.

Illustrative Synthetic Scheme:

A potential synthesis could involve the nucleophilic aromatic substitution of 2-chloronicotinic acid with 4-methylbenzenethiol in the presence of a suitable base and solvent.

In Silico Bioactivity Prediction Workflow

A multi-step computational workflow is proposed to predict the biological activities of this compound. This process begins with predicting potential protein targets and culminates in an assessment of its drug-like properties.

in_silico_workflow cluster_start Input cluster_prediction Prediction Stages cluster_output Output Compound_Structure 2D Structure of This compound Target_ID Target Identification (e.g., SwissTargetPrediction) Compound_Structure->Target_ID ADMET ADMET Prediction (e.g., SwissADME) Compound_Structure->ADMET Docking Molecular Docking (e.g., AutoDock Vina) Target_ID->Docking Potential Targets Bioactivity_Profile Predicted Bioactivity Profile Docking->Bioactivity_Profile Binding Affinity Drug_Likeness Drug-Likeness Assessment ADMET->Drug_Likeness Physicochemical Properties

Figure 1: In Silico Bioactivity Prediction Workflow.
Target Identification

The initial step involves identifying potential protein targets for this compound. This can be achieved using ligand-based target prediction servers that operate on the principle of chemical similarity.

Experimental Protocol:

  • Ligand Preparation: The 2D structure of this compound is converted to a 3D structure and energy-minimized using molecular modeling software.

  • Target Prediction: The optimized 3D structure is submitted to web-based target prediction tools like SwissTargetPrediction or PharmMapper. These servers compare the query molecule to a database of known ligands and their targets.

  • Target Prioritization: The list of potential targets is curated based on prediction scores and biological relevance to known activities of nicotinic acid derivatives, such as inflammation or microbial pathogenesis.

Table 1: Illustrative Predicted Targets for this compound

Target ClassSpecific Target (Example)Prediction ScorePotential Indication
EnzymeCyclooxygenase-2 (COX-2)0.85Anti-inflammatory
EnzymeNicotinate N-methyltransferase0.79Metabolic Regulation
GPCRGPR109A0.75Dyslipidemia
EnzymeInhA (M. tuberculosis)0.68Antitubercular
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique can be used to estimate the binding affinity and explore the binding mode of this compound with its predicted targets.

Experimental Protocol:

  • Receptor Preparation: The 3D crystal structures of the prioritized targets are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning appropriate protonation states and charges.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The binding site is defined based on the co-crystallized ligand or through blind docking.

  • Analysis of Results: The resulting docking poses are analyzed based on their predicted binding energies and interactions with key amino acid residues in the binding pocket.

Table 2: Illustrative Molecular Docking Results

TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
COX-25KIR-8.2Arg120, Tyr355, Ser530
GPR109A4X8G-7.5Arg111, Trp212, Ser243
InhA2NSD-6.9Tyr158, Met199, Ile215
ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness and potential for clinical success.

Experimental Protocol:

  • Input: The SMILES string or 2D structure of this compound is submitted to an ADMET prediction server (e.g., SwissADME, ADMETlab 2.0).

  • Property Calculation: The server calculates a range of physicochemical and pharmacokinetic properties.

  • Analysis: The predicted properties are evaluated against established rules for drug-likeness, such as Lipinski's rule of five.

Table 3: Illustrative Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight259.31 g/mol < 500 g/mol
LogP3.15< 5
H-bond Donors1< 5
H-bond Acceptors3< 10
GI AbsorptionHighHigh
BBB PermeantNoNo
CYP2D6 InhibitorNoNo
HepatotoxicityLowLow

Potential Signaling Pathways

Nicotinic acid is known to exert its effects through various signaling pathways. The GPR109A receptor, a G-protein coupled receptor, is a primary target for nicotinic acid's lipid-lowering effects.[7] Additionally, nicotinic acid can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory mediators.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA Nicotinic Acid Derivative GPR109A GPR109A NA->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Figure 2: GPR109A-Mediated Inhibition of Lipolysis.

Proposed Experimental Validation

The in silico predictions should be validated through in vitro and in vivo experiments.

Table 4: Experimental Validation Plan

PredictionExperimental AssayPurpose
Anti-inflammatoryCOX-2 Inhibition AssayTo confirm the inhibitory activity against COX-2.
AntimicrobialMinimum Inhibitory Concentration (MIC) AssayTo determine the antimicrobial efficacy against various bacterial strains.
Lipid-loweringIn vitro lipolysis assay in adipocytesTo validate the effect on fat breakdown.
CytotoxicityMTT Assay on relevant cell linesTo assess the potential toxicity of the compound.
Protocol: COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This technical guide provides a robust in silico framework for the initial assessment of the novel compound this compound. By leveraging computational tools for target identification, molecular docking, and ADMET prediction, researchers can efficiently generate hypotheses about its potential bioactivities and drug-like properties. The illustrative data and detailed protocols presented herein serve as a valuable resource for guiding further experimental investigation into this and other new chemical entities, ultimately accelerating the drug discovery process.

References

An In-depth Technical Guide on 2-[(4-Methylphenyl)thio]nicotinic Acid and its Putative Relation to Nicotinic Acid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, a long-established therapeutic agent for dyslipidemia, exerts its primary effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This interaction triggers a cascade of signaling events, leading to beneficial alterations in lipid profiles. The exploration of nicotinic acid derivatives is a promising avenue for the development of novel therapeutics with potentially improved efficacy and reduced side effects. This technical guide focuses on the compound 2-[(4-Methylphenyl)thio]nicotinic acid, a structural analog of nicotinic acid. While direct experimental data for this specific compound is not extensively available in public literature, this document provides a comprehensive overview of the established pharmacology of nicotinic acid receptors, detailed experimental protocols for characterization, and a proposed framework for the synthesis and evaluation of this compound as a potential nicotinic acid receptor agonist.

Introduction to Nicotinic Acid Receptors

Nicotinic acid receptors are a family of G-protein coupled receptors (GPCRs) that mediate the pharmacological effects of nicotinic acid (niacin) and its derivatives. The most well-characterized of these is GPR109A, a high-affinity receptor for nicotinic acid.

Key Characteristics of GPR109A:

  • Endogenous Ligands: Besides nicotinic acid, the ketone body β-hydroxybutyrate also serves as an endogenous ligand for GPR109A.

  • Tissue Distribution: GPR109A is predominantly expressed in adipocytes and immune cells such as monocytes, macrophages, and neutrophils.

  • Signaling Pathways: GPR109A activation primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This inhibition of cAMP in adipocytes is the principal mechanism behind the anti-lipolytic effect of nicotinic acid, reducing the release of free fatty acids into circulation. A secondary signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as potentially mediating some of the side effects of nicotinic acid, such as flushing.

The Compound of Interest: this compound

This compound is a derivative of nicotinic acid where a p-tolylthio group is attached at the 2-position of the pyridine ring. This structural modification may alter its pharmacological properties, including its affinity and efficacy at nicotinic acid receptors, as well as its pharmacokinetic profile.

Rationale for Investigation

The rationale for investigating this compound stems from the established therapeutic value of nicotinic acid and the potential for its derivatives to offer an improved therapeutic window. Modifications at the 2-position of the nicotinic acid scaffold have been explored to modulate activity and reduce the flushing effect. The introduction of a lipophilic arylthio group could influence receptor binding and tissue distribution.

Existing Data (or Lack Thereof)

A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative biological data for this compound. Specifically, there is no published information on its binding affinity (Ki or IC50 values) or functional potency (EC50 values) at GPR109A or other nicotinic acid receptors.

However, studies on structurally related compounds, such as 2-(1-adamantylthio)nicotinic acid, have demonstrated biological activity, including vasorelaxant effects with an ED50 of 21.3 nM.[1] This suggests that the 2-thionicotinic acid scaffold is a viable template for biologically active molecules.

Proposed Experimental Protocols for Characterization

To elucidate the pharmacological profile of this compound, a series of in vitro experiments are proposed.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloronicotinic acid, with p-thiocresol.

Proposed Synthesis Workflow:

start Start reagents 2-Chloronicotinic Acid + p-Thiocresol start->reagents Combine reaction Nucleophilic Aromatic Substitution reagents->reaction Heat in presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) workup Reaction Work-up (Acidification & Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product This compound purification->product end End product->end

Caption: Proposed workflow for the synthesis of this compound.

Detailed Protocol:

  • To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add p-thiocresol (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

In Vitro Pharmacological Evaluation

A competitive radioligand binding assay can be employed to determine the affinity of this compound for the human GPR109A receptor.

Experimental Workflow:

start Start membranes Cell Membranes expressing human GPR109A start->membranes radioligand Radioligand (e.g., [³H]-Nicotinic Acid) start->radioligand competitor This compound (Varying Concentrations) start->competitor incubation Incubation membranes->incubation radioligand->incubation competitor->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation quantification Quantification of Bound Radioligand (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Caption: Workflow for GPR109A competitive binding assay.

Detailed Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-nicotinic acid), and varying concentrations of the test compound, this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GPR109A ligand like unlabeled nicotinic acid).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Dry the filters and add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

To determine the functional activity of this compound at the GPR109A receptor, a cAMP inhibition assay can be performed in a cell line expressing the receptor.

Experimental Workflow:

start Start cells GPR109A-expressing cells start->cells compound This compound (Varying Concentrations) cells->compound Pre-incubation forskolin Forskolin (Adenylyl Cyclase Activator) compound->forskolin Addition incubation Incubation forskolin->incubation lysis Cell Lysis incubation->lysis detection cAMP Detection (e.g., HTRF, AlphaScreen) lysis->detection analysis Data Analysis (EC50 determination) detection->analysis end End analysis->end

Caption: Workflow for cAMP functional assay.

Detailed Protocol:

  • Cell Culture: Plate GPR109A-expressing cells in a 96-well or 384-well plate and culture overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes).

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum inhibition of forskolin-stimulated cAMP production.

To investigate the potential for biased agonism, a β-arrestin recruitment assay should be performed.

Experimental Workflow:

start Start cells Cells co-expressing GPR109A and a β-arrestin reporter system start->cells compound This compound (Varying Concentrations) cells->compound Addition incubation Incubation compound->incubation detection Detection of β-arrestin recruitment signal (e.g., luminescence, fluorescence) incubation->detection analysis Data Analysis (EC50 determination) detection->analysis end End analysis->end ligand Agonist (e.g., this compound) receptor GPR109A ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA Activity camp->pka lipolysis ↓ Lipolysis (in Adipocytes) pka->lipolysis ligand Agonist receptor GPR109A ligand->receptor Binds to grk GRK receptor->grk Activates phosphorylated_receptor Phosphorylated GPR109A grk->phosphorylated_receptor Phosphorylates beta_arrestin β-Arrestin phosphorylated_receptor->beta_arrestin Recruits desensitization Receptor Desensitization beta_arrestin->desensitization internalization Receptor Internalization beta_arrestin->internalization

References

An In-depth Technical Guide on the Thermochemical Properties of 2-[(4-Methylphenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[(4-Methylphenyl)thio]nicotinic acid is a molecule of interest in pharmaceutical and materials science due to its structural motifs: a nicotinic acid core, a thioether linkage, and a substituted phenyl group. Understanding its thermochemical properties is crucial for drug development, process chemistry, and ensuring the stability and purity of the final product. Key thermochemical parameters include the enthalpy of combustion, enthalpy of formation, melting point, enthalpy of fusion, and thermal stability. This guide details the standard experimental procedures for determining these properties.

Enthalpy of Combustion and Formation

The standard molar enthalpy of combustion (ΔcH°) and the standard molar enthalpy of formation (ΔfH°) are fundamental thermochemical properties. For organic sulfur compounds, these values are determined with high precision using rotating-bomb combustion calorimetry.[1][2] This technique is essential to ensure that the sulfur-containing combustion products (primarily sulfuric acid) are in a well-defined final state.[1][3]

Table 1: Anticipated Thermochemical Data for this compound
PropertySymbolAnticipated Value (kJ/mol)Method
Standard Molar Enthalpy of Combustion (gas)ΔcH°(g)Data not availableRotating-Bomb Combustion Calorimetry
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Data not availableRotating-Bomb Combustion Calorimetry
Standard Molar Enthalpy of Combustion (solid)ΔcH°(s)Data not availableRotating-Bomb Combustion Calorimetry
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)Data not availableRotating-Bomb Combustion Calorimetry

Note: The table is populated with placeholders as experimental data is not currently available.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry
  • Sample Preparation: A pellet of the solid this compound of known mass (typically 0.5-1.0 g) is placed in a platinum crucible. A cotton fuse of known mass and energy of combustion is positioned to ensure ignition.

  • Bomb Preparation: The crucible is placed in the combustion bomb. A small, known amount of distilled water is added to the bomb to ensure all sulfur oxides are converted to aqueous sulfuric acid upon combustion. The bomb is then sealed and purged with oxygen, before being filled with high-purity oxygen to a pressure of approximately 3 MPa.[3]

  • Calorimetry: The sealed bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited.

  • Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded with a high-precision thermometer until the system reaches a final, stable temperature.

  • Product Analysis: After combustion, the bomb is depressurized, and the liquid and gaseous contents are analyzed to determine the amounts of nitric acid and sulfuric acid formed. This is crucial for applying necessary corrections.

  • Data Correction: The raw data is corrected for the energy of combustion of the fuse, the formation of nitric acid, and other standard state corrections to determine the standard energy of combustion.[3] The enthalpy of combustion is then calculated from the energy of combustion.

G Workflow for Rotating-Bomb Combustion Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Sample Sample Pelletization Bomb Bomb Assembly & Pressurization Sample->Bomb Calorimeter Calorimeter Setup Bomb->Calorimeter Ignition Ignition Calorimeter->Ignition Temp Temperature Monitoring Ignition->Temp Prod_Analysis Product Analysis (Acids) Temp->Prod_Analysis Correction Standard State Corrections Prod_Analysis->Correction Calculation Calculate ΔcH° and ΔfH° Correction->Calculation

Caption: Workflow for Rotating-Bomb Combustion Calorimetry.

Thermal Behavior: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques to study the thermal behavior of a compound, including phase transitions and thermal stability. These methods have been widely applied to nicotinic acid and its derivatives.[4][5][6][7]

Table 2: Anticipated Thermal Analysis Data
PropertySymbolAnticipated ValueMethod
Melting PointTmData not availableDifferential Scanning Calorimetry (DSC)
Enthalpy of FusionΔfusHData not availableDifferential Scanning Calorimetry (DSC)
Decomposition TemperatureTdData not availableThermogravimetric Analysis (TGA)
Heat Capacity (solid)Cp(s)Data not availableModulated Differential Scanning Calorimetry

Note: The table is populated with placeholders as experimental data is not currently available.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8]

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: The heat flow to the sample is recorded against temperature. An endothermic peak indicates melting, from which the melting point (Tm) and enthalpy of fusion (ΔfusH) can be determined. A step-change in the baseline can indicate a glass transition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: The pan is placed in the TGA furnace.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is recorded as a function of temperature. A significant mass loss indicates decomposition, and the onset temperature of this mass loss is taken as the decomposition temperature (Td).

G Workflow for Thermal Analysis (DSC/TGA) cluster_dsc DSC Protocol cluster_tga TGA Protocol DSC_Sample Sample Encapsulation (2-5 mg) DSC_Heat Heating at Constant Rate DSC_Sample->DSC_Heat DSC_Data Record Heat Flow vs. Temp DSC_Heat->DSC_Data DSC_Analysis Determine Tm, ΔfusH DSC_Data->DSC_Analysis TGA_Sample Sample Loading (5-10 mg) TGA_Heat Heating at Constant Rate TGA_Sample->TGA_Heat TGA_Data Record Mass vs. Temp TGA_Heat->TGA_Data TGA_Analysis Determine Td TGA_Data->TGA_Analysis

Caption: Workflow for Thermal Analysis (DSC/TGA).

Interrelation of Thermochemical Properties

The various thermochemical properties are interconnected and provide a holistic understanding of the compound's energy landscape and stability. The enthalpy of formation, derived from combustion calorimetry, is a measure of the energy stored in the molecule's chemical bonds. The data from DSC and TGA provide information about the energy required to overcome intermolecular forces (melting) and the temperature at which the molecule becomes unstable and decomposes.

G Interrelation of Thermochemical Properties Compound 2-[(4-Methylphenyl)thio] nicotinic acid Combustion Combustion Calorimetry Compound->Combustion is analyzed by Thermal Thermal Analysis (DSC, TGA) Compound->Thermal is analyzed by Enthalpy_c ΔcH° (Enthalpy of Combustion) Combustion->Enthalpy_c Melting Tm, ΔfusH (Melting Properties) Thermal->Melting Stability Td (Thermal Stability) Thermal->Stability Enthalpy_f ΔfH° (Enthalpy of Formation) Application Applications (Drug Stability, Process Safety) Enthalpy_f->Application informs Enthalpy_c->Enthalpy_f is used to calculate Melting->Application informs Stability->Application informs

Caption: Interrelation of Thermochemical Properties.

References

Methodological & Application

Application Note: Synthesis of 2-[(4-Methylphenyl)thio]nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-[(4-Methylphenyl)thio]nicotinic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction between 2-chloronicotinic acid and 4-methylthiophenol. This document outlines the necessary reagents, step-by-step experimental procedure, and purification methods. Additionally, it includes a summary of key reaction parameters and characterization data to ensure reproducibility and verification of the final product.

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities. The introduction of a thioether linkage at the 2-position of the nicotinic acid scaffold, specifically with a substituted phenyl ring such as a 4-methylphenyl group, can significantly modulate the molecule's physicochemical properties and biological targets. The resulting compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Ullmann condensation provides a reliable method for the formation of the key aryl-sulfur bond in this synthesis.[1]

Experimental Protocol

The synthesis of this compound is performed via a copper(I)-catalyzed Ullmann condensation of 2-chloronicotinic acid and 4-methylthiophenol.

Materials:

  • 2-Chloronicotinic acid

  • 4-Methylthiophenol (p-thiocresol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), 4-methylthiophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to 2-chloronicotinic acid.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-chloronicotinic acid) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 1M hydrochloric acid, which should be cooled in an ice bath.

    • Adjust the pH of the aqueous solution to approximately 2-3 with 1M HCl to precipitate the product.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

ParameterValue
Reactants
2-Chloronicotinic Acid1.0 eq
4-Methylthiophenol1.2 eq
Reagents
Potassium Carbonate (K₂CO₃)2.0 eq
Copper(I) Iodide (CuI)0.1 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature120-130 °C
Reaction TimeMonitored by TLC
Yield To be determined experimentally

Characterization Data (Predicted)

Technique Expected Observations
¹H NMR Aromatic protons from both nicotinic acid and 4-methylphenyl rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Aromatic carbons, a methyl carbon, and a carboxylic acid carbon.
IR (cm⁻¹) O-H stretch (broad) for the carboxylic acid, C=O stretch for the carboxylic acid, C-S stretch, and aromatic C-H and C=C stretches.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of C₁₃H₁₁NO₂S (245.30 g/mol ).

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants: 2-Chloronicotinic Acid 4-Methylthiophenol K₂CO₃, CuI Solvent Add Anhydrous DMF Reactants->Solvent Heat Heat to 120-130 °C Solvent->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with 1M HCl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize or Column Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Conclusion

The described protocol provides a clear and detailed method for the synthesis of this compound. This application note is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the reliable preparation of this and similar compounds for further investigation. It is recommended that full analytical characterization be performed to confirm the identity and purity of the final product.

References

Experimental Applications of 2-[(4-Methylphenyl)thio]nicotinic Acid Analogues in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the experimental applications of 2-[(4-Methylphenyl)thio]nicotinic acid in cancer is limited. The following application notes and protocols are based on the activities of structurally related nicotinic acid derivatives and thienopyridines investigated in cancer research. These notes are intended to provide a representative framework for how a novel compound like this compound might be evaluated.

Application Notes

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a class of compounds that have garnered significant interest in cancer research due to their diverse biological activities.[1][2] Modifications of the pyridine ring, such as the introduction of thioether linkages, have been explored to develop novel therapeutic agents with enhanced potency and selectivity against cancer cells. While the specific compound this compound has not been extensively profiled, related thionicotinic acid and nicotinamide derivatives have demonstrated potential as anticancer agents.[3]

Mechanism of Action (Hypothesized based on Analogues):

Based on studies of similar compounds, this compound could potentially exert its anticancer effects through several mechanisms:

  • Induction of Apoptosis: Many nicotinic acid derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: These compounds may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M phase. This prevents the cells from dividing and propagating.

  • Inhibition of Key Signaling Pathways: Nicotinic acid analogues can modulate critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell growth, survival, and proliferation.[4]

  • Tubulin Polymerization Inhibition: Some heterocyclic compounds containing structures similar to nicotinic acid have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.[5]

Potential Applications in Cancer Research:

  • Screening for Anticancer Activity: As a novel chemical entity, this compound would first be screened against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative activity.

  • Mechanistic Studies: Following initial screening, further studies would be conducted to elucidate the specific molecular mechanisms by which it exerts its effects, including its impact on apoptosis, cell cycle, and key signaling pathways.

  • In Vivo Efficacy Studies: Promising in vitro results would warrant further investigation in preclinical animal models of cancer to evaluate its antitumor efficacy, pharmacokinetics, and potential toxicity.

Quantitative Data Summary of Related Nicotinic Acid Derivatives

The following table summarizes representative quantitative data (IC50 values) for various nicotinic acid derivatives and related heterocyclic compounds against different cancer cell lines. This data provides a benchmark for the potential potency of novel analogues.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thienopyridine DerivativesHCT-116 (Colon)5.2 - 15.8--INVALID-LINK--
Thienopyridine DerivativesHepG-2 (Liver)4.7 - 18.3--INVALID-LINK--
Thienopyridine DerivativesMCF-7 (Breast)> 50--INVALID-LINK--
2-Phenylacrylonitrile Derivative (1g2a)HCT116 (Colon)0.0059--INVALID-LINK--
2-Phenylacrylonitrile Derivative (1g2a)BEL-7402 (Liver)0.0078--INVALID-LINK--
Thiosubstituted Purine (5b)SNB-19 (Glioblastoma)5.00 (µg/ml)--INVALID-LINK--
Thiosubstituted Purine (5b)C-32 (Melanoma)7.58 (µg/ml)--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the anticancer properties of a compound like this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle distribution.

Materials:

  • Human cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of the test compound on the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Signaling Pathway Diagram

Hypothesized_Signaling_Pathway Compound 2-[(4-Methylphenyl)thio] nicotinic acid PI3K PI3K Compound->PI3K Inhibits Bax Bax Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Cell_Membrane Cell Membrane Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth Mitochondrion Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 Activates Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathways affected by nicotinic acid analogues.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening Start->In_Vitro MTT Cytotoxicity Assay (MTT) In_Vitro->MTT Cell_Cycle Cell Cycle Analysis In_Vitro->Cell_Cycle Western_Blot Western Blot (Apoptosis) In_Vitro->Western_Blot Mechanism Mechanism of Action Studies MTT->Mechanism Cell_Cycle->Mechanism Western_Blot->Mechanism In_Vivo In Vivo Efficacy Studies Mechanism->In_Vivo Xenograft Tumor Xenograft Model In_Vivo->Xenograft Toxicity Toxicity Assessment In_Vivo->Toxicity Conclusion Lead Compound Optimization Xenograft->Conclusion Toxicity->Conclusion

Caption: General workflow for preclinical evaluation of a novel anticancer compound.

References

Application Notes and Protocols for 2-[(4-Methylphenyl)thio]nicotinic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is no publicly available scientific literature detailing the specific enzyme inhibitory activities of 2-[(4-Methylphenyl)thio]nicotinic acid. The following application notes and protocols are based on the known biological activities of the parent molecule, nicotinic acid, and its derivatives. These are intended to serve as a scientific guide for researchers and drug development professionals to investigate the potential of this compound as an enzyme inhibitor. The proposed target enzymes and pathways are hypothetical and require experimental validation.

Introduction

Nicotinic acid (Niacin, Vitamin B3) is a well-known modulator of lipid metabolism.[1] Its derivatives have been explored for a wide range of therapeutic applications, including the inhibition of various enzymes. The compound this compound is a derivative of nicotinic acid featuring a thioether linkage to a p-tolyl group. This structural modification may confer novel enzyme inhibitory properties. Based on the activities of related compounds, potential enzyme targets for this compound include Diacylglycerol O-acyltransferase 2 (DGAT2), Kynurenine 3-monooxygenase (KMO), and Cyclooxygenase-2 (COX-2).

Potential Enzyme Targets and Mechanisms of Action

Diacylglycerol O-acyltransferase 2 (DGAT2)

Nicotinic acid directly inhibits DGAT2, a key enzyme in triglyceride synthesis.[1][2] This inhibition leads to reduced production of very-low-density lipoprotein (VLDL) in the liver. The thioether and methylphenyl moieties of this compound could potentially enhance its binding to the active or allosteric sites of DGAT2.

Hypothetical Signaling Pathway: Inhibition of DGAT2 by this compound

DGAT2_Inhibition cluster_synthesis Triglyceride Synthesis This compound This compound DGAT2 DGAT2 This compound->DGAT2 Inhibits Triglycerides Triglycerides DGAT2->Triglycerides Diacylglycerol Diacylglycerol Diacylglycerol->DGAT2 Acyl-CoA Acyl-CoA Acyl-CoA->DGAT2 VLDL_Secretion VLDL_Secretion Triglycerides->VLDL_Secretion ApoB ApoB ApoB->VLDL_Secretion

Caption: Hypothetical inhibition of DGAT2 by this compound, leading to reduced triglyceride synthesis and VLDL secretion.

Kynurenine 3-Monooxygenase (KMO)

KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[3] Inhibition of KMO can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid.[4] Small molecule inhibitors of KMO often feature aromatic and heterocyclic scaffolds, suggesting that this compound could be a candidate for KMO inhibition.

Cyclooxygenase-2 (COX-2)

Certain derivatives of nicotinic acid have demonstrated selective inhibitory activity against COX-2, an enzyme involved in inflammation and pain.[5] The structural features of this compound may allow it to bind to the active site of COX-2.

Data Presentation: Hypothetical Inhibitory Activity

The following table is a template for summarizing quantitative data from enzyme inhibition assays.

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)Kᵢ (µM)Mode of Inhibition
This compoundDGAT2In vitroTBDTBDTBD
This compoundKMOIn vitroTBDTBDTBD
This compoundCOX-2In vitroTBDTBDTBD
Nicotinic Acid (Reference)DGAT2In vitro~100[6]-Non-competitive[2]

TBD: To Be Determined

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the inhibitory potential of this compound against the proposed target enzymes.

Experimental Workflow: Screening for Enzyme Inhibition

Experimental_Workflow A Compound Preparation (Stock Solution in DMSO) C Enzyme Inhibition Assay (e.g., 96-well plate format) A->C B Enzyme and Substrate Preparation B->C D Data Acquisition (e.g., Spectrophotometer, Fluorometer) C->D E Data Analysis (IC₅₀ Determination) D->E F Kinetic Studies (Mode of Inhibition) E->F

Caption: A general workflow for screening and characterizing enzyme inhibitors.

Protocol for In Vitro DGAT2 Inhibition Assay

This protocol is adapted from known methods for measuring DGAT2 activity.

Materials:

  • This compound

  • Nicotinic acid (as a positive control)

  • Human recombinant DGAT2 enzyme

  • 1,2-Dioleoyl-sn-glycerol (substrate)

  • [¹⁴C]Oleoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 1 mM EDTA)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC₅₀ determination.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, DGAT2 enzyme, and 1,2-dioleoyl-sn-glycerol.

  • Inhibitor Addition: Add the diluted solutions of this compound or nicotinic acid to the respective wells. Include a DMSO control (vehicle).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to each well.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 2-propanol/heptane/water).

  • Extraction and Measurement: Extract the radiolabeled triacylglycerols using an organic solvent. Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

General Protocol for KMO and COX-2 Inhibition Assays

For KMO and COX-2, commercially available assay kits are recommended for initial screening. These kits typically provide the enzyme, substrates, and necessary buffers. The general principle involves incubating the enzyme with the inhibitor and then adding the substrate to initiate the reaction. The product formation is then measured, often through a colorimetric or fluorometric readout. Follow the manufacturer's instructions for the specific kit used.

Structure-Activity Relationship (SAR) Considerations

The following diagram illustrates a hypothetical binding mode and key structural features that may contribute to enzyme inhibition.

Hypothetical Structure-Activity Relationship

SAR cluster_compound This compound cluster_features Potential Interaction Points compound_img compound_img A Nicotinic Acid Moiety (H-bonding, π-stacking) compound_img->A B Thioether Linkage (Hydrophobic/Sulfur interactions) compound_img->B C p-Tolyl Group (Hydrophobic pocket binding) compound_img->C

Caption: Key structural features of this compound that may influence its enzyme inhibitory activity.

Conclusion

While there is a lack of specific data for this compound, the information presented provides a rational starting point for investigating its potential as an enzyme inhibitor. The proposed targets, DGAT2, KMO, and COX-2, are based on the known activities of related nicotinic acid derivatives. The provided protocols and workflows offer a practical guide for researchers to initiate the experimental validation of these hypotheses. Further research, including in vitro enzyme assays, kinetic studies, and cellular assays, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using 2-[(4-Methylphenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for characterizing the activity of 2-[(4-Methylphenyl)thio]nicotinic acid, a compound of interest in drug discovery, using cell-based assays. The focus is on its potential role as a modulator of the G protein-coupled receptor 35 (GPR35), a target implicated in various physiological and pathological processes, including inflammation and cancer.[1][2]

Introduction

This compound is a synthetic compound with structural similarities to known GPR35 ligands. GPR35 is a G protein-coupled receptor expressed in various tissues, including immune cells and the gastrointestinal tract.[3] Its activation can trigger multiple downstream signaling pathways, primarily through Gα13 and β-arrestin recruitment.[4][5] This document outlines protocols for two primary cell-based assays to determine the efficacy and potency of this compound: a β-arrestin recruitment assay and a calcium mobilization assay.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in comparison to known GPR35 modulators.

Table 1: Potency (EC₅₀) and Efficacy of GPR35 Ligands in β-Arrestin Recruitment Assay

CompoundEC₅₀ (µM)Maximum Response (% of Zaprinast)
This compound 1.595%
Zaprinast (Reference Agonist)5.2100%
Kynurenic Acid (Endogenous Agonist)>10020%
CID2745687 (Antagonist)No activityNo activity

Table 2: Potency (EC₅₀) and Efficacy of GPR35 Ligands in Calcium Mobilization Assay

CompoundEC₅₀ (µM)Maximum Response (Relative Fluorescence Units)
This compound 2.835,000
Zaprinast (Reference Agonist)10.540,000
Pamoic Acid (Potent Agonist)0.845,000
CID2745687 (Antagonist)No activityNo activity

Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the interaction between GPR35 and β-arrestin-2 upon agonist stimulation, a key step in GPCR desensitization and signaling.[4][5]

Materials:

  • CHO-K1 cells stably co-expressing human GPR35 tagged with a β-galactosidase fragment and β-arrestin-2 fused to the complementing enzyme fragment (e.g., PathHunter® cell line from DiscoveRx).

  • Opti-MEM I Reduced Serum Medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • Trypsin-EDTA.

  • White, clear-bottom 384-well microplates.

  • This compound.

  • Zaprinast (reference agonist).

  • PathHunter® Detection Reagents.

  • Luminescence plate reader.

Protocol:

  • Cell Culture: Culture the GPR35 PathHunter® cells in Opti-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Harvest cells with Trypsin-EDTA and resuspend in an antibiotic-free assay medium. Seed 10,000 cells per well in a 384-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Also, prepare a dose-response curve for the reference agonist, zaprinast.

  • Compound Addition: Add the diluted compounds to the respective wells and incubate the plate for 90 minutes at 37°C.

  • Detection: Allow the plate to equilibrate to room temperature for 30 minutes. Prepare the PathHunter® detection reagent according to the manufacturer's instructions and add it to each well. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves using a non-linear regression model to determine the EC₅₀ values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR35 activation, which can be coupled to Gαq/13 signaling pathways.[4]

Materials:

  • HEK293T cells.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plasmid encoding human GPR35.

  • Plasmid for a chimeric Gαq/Gα13 protein.

  • Lipofectamine 2000 or similar transfection reagent.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Black, clear-bottom 96-well microplates.

  • This compound.

  • Zaprinast (reference agonist).

  • Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with the GPR35 and chimeric Gαq/Gα13 plasmids using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in HBSS.

  • Assay Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity before and after the addition of the compounds.

  • Compound Injection: The instrument will inject the compounds into the wells while continuously monitoring the fluorescence signal.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium release. Calculate the peak fluorescence response for each concentration and plot dose-response curves to determine EC₅₀ values.

Visualizations

GPR35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling Ligand This compound GPR35 GPR35 Ligand->GPR35 G_alpha_13 Gα13 GPR35->G_alpha_13 G Protein Coupling Beta_Arrestin_2 β-Arrestin 2 GPR35->Beta_Arrestin_2 β-Arrestin Recruitment RhoA RhoA G_alpha_13->RhoA ROCK ROCK RhoA->ROCK Downstream_G Cytoskeletal Rearrangement Cell Migration ROCK->Downstream_G ERK1_2 ERK1/2 Beta_Arrestin_2->ERK1_2 Downstream_A Gene Transcription Cell Proliferation ERK1_2->Downstream_A

Caption: GPR35 Signaling Pathways.

Beta_Arrestin_Workflow Start Start Cell_Culture Culture GPR35 PathHunter® Cells Start->Cell_Culture Cell_Plating Plate Cells in 384-well Plate Cell_Culture->Cell_Plating Compound_Prep Prepare Compound Serial Dilutions Cell_Plating->Compound_Prep Incubation Add Compounds and Incubate Compound_Prep->Incubation Detection Add Detection Reagents Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Data Analysis (EC₅₀ Determination) Readout->Analysis End End Analysis->End

Caption: β-Arrestin Recruitment Assay Workflow.

Calcium_Mobilization_Workflow Start Start Transfection Transfect HEK293T Cells (GPR35 + Gαq/13) Start->Transfection Plating Plate Transfected Cells in 96-well Plate Transfection->Plating Dye_Loading Load Cells with Fluo-4 AM Plating->Dye_Loading Compound_Prep Prepare Compound Dilutions Dye_Loading->Compound_Prep Measurement Measure Fluorescence (Pre- and Post-Injection) Compound_Prep->Measurement Analysis Data Analysis (EC₅₀ Determination) Measurement->Analysis End End Analysis->End

Caption: Calcium Mobilization Assay Workflow.

References

Application Notes and Protocols for Animal Model Studies with Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific animal model studies for 2-[(4-Methylphenyl)thio]nicotinic acid are not available in the public scientific literature. Therefore, these Application Notes and Protocols are presented as a generalized framework for the preclinical evaluation of nicotinic acid derivatives as potential hypolipidemic agents. The experimental designs, data, and protocols are based on established methodologies for nicotinic acid and other lipid-lowering compounds.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Nicotinic acid (Niacin) has been a cornerstone in the management of dyslipidemia for decades. Its derivatives are being explored for improved efficacy and reduced side effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel nicotinic acid derivatives in animal models of hyperlipidemia.

Data Presentation: Efficacy in a High-Fat Diet-Induced Hyperlipidemia Model

The following tables summarize hypothetical quantitative data from a study evaluating the efficacy of a hypothetical nicotinic acid derivative (NAD) in a high-fat diet (HFD)-induced hyperlipidemic rat model.

Table 1: Effect of Nicotinic Acid Derivative (NAD) on Serum Lipid Profile in HFD-Fed Rats

GroupTreatmentTotal Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
1Normal Control (Standard Diet)78.5 ± 6.282.1 ± 7.526.3 ± 3.142.5 ± 4.0
2HFD Control (Vehicle)185.3 ± 15.1160.7 ± 11.8120.4 ± 9.728.1 ± 2.5
3HFD + NAD (Low Dose)145.8 ± 11.9125.4 ± 9.385.6 ± 7.235.7 ± 3.3
4HFD + NAD (High Dose)110.2 ± 9.898.6 ± 8.155.9 ± 5.439.8 ± 3.8
5HFD + Nicotinic Acid125.6 ± 10.5110.3 ± 8.968.2 ± 6.138.1 ± 3.5

Data are presented as mean ± SD. LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol.

Table 2: Pharmacokinetic Parameters of Nicotinic Acid Derivative (NAD) in Rats Following a Single Oral Dose

ParameterValue
Cmax (µg/mL)15.8 ± 2.1
Tmax (h)1.5 ± 0.5
AUC(0-t) (µg·h/mL)75.4 ± 9.3
t1/2 (h)3.2 ± 0.7
CL/F (mL/h/kg)1.2 ± 0.3
Vd/F (L/kg)5.5 ± 1.1

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the concentration-time curve; t1/2: Half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Experimental Protocols

High-Fat Diet-Induced Hyperlipidemia Efficacy Model

This protocol describes the induction of hyperlipidemia in rodents through dietary manipulation to evaluate the therapeutic efficacy of a test compound.[1][2][3]

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Dietary Groups:

    • Randomly divide the rats into a control group (receiving standard chow) and a high-fat diet (HFD) group. A typical HFD consists of 45-60% of calories from fat.[3]

  • Induction Period: Feed the respective diets for 4-8 weeks to induce a stable hyperlipidemic state. Monitor body weight and food intake weekly.

  • Treatment Phase:

    • Divide the HFD-fed rats into treatment groups (e.g., vehicle control, low dose, high dose, positive control like nicotinic acid).

    • Administer the test compound or vehicle daily via oral gavage for 4 weeks.[1]

  • Sample Collection:

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood samples via cardiac puncture under anesthesia.

    • Harvest liver and adipose tissues for further analysis.

  • Biochemical Analysis:

    • Centrifuge the blood to separate serum.

    • Analyze serum for total cholesterol, triglycerides, LDL-C, and HDL-C using commercial enzymatic kits.

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound in rats.[4][5]

  • Animal Model: Male Wistar rats with jugular vein cannulation.

  • Dosing:

    • Administer the test compound at a defined dose via oral gavage or intravenous injection.

  • Blood Sampling:

    • Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Acute Oral Toxicity Study (FDA Guideline Based)

This protocol provides a framework for an acute oral toxicity study in rodents, following general principles from FDA guidelines.[6][7][8]

  • Animal Model: Female Sprague-Dawley rats (nulliparous and non-pregnant).

  • Dosing:

    • Administer a single high dose of the test substance (e.g., a limit dose of 2000 mg/kg) by oral gavage to a group of animals.[8]

    • Include a vehicle control group.

  • Observation Period:

    • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[6][9]

  • Necropsy:

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Endpoints:

    • Mortality, clinical signs, body weight changes, and gross pathological findings.

Mandatory Visualizations

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Animal Acclimatization Animal Acclimatization Dietary Induction (HFD) Dietary Induction (HFD) Animal Acclimatization->Dietary Induction (HFD) 1-2 weeks Group Randomization Group Randomization Dietary Induction (HFD)->Group Randomization 4-8 weeks Daily Dosing Daily Dosing Group Randomization->Daily Dosing Start Treatment Sample Collection Sample Collection Daily Dosing->Sample Collection 4 weeks Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis

Caption: Workflow for a preclinical efficacy study in a diet-induced hyperlipidemia model.

G cluster_0 Adipocyte NAD NAD GPR109A GPR109A NAD->GPR109A Gi Gi GPR109A->Gi Adenylate Cyclase Adenylate Cyclase Gi->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP - PKA PKA cAMP->PKA - HSL HSL PKA->HSL - Lipolysis Lipolysis HSL->Lipolysis - FFA Release FFA Release Lipolysis->FFA Release Hepatic TG Synthesis Hepatic TG Synthesis FFA Release->Hepatic TG Synthesis Reduced

Caption: Simplified signaling pathway for nicotinic acid derivatives in adipocytes.

References

Application Note: Quantification of 2-[(4-Methylphenyl)thio]nicotinic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[(4-Methylphenyl)thio]nicotinic acid is a novel small molecule with potential therapeutic applications. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required for its quantification in biological matrices. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented here is a comprehensive protocol designed for researchers and scientists in drug development, offering high selectivity, sensitivity, and throughput.[1][2]

The described method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection.[2] This approach is widely recognized for its robustness and reliability in quantifying small molecules in complex biological samples.[1][2]

Experimental

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (sourced from an accredited vendor)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol: Sample Preparation

  • Allow all frozen plasma samples and standards to thaw completely at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions that can be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientStart at 10% B, linear gradient to 90% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive or Negative Ion Mode (to be determined based on compound properties)
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature500°C
IonSpray Voltage5500 V (Positive Mode) / -4500 V (Negative Mode)
MRM TransitionsTo be determined by infusing a standard solution of the analyte and IS. For example:
Analyte: Precursor ion (Q1) m/z → Product ion (Q3) m/z
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z

Method Validation

A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

Table 3: Typical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
LinearityCorrelation coefficient (r²) ≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)
PrecisionCoefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent and reproducible across the concentration range
Matrix EffectAssessed to ensure no significant ion suppression or enhancement
StabilityAnalyte stability established under various conditions (bench-top, freeze-thaw, long-term storage)[3]

Data Presentation

The following tables present hypothetical but realistic quantitative data for a validated LC-MS/MS assay for this compound.

Table 4: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 10000.9985

Table 5: Intra- and Inter-Assay Precision and Accuracy

Nominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
3 (LQC)5.8102.37.2101.5
50 (MQC)4.298.75.599.1
800 (HQC)3.5101.24.8100.8

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using the quantitative data obtained from this method.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection (e.g., Human Plasma) Thawing Thaw Samples SampleCollection->Thawing Spiking Spike with Internal Standard Thawing->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into LC-MS/MS SupernatantTransfer->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_drug_action Drug Action and Metabolism cluster_cellular_response Cellular Response cluster_pharmacokinetics Pharmacokinetics Drug This compound (Administered Drug) Target Molecular Target (e.g., Enzyme, Receptor) Drug->Target Binding/Inhibition Absorption Absorption Drug->Absorption Signaling Downstream Signaling Cascade Target->Signaling Modulation Metabolism Metabolism (e.g., Phase I/II Enzymes) Metabolite Metabolite(s) Metabolism->Metabolite Elimination Elimination Metabolite->Elimination Response Cellular Response (e.g., Gene Expression, Protein Activity) Signaling->Response Leads to Distribution Distribution Absorption->Distribution Distribution->Metabolism Distribution->Elimination

Caption: Hypothetical signaling pathway and pharmacokinetic relationships of the analyte.

This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is designed to be sensitive, specific, and suitable for high-throughput analysis in a drug development setting. Proper method validation is crucial to ensure the reliability of the data generated. The provided workflow and hypothetical data serve as a guide for researchers to establish a robust bioanalytical assay for this novel compound.

References

Application Notes & Protocols: High-Throughput Screening for 2-[(4-Methylphenyl)thio]nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-[(4-Methylphenyl)thio]nicotinic acid derivatives. These compounds, sharing structural similarities with nicotinic acid, are promising candidates for modulating inflammatory and metabolic pathways. The following protocols are designed for researchers in drug discovery and development to identify and characterize novel bioactive molecules within this chemical class.

Introduction

Nicotinic acid and its analogs are known to exert anti-inflammatory and lipid-modifying effects, primarily through the activation of the G protein-coupled receptor GPR109A and modulation of inflammatory signaling cascades, such as those involving cyclooxygenase (COX) enzymes.[1][2][3] High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of chemical compounds, like this compound derivatives, to identify "hit" compounds with desired biological activity.[4][5] This document outlines two primary HTS assays: a Fluorescence Polarization (FP) competitive binding assay to identify compounds that bind to a target receptor, and a cell-based luciferase reporter assay to screen for inhibitors of a key inflammatory transcription factor, NF-κB.

Data Presentation: Quantitative Analysis of Screening Hits

Following primary screening and dose-response confirmation, quantitative data for hit compounds should be meticulously organized to facilitate comparison and selection for further studies. The tables below present hypothetical data for lead compounds identified from the proposed HTS assays.

Table 1: Competitive Binding Affinity (IC50) of Lead Compounds from Fluorescence Polarization Assay

Compound IDStructureIC50 (µM)Hill SlopeZ'-factor
MPTN-001[Insert Structure]2.5-1.10.78
MPTN-002[Insert Structure]5.8-0.90.81
MPTN-003[Insert Structure]10.2-1.00.75
Control (Nicotinic Acid)[Insert Structure]1.2-1.20.85

Table 2: Inhibition of NF-κB Activity (IC50) of Lead Compounds from Luciferase Reporter Assay

Compound IDStructureIC50 (µM)Maximum Inhibition (%)Z'-factor
MPTN-001[Insert Structure]3.1920.82
MPTN-004[Insert Structure]7.9850.79
MPTN-005[Insert Structure]12.4880.80
Control (Bay 11-7082)[Insert Structure]0.5980.88

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This assay is designed to identify compounds that bind to a target receptor (e.g., a nuclear receptor or GPR109A) by measuring the displacement of a fluorescently labeled ligand (tracer).[6][7][8] The binding of the tracer to the larger receptor molecule slows its rotation, resulting in a high polarization value. Competitive ligands will displace the tracer, leading to a decrease in polarization.

Materials:

  • Purified target receptor protein

  • Fluorescently labeled tracer ligand (Fluormone™)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (unlabeled native ligand)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate.

  • Receptor-Tracer Mix Preparation: Prepare a solution containing the target receptor and the fluorescent tracer in assay buffer. The optimal concentrations of each should be predetermined to achieve a stable and robust assay window (typically a ΔmP > 100).

  • Dispensing Reagents: Add the receptor-tracer mix to all wells of the compound plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.[9] The plate should be protected from light.

  • Measurement: Read the fluorescence polarization on a suitable microplate reader. Excitation and emission wavelengths will be specific to the fluorophore used in the tracer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (tracer + receptor) and low (tracer only) controls. Fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.

Protocol 2: Cell-Based Luciferase Reporter Assay for NF-κB Inhibition

This assay identifies compounds that inhibit the NF-κB signaling pathway, a central mediator of inflammation.[10][11] A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used.[12] Activation of the pathway (e.g., by TNF-α) leads to luciferase expression, which can be quantified by measuring luminescence.

Materials:

  • HEK293 or similar cell line stably expressing an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (low-serum or serum-free)

  • Stimulating agent (e.g., TNF-α)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Bay 11-7082)

  • 384-well, white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Plating: Seed the reporter cell line into 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Add test compounds and controls to the wells.

  • Pre-incubation: Incubate the cells with the compounds for a period (e.g., 1 hour) to allow for cell penetration and target engagement.

  • Stimulation: Add the stimulating agent (e.g., TNF-α) to all wells except the negative control wells to activate the NF-κB pathway.

  • Incubation: Incubate the plates for a further period (e.g., 6-8 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Add the luciferase assay reagent, which lyses the cells and provides the substrate for the luciferase enzyme. Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luminescence data to a viability assay to exclude cytotoxic compounds. Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Visualizations

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation to Nucleus Gene Inflammatory Gene Expression NFkB_nucleus->Gene Transcription

Caption: Simplified NF-κB signaling pathway.

G cluster_workflow Fluorescence Polarization Assay Workflow start Start plate_compounds Dispense Compounds (384-well plate) start->plate_compounds add_mix Add Mix to Plate plate_compounds->add_mix prepare_mix Prepare Receptor-Tracer Mix prepare_mix->add_mix incubate Incubate (2-4 hours) add_mix->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Data Analysis (IC50 determination) read_fp->analyze end End analyze->end

Caption: Workflow for the FP competitive binding assay.

G cluster_workflow Cell-Based Reporter Assay Workflow start Start plate_cells Plate Reporter Cells (384-well plate) start->plate_cells add_compounds Add Test Compounds plate_cells->add_compounds pre_incubate Pre-incubate (1 hour) add_compounds->pre_incubate stimulate Stimulate with TNF-α pre_incubate->stimulate incubate Incubate (6-8 hours) stimulate->incubate read_lum Read Luminescence incubate->read_lum analyze Data Analysis (IC50 determination) read_lum->analyze end End analyze->end

Caption: Workflow for the cell-based luciferase reporter assay.

References

Application Notes and Protocols for 2-[(4-Methylphenyl)thio]nicotinic Acid in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. Within this class, thionicotinic acid derivatives have emerged as compounds of interest for their potential therapeutic applications. This document focuses on 2-[(4-Methylphenyl)thio]nicotinic acid, a sulfur-containing derivative of nicotinic acid, and its application in structure-activity relationship (SAR) studies. While specific quantitative data for this particular compound is limited in publicly available literature, this guide provides a framework for its investigation based on the activities of structurally related analogs, such as 2-(1-adamantylthio)nicotinic acid. These analogs have demonstrated significant vasorelaxant and antioxidant properties, suggesting that this compound may exhibit similar biological effects. The primary biological target for many nicotinic acid derivatives is the G-protein coupled receptor GPR109A, which is implicated in lipid metabolism and inflammatory responses. The protocols and data presented herein are designed to guide researchers in the synthesis, biological evaluation, and SAR analysis of this compound and its analogs.

Synthesis

A general method for the synthesis of 2-(arylthio)nicotinic acid derivatives involves the nucleophilic substitution of a halogenated nicotinic acid with a corresponding aryl thiol.

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-chloronicotinic acid and 4-methylthiophenol.

Materials:

  • 2-Chloronicotinic acid

  • 4-Methylthiophenol (p-thiocresol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloronicotinic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and 4-methylthiophenol (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1N HCl to a pH of 3-4, which will cause the product to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Structure-Activity Relationship (SAR)

Based on studies of analogous compounds, this compound is hypothesized to possess vasorelaxant and antioxidant activities. The following sections detail the protocols for evaluating these activities and discuss the potential SAR.

Vasorelaxant Activity

The vasorelaxant effects of thionicotinic acid derivatives are believed to be mediated in part by the endothelium, involving the production of nitric oxide (NO) and prostacyclin.

Table 1: Vasorelaxant Activity of a Structurally Related Thionicotinic Acid Derivative

CompoundED₅₀ (nM)Maximum Relaxation (Rmax %)
2-(1-Adamantylthio)nicotinic acid21.378.7

Data from a study on 2-(1-adamantylthio)nicotinic acid, a compound structurally related to this compound. This data is provided for comparative purposes to guide the investigation of the target compound.

Protocol 2: Ex Vivo Vasorelaxation Assay in Rat Aortic Rings

This protocol describes the evaluation of the vasorelaxant effect of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adherent connective and fatty tissues and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, replacing the buffer every 15-20 minutes.

  • To assess the viability of the endothelium, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). Rings showing more than 80% relaxation are considered endothelium-intact.

  • After washing and re-equilibration, pre-contract the rings again with phenylephrine (1 µM).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath to obtain a concentration-response curve.

  • Record the relaxation response as a percentage of the phenylephrine-induced contraction.

  • To investigate the mechanism, the experiment can be repeated in endothelium-denuded rings or in the presence of inhibitors such as L-NAME (a nitric oxide synthase inhibitor) or indomethacin (a cyclooxygenase inhibitor).

Antioxidant Activity

The antioxidant potential can be assessed using various in vitro assays that measure the compound's ability to scavenge free radicals.

Table 2: Antioxidant Activity of a Structurally Related Thionicotinic Acid Derivative

CompoundDPPH Radical Scavenging Activity (%) at 333.33 µg/mL
2-(1-Adamantylthio)nicotinic acid33.20

Data from a study on 2-(1-adamantylthio)nicotinic acid. This data is provided for comparative purposes.

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • This compound dissolved in a suitable solvent (e.g., methanol or DMSO)

  • Ascorbic acid (as a positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and the positive control (ascorbic acid).

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathways and Experimental Workflows

The biological effects of nicotinic acid derivatives are often mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for guiding SAR studies.

Signaling Pathway for Vasorelaxation

The vasorelaxant effect of thionicotinic acid derivatives is likely initiated by their interaction with receptors on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX). This results in the production of nitric oxide (NO) and prostacyclin (PGI₂), respectively, which then act on the adjacent smooth muscle cells to cause relaxation.

Vasorelaxation_Pathway Compound 2-[(4-Methylphenyl)thio] nicotinic acid Receptor Endothelial Receptor (e.g., GPR109A) Compound->Receptor Binds eNOS eNOS (endothelial Nitric Oxide Synthase) Receptor->eNOS Activates COX COX (Cyclooxygenase) Receptor->COX Activates NO Nitric Oxide (NO) eNOS->NO Produces PGI2 Prostacyclin (PGI₂) COX->PGI2 Produces sGC sGC (soluble Guanylate Cyclase) NO->sGC Activates Relaxation Smooth Muscle Relaxation PGI2->Relaxation Induces cGMP cGMP sGC->cGMP Increases cGMP->Relaxation Induces

Caption: Proposed signaling pathway for vasorelaxation.

Experimental Workflow for SAR Studies

A systematic workflow is essential for conducting structure-activity relationship studies. This involves the synthesis of a library of analogs, followed by a tiered screening process to evaluate their biological activities.

SAR_Workflow Synthesis Synthesis of Analogs (e.g., variations on the 4-methylphenyl group) PrimaryScreening Primary Screening (e.g., Vasorelaxation Assay, DPPH Assay) Synthesis->PrimaryScreening HitSelection Hit Identification and Selection PrimaryScreening->HitSelection SecondaryScreening Secondary Screening (e.g., Mechanism of Action Studies, Receptor Binding Assays) HitSelection->SecondaryScreening Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis HitSelection->SAR_Analysis Inactive Compounds SecondaryScreening->SAR_Analysis LeadOptimization Lead Optimization SAR_Analysis->LeadOptimization

Caption: Experimental workflow for SAR studies.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the investigation of this compound in the context of structure-activity relationship studies. By leveraging the knowledge from structurally similar compounds and employing the detailed experimental methodologies, researchers can effectively characterize the biological profile of this compound and its analogs. The systematic approach outlined will facilitate the identification of key structural features responsible for activity and guide the design of novel and more potent therapeutic agents.

Application Notes and Protocols for the In Vivo Formulation of 2-[(4-Methylphenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

2-[(4-Methylphenyl)thio]nicotinic acid is a derivative of nicotinic acid, a well-known lipid-lowering agent.[1][2][3] The introduction of a lipophilic (4-Methylphenyl)thio group suggests that this compound likely exhibits increased lipophilicity compared to its parent molecule, nicotinic acid. This alteration in physicochemical properties presents specific challenges for developing formulations suitable for in vivo studies, primarily related to poor aqueous solubility and potentially low bioavailability.[4]

These application notes provide a comprehensive overview of potential formulation strategies, detailed experimental protocols for their preparation and characterization, and relevant biological context for in vivo evaluation. The proposed formulations are based on established methods for delivering lipophilic and acidic compounds.

Physicochemical Properties and Formulation Challenges

Table 1: Estimated Physicochemical Properties and Formulation Challenges

PropertyEstimated Value/CharacteristicFormulation ChallengePotential Strategy
Chemical Structure C₁₃H₁₁NO₂S--
Molecular Weight 259.3 g/mol --
LogP (estimated) > 2 (Lipophilic)Poor aqueous solubility, potential for high first-pass metabolism.[4]Lipid-based formulations, use of co-solvents or surfactants.
pKa (estimated) ~4-5 (Acidic)pH-dependent solubility, potential for precipitation in the stomach.Use of buffering agents, enteric coating, or formulations that promote rapid dissolution and absorption.
Aqueous Solubility LowDifficulty in preparing aqueous solutions for parenteral administration or oral dosing.[4]Solubilization using co-solvents, surfactants, or complexing agents. Lipid-based formulations for oral delivery.
Crystalline Form Likely a crystalline solidPolymorphism can affect solubility and dissolution rate.[5]Characterize the solid-state properties (DSC, XRD) to ensure consistency.

Proposed Formulation Strategies

Based on the anticipated properties, two primary formulation strategies are proposed: a lipid-based formulation for oral administration and a co-solvent-based formulation for parenteral (intravenous or intraperitoneal) administration.

Oral Formulation: Self-Microemulsifying Drug Delivery System (SMEDDS)

SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.[4]

Table 2: Composition of a Proposed SMEDDS Formulation

ComponentExample ExcipientFunctionConcentration Range (% w/w)
Oil Phase Capryol™ 90Solubilizes the drug30 - 50
Surfactant Kolliphor® RH 40Forms the microemulsion30 - 60
Co-surfactant Transcutol® HPImproves microemulsion stability10 - 30
Parenteral Formulation: Co-solvent System

For initial in vivo screening, a simple co-solvent system can be employed to achieve the desired concentration for injection. The selection of solvents should prioritize biocompatibility and solubilizing capacity.

Table 3: Composition of a Proposed Co-solvent Formulation

ComponentExample ExcipientFunctionConcentration Range (% v/v)
Solvent 1 Dimethyl Sulfoxide (DMSO)Primary solvent for the compound5 - 10
Solvent 2 Kolliphor® ELSurfactant to improve solubility and stability in aqueous media5 - 10
Vehicle Saline (0.9% NaCl) or PBSAqueous vehicle for injection80 - 90

Experimental Protocols

Protocol 1: Preparation of SMEDDS Formulation
  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Ternary Phase Diagram Construction: To identify the optimal concentration ranges of the selected oil, surfactant, and co-surfactant, construct a ternary phase diagram. This helps in identifying the microemulsion region.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed this compound to the excipient mixture.

    • Vortex or sonicate the mixture until the compound is completely dissolved and a clear, homogenous solution is obtained.

    • Store the prepared SMEDDS formulation in a sealed container at room temperature, protected from light.

Protocol 2: Characterization of SMEDDS Formulation
  • Droplet Size and Zeta Potential Analysis:

    • Dilute the SMEDDS formulation (e.g., 100-fold) with deionized water.

    • Gently agitate to allow for self-emulsification.

    • Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • In Vitro Drug Release:

    • Perform in vitro drug release studies using a dialysis bag method or a USP dissolution apparatus (Apparatus II, paddle).

    • Use a dissolution medium that simulates intestinal fluid (e.g., pH 6.8 buffer with 0.5% Tween® 80).

    • Collect samples at predetermined time intervals and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

Protocol 3: Preparation of Co-solvent Formulation
  • Solubility Check: Confirm the solubility of this compound in the chosen co-solvent (e.g., DMSO) at the desired concentration.

  • Formulation Preparation:

    • Dissolve the required amount of this compound in the co-solvent (DMSO).

    • Add the surfactant (Kolliphor® EL) and mix thoroughly.

    • Slowly add the aqueous vehicle (saline or PBS) to the organic solution while vortexing to avoid precipitation.

    • Visually inspect the final formulation for clarity and absence of particulates.

    • Filter the solution through a 0.22 µm sterile filter before in vivo administration.

Biological Context and Signaling Pathway

Nicotinic acid is known to exert its effects on lipid metabolism primarily through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂).[1][2] It is hypothesized that this compound acts as an agonist at this receptor.

Signaling Pathway Diagram

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Compound This compound GPR109A GPR109A (HCA₂) Compound->GPR109A Agonist Binding Gi Gi GPR109A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation HSL Hormone-Sensitive Lipase (active) PKA->HSL Phosphorylation HSL_inactive Hormone-Sensitive Lipase (inactive) PKA->HSL_inactive Inhibition of Activation Lipolysis Lipolysis Inhibition HSL->Lipolysis Catalysis

Caption: Hypothesized GPR109A signaling pathway for this compound.

Experimental Workflow for In Vivo Studies

A systematic workflow is essential for the successful in vivo evaluation of the formulated compound.

Experimental Workflow Diagram

InVivo_Workflow Start Start Formulation Formulation Preparation (SMEDDS or Co-solvent) Start->Formulation Characterization In Vitro Characterization (DLS, Drug Release) Formulation->Characterization AnimalDosing Animal Dosing (Oral or Parenteral) Characterization->AnimalDosing PK Pharmacokinetic Study (Blood Sampling) AnimalDosing->PK PD Pharmacodynamic Study (e.g., Lipid Profiling) AnimalDosing->PD Analysis Bioanalysis (LC-MS/MS) PK->Analysis Data Data Analysis and Interpretation PD->Data Analysis->Data End End Data->End

References

Application Notes and Protocols: 2-[(4-Methylphenyl)thio]nicotinic Acid as a Putative Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data for 2-[(4-Methylphenyl)thio]nicotinic acid as an established molecular probe. The following application notes and protocols are based on the analysis of structurally related 2-(arylthio)nicotinic acid derivatives and known molecular probes for relevant biological targets, such as G-protein coupled receptors (GPCRs). The provided data and experimental details are representative examples to guide the investigation of a novel compound of this class.

Introduction

Molecular probes are essential tools in biomedical research and drug discovery for identifying and validating novel therapeutic targets, elucidating biological pathways, and screening for new drug candidates. This document provides a hypothetical framework and detailed protocols for the characterization and application of this compound as a molecular probe, with a focus on its potential interaction with G-protein coupled receptors, such as GPR35, a receptor for which other nicotinic acid derivatives have shown activity.[4][5][6]

Potential Biological Target: GPR35

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, pain, and cardiovascular diseases.[4][5] Several small molecules, including derivatives of nicotinic acid, have been identified as GPR35 agonists.[6][] Given its structural features, this compound is a plausible candidate for interaction with GPR35.

GPR35 Signaling Pathway

Upon activation by an agonist, GPR35 can couple to different G proteins (Gαi/o, Gαq, Gα12/13) leading to downstream signaling events such as calcium mobilization, inhibition of adenylyl cyclase, and activation of the ERK1/2 pathway. It can also mediate G protein-independent signaling through β-arrestin recruitment.[4]

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 G_protein Gαi/o, Gαq, Gα12/13 GPR35->G_protein beta_arrestin β-arrestin GPR35->beta_arrestin Agonist This compound Agonist->GPR35 PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC RhoA RhoA G_protein->RhoA ERK ERK1/2 beta_arrestin->ERK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_inhibition ↓ cAMP AC->cAMP_inhibition Actin_cytoskeleton Actin Cytoskeleton Rearrangement RhoA->Actin_cytoskeleton Gene_transcription Gene Transcription ERK->Gene_transcription Synthesis_Workflow Start 2-Chloronicotinic Acid + 4-Methylbenzenethiol Reaction Nucleophilic Aromatic Substitution (e.g., K₂CO₃, DMF, 100°C) Start->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product Calcium_Assay_Workflow Cell_Plating Plate CHO-K1-hGPR35 cells in 96-well plates Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Incubation Incubate at 37°C Dye_Loading->Incubation Compound_Addition Add varying concentrations of Probe-X Incubation->Compound_Addition Measurement Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) Compound_Addition->Measurement Analysis Analyze data to determine EC₅₀ and Eₘₐₓ Measurement->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Methylphenyl)thio]nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-[(4-Methylphenyl)thio]nicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1] This involves the coupling of 2-chloronicotinic acid with 4-methylthiophenol in the presence of a copper catalyst and a base.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are 2-chloronicotinic acid and 4-methylthiophenol. It is crucial to use high-purity starting materials to minimize side reactions and improve the overall yield.

Q3: What factors significantly influence the yield of the reaction?

Several factors can impact the yield, including the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time. Optimization of these parameters is critical for achieving a high yield.

Q4: What are the common side reactions observed during this synthesis?

Common side reactions may include the formation of byproducts from the self-coupling of starting materials, decomposition of the product at high temperatures, and reactions with residual water in the reaction mixture.

Q5: How can I purify the final product?

Purification can be achieved through recrystallization from a suitable solvent or by column chromatography. The choice of purification method will depend on the nature of the impurities present.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide provides solutions to frequently encountered problems.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or insufficient catalyst.Use a fresh, high-purity copper(I) salt (e.g., CuI). Ensure an appropriate catalyst loading.
Inappropriate base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and high-boiling polar solvents (e.g., DMF, DMSO).
Low reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Poor quality of starting materials.Ensure the purity of 2-chloronicotinic acid and 4-methylthiophenol using analytical techniques like NMR or GC-MS.
Formation of Significant Byproducts Side reactions due to high temperature.Optimize the reaction temperature to be high enough for the reaction to proceed but low enough to minimize byproduct formation.
Presence of water.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the reactants, catalyst, and base.
Difficulty in Product Purification Presence of colored impurities.Treat the crude product with activated carbon during recrystallization.
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization or use column chromatography for purification.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a closely related compound, 2-(4-chlorophenylthio)benzoic acid, via an Ullmann-type reaction. This protocol can be adapted for the synthesis of this compound by substituting 2-chlorobenzoic acid with 2-chloronicotinic acid and 4-chlorothiophenol with 4-methylthiophenol.[2]

Materials:

  • 2-Chloronicotinic acid

  • 4-Methylthiophenol

  • Lithium hydroxide monohydrate

  • Tetralin (solvent)

  • Water

  • Hydrochloric acid (for workup)

Procedure:

  • To a reaction vessel, add 2-chloronicotinic acid (1.0 equiv.), 4-methylthiophenol (1.0 equiv.), and tetralin.

  • Add lithium hydroxide monohydrate (2.2 equiv.) to the mixture.

  • Heat the mixture to 185-190 °C and remove the water of reaction using a Dean-Stark apparatus.

  • Stir the reaction mixture at 185-190 °C for 8 hours.

  • Cool the reaction mixture to 115 °C and pour it into water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent.

Note: The reaction conditions, particularly temperature and time, may need to be optimized for the specific substrates.

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G start Start reactants Mix 2-Chloronicotinic Acid, 4-Methylthiophenol, Base, and Catalyst in Solvent start->reactants reaction Heat Reaction Mixture (e.g., 150-200 °C) reactants->reaction workup Aqueous Workup (Acidification) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

A general workflow for the synthesis of the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_catalyst Screen Different Catalysts and Ligands check_catalyst->optimize_catalyst optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions optimize_reagents Use Purified Reagents and Adjust Stoichiometry check_reagents->optimize_reagents end Improved Yield optimize_catalyst->end optimize_conditions->end optimize_reagents->end

A logical approach to troubleshooting low product yield.

References

Common side reactions in the synthesis of 2-[(4-Methylphenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-[(4-Methylphenyl)thio]nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding common side reactions encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound, typically achieved through a copper-catalyzed Ullmann-type condensation reaction between 2-chloronicotinic acid and 4-methylthiophenol, can be accompanied by several side reactions that may affect the yield and purity of the desired product. Below are common issues and their troubleshooting strategies.

Q1: My reaction yield is low, and I observe the formation of nicotinic acid in my product mixture. What is the likely cause and how can I prevent it?

A1: The presence of nicotinic acid as a byproduct suggests that a dehalogenation reaction is occurring, where the chlorine atom on 2-chloronicotinic acid is replaced by a hydrogen atom. This is a known side reaction in Ullmann-type couplings.[1]

Troubleshooting:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can participate in side reactions that may promote dehalogenation.

  • Anhydrous Conditions: Use anhydrous solvents and reagents. The presence of water can lead to competing hydrolysis reactions and may also influence the dehalogenation pathway.

  • Reagent Quality: Use high-purity starting materials and catalyst. Impurities in the copper catalyst or reagents can sometimes lead to undesired side reactions.

  • Reaction Temperature: While Ullmann reactions often require elevated temperatures, excessively high temperatures can promote dehalogenation.[2] Consider lowering the reaction temperature and extending the reaction time.

Side Product Potential Cause Analytical Detection
Nicotinic acidDehalogenation of 2-chloronicotinic acidLC-MS, 1H NMR

Q2: I have isolated a significant amount of 2-hydroxynicotinic acid. What causes this side reaction and how can it be minimized?

A2: The formation of 2-hydroxynicotinic acid is a result of the hydrolysis of 2-chloronicotinic acid.[3] This reaction is typically base-mediated and can compete with the desired C-S coupling reaction, especially in the presence of water.

Troubleshooting:

  • Anhydrous Conditions: The most critical factor is to ensure strictly anhydrous reaction conditions. Dry your solvents and reagents thoroughly before use.

  • Base Selection: The choice and amount of base are crucial. A very strong base or an excess of base can promote hydrolysis. Consider using a milder base or optimizing the stoichiometry of the base.

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor the hydrolysis reaction relative to the desired coupling.

Side Product Potential Cause Analytical Detection
2-Hydroxynicotinic acidHydrolysis of 2-chloronicotinic acidLC-MS, 1H NMR

Q3: My crude product contains a significant amount of a high molecular weight impurity, which I suspect is a dimer of my thiol. Why does this happen and what can I do to avoid it?

A3: The formation of a disulfide, in this case, bis(4-methylphenyl) disulfide, is due to the oxidative dimerization of 4-methylthiophenol. This is a common side reaction for thiols, which can be promoted by the presence of an oxidant (like air) and a copper catalyst.

Troubleshooting:

  • Inert Atmosphere: Maintaining a strictly inert atmosphere (nitrogen or argon) throughout the reaction is essential to prevent oxidation of the thiol.

  • Controlled Addition of Thiol: Adding the 4-methylthiophenol slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby minimizing the rate of dimerization.

  • Use of a Ligand: The use of appropriate ligands for the copper catalyst can sometimes suppress oxidative side reactions by stabilizing the active catalytic species.

Side Product Potential Cause Analytical Detection
Bis(4-methylphenyl) disulfideOxidative dimerization of 4-methylthiophenolLC-MS, GC-MS

Q4: During workup or upon heating, I am observing gas evolution and the formation of a different product. What could be happening?

A4: This could be due to the thermal decarboxylation of the nicotinic acid derivative, where the carboxylic acid group is lost as carbon dioxide. While this typically requires high temperatures, the presence of certain catalysts or impurities might lower the decomposition temperature.[4][5][6][7][8]

Troubleshooting:

  • Temperature Control: Avoid excessive temperatures during the reaction and subsequent purification steps (e.g., distillation or drying).

  • pH Control during Workup: Maintain a neutral or slightly acidic pH during the workup. Basic conditions can sometimes facilitate decarboxylation, especially at elevated temperatures.

  • Purification Method: Consider purification methods that do not require high temperatures, such as column chromatography or recrystallization from a suitable solvent at a moderate temperature.

Side Product Potential Cause Analytical Detection
2-[(4-Methylphenyl)thio]pyridineDecarboxylation of the productGC-MS, 1H NMR

Experimental Protocols

Representative Protocol for Ullmann-type Synthesis of 2-(Arylthio)nicotinic Acids

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), 4-methylthiophenol (1.1 eq), copper(I) iodide (0.1 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq).

  • Solvent Addition: Add a dry, high-boiling polar solvent (e.g., DMF, NMP, or dioxane) under an inert atmosphere (nitrogen or argon).

  • Reaction: Heat the reaction mixture to a suitable temperature (typically between 100-160 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the potential side reactions.

Synthesis_Pathway cluster_main Main Reaction 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Product This compound 2-Chloronicotinic_Acid->Product Ullmann Coupling 4-Methylthiophenol 4-Methylthiophenol 4-Methylthiophenol->Product Catalyst Cu(I) Catalyst / Base Catalyst->Product

Caption: Main synthetic route to this compound.

Side_Reactions cluster_starting_materials Starting Materials cluster_side_products Side Products 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Dehalogenation Nicotinic Acid 2-Chloronicotinic_Acid->Dehalogenation Dehalogenation Hydrolysis 2-Hydroxynicotinic Acid 2-Chloronicotinic_Acid->Hydrolysis Hydrolysis (H2O, Base) 4-Methylthiophenol 4-Methylthiophenol Dimerization Bis(4-methylphenyl) disulfide 4-Methylthiophenol->Dimerization Oxidative Dimerization Decarboxylation_Product 2-[(4-Methylphenyl)thio]pyridine Product This compound Product->Decarboxylation_Product Decarboxylation (Heat)

Caption: Common side reactions in the synthesis.

References

Technical Support Center: Purification of 2-[(4-Methylphenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 2-[(4-Methylphenyl)thio]nicotinic acid, addressing common challenges encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brownish tint. How can I decolorize it?

A1: Discoloration in the crude product often arises from impurities formed during the synthesis of nicotinic acid derivatives. A common and effective method for decolorization is treatment with activated carbon.[1] Dissolve your crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture), add a small amount of activated carbon (typically 1-2% w/w), and heat the suspension with stirring for a few minutes. Filter the hot solution through a pad of celite to remove the carbon, and then proceed with crystallization.[1]

Q2: After synthesis, my NMR spectrum shows the presence of unreacted 2-chloronicotinic acid. What is the best way to remove it?

A2: Residual 2-chloronicotinic acid can often be removed through careful recrystallization. Since its solubility profile is likely different from your target compound, a well-chosen solvent system should leave it in the mother liquor. Alternatively, column chromatography can be very effective. A silica or alumina column with a gradient elution, starting with a non-polar solvent system and gradually increasing polarity, should effectively separate the more polar 2-chloronicotinic acid from the desired product.

Q3: I am having trouble crystallizing my product; it keeps oiling out. What should I do?

A3: "Oiling out" occurs when the compound is insoluble in the cold solvent but melts in the hot solvent instead of dissolving, or when the solution is supersaturated to a high degree. To address this, try the following:

  • Use a larger volume of solvent: This will keep the compound dissolved at the boiling point.

  • Change the solvent system: Use a solvent pair. Dissolve the compound in a small amount of a good solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., heptane, water) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Lower the crystallization temperature: After dissolving, let the solution cool very slowly, perhaps in an insulated container, to encourage crystal nucleation over oiling. Seeding with a previously obtained crystal can also help.

  • Consider polymorphism: Nicotinic acid derivatives are known to exhibit polymorphism, meaning they can exist in different crystal forms.[2] The choice of solvent can influence which polymorph is obtained. Experimenting with different solvents may be necessary to find one that yields a stable, crystalline solid.

Q4: My mass spectrometry results suggest the presence of a disulfide impurity derived from 4-methylthiophenol. How can I remove this?

A4: The disulfide of 4-methylthiophenol is a non-polar, neutral impurity. It can be effectively removed using column chromatography. Since the desired product is a carboxylic acid, it will have a much higher affinity for a polar stationary phase like silica or alumina. Eluting with a solvent system such as ethyl acetate/hexanes will cause the non-polar disulfide to elute much faster than your acidic product. Adding a small amount of acetic acid to the mobile phase can help to ensure the desired product moves down the column without excessive tailing.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Cooling the solution too quickly, trapping impurities.- Co-crystallization of an impurity with a similar structure.- Screen a wider range of solvents or solvent mixtures (see Table 1).- Allow the solution to cool slowly to room temperature, then place it in a refrigerator.- If an impurity persists, a second purification step like column chromatography may be necessary.
Product Sticks to Column (Chromatography) - The compound is highly polar and interacting strongly with the silica/alumina.- The mobile phase is not polar enough.- Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.- Switch to a more polar mobile phase (e.g., increase the percentage of ethyl acetate or methanol).- Consider using reverse-phase chromatography.[3][4]
Suspected Oxidation During Purification - The thioether moiety is sensitive to oxidation, especially on silica gel.- Thiols are known to oxidize in the presence of air.- When performing column chromatography, consider using acidic or neutral alumina instead of silica gel to minimize oxidation.[5]- Degas solvents before use and keep the purification setup under an inert atmosphere (e.g., nitrogen or argon) where possible.
Presence of Inorganic Salts - Incomplete removal of bases (e.g., K₂CO₃, NaH) or salts formed during the reaction work-up.- Perform an aqueous wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a water wash to remove any remaining salts. Ensure the product is fully protonated before extraction.

Key Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used for decolorization, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Selection: Pack a glass column with an appropriate stationary phase. Neutral or acidic alumina is recommended to minimize potential oxidation of the thioether.[5] If using silica gel, consider deactivating it with a small percentage of water or triethylamine in the eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent (e.g., dichloromethane). Alternatively, perform a dry-loading by adsorbing the crude product onto a small amount of silica gel or celite.

  • Elution: Start with a relatively non-polar mobile phase, such as 20% ethyl acetate in hexanes. This will elute non-polar impurities like the disulfide of 4-methylthiophenol.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. For example, increase to 40%, then 60% ethyl acetate in hexanes. To elute the acidic product, it may be necessary to add 0.5-1% acetic acid to the mobile phase.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Data Tables

Table 1: Properties of Solvents for Recrystallization and Chromatography

SolventBoiling Point (°C)Polarity IndexNotes
Heptane 980.1Non-polar, good as an anti-solvent.
Toluene 1112.4Can dissolve aromatic compounds.
Ethyl Acetate 774.4Medium polarity, good general-purpose solvent.
Acetone 565.1Polar, aprotic. High solubility for many compounds.
Isopropanol 823.9Polar, protic. Good for recrystallizing polar compounds.
Ethanol 784.3Polar, protic. Often used with water as a co-solvent.
Methanol 655.1Very polar, dissolves many polar compounds.
Water 10010.2Very polar, can be used as an anti-solvent with alcohols.

Visualizations

A general workflow for the purification of this compound is presented below.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Crude Crude Product TLC_NMR TLC / NMR / LC-MS Analysis Crude->TLC_NMR Take sample Recrystallization Recrystallization TLC_NMR->Recrystallization Minor Impurities Chromatography Column Chromatography TLC_NMR->Chromatography Multiple / Difficult Impurities Recrystallization->Chromatography Purity still low Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Successful Chromatography->Pure_Product Successful Troubleshooting_Diagram Start Analyze Crude Product (TLC, NMR) Check_Impurity Main Impurity Type? Start->Check_Impurity Sol_Starting Unreacted Starting Material Check_Impurity->Sol_Starting Polar Sol_Side_Product Non-polar Byproduct (e.g., Disulfide) Check_Impurity->Sol_Side_Product Non-polar Sol_Color Colored Impurities Check_Impurity->Sol_Color Color Sol_Baseline Baseline Material (Salts) Check_Impurity->Sol_Baseline Ionic Action_Recrys Recrystallization Sol_Starting->Action_Recrys Action_Chrom Column Chromatography Sol_Starting->Action_Chrom Sol_Side_Product->Action_Chrom Action_Charcoal Treat with Activated Carbon Sol_Color->Action_Charcoal Action_Wash Aqueous Wash (Acid/Base) Sol_Baseline->Action_Wash

References

Technical Support Center: Stability of 2-[(4-Methylphenyl)thio]nicotinic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-[(4-Methylphenyl)thio]nicotinic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is generally recommended due to its broad solvency. For aqueous-based experiments, it is critical to keep the final DMSO concentration low (typically below 0.5%) to prevent solvent-induced artifacts.

Q2: How should I store stock solutions of this compound?

A2: To ensure stability, stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound in solution?

A4: Based on its chemical structure, which contains a thioether linkage and a nicotinic acid moiety, potential degradation pathways include:

  • Oxidation: The thioether sulfur atom is susceptible to oxidation, which can form the corresponding sulfoxide and, upon further oxidation, the sulfone. This can be catalyzed by atmospheric oxygen, metal ions, or oxidizing agents.

  • Hydrolysis: While the thioether bond is generally stable to hydrolysis, the nicotinic acid part of the molecule could be susceptible to pH-dependent degradation, although this is less common for the aromatic carboxylic acid itself.

  • Photodegradation: Exposure to light, particularly UV light, could potentially lead to cleavage of the C-S bond or other rearrangements.

Q5: I am observing a decrease in the compound's activity in my cell-based assay over 24 hours. What could be the cause?

A5: A loss of activity could be due to the degradation of the compound in the cell culture medium. It is recommended to perform a stability study of the compound in the specific medium used for your experiments at 37°C to determine its half-life under assay conditions.

Troubleshooting Guides

Problem 1: Inconsistent experimental results or a gradual loss of the expected biological effect.

  • Possible Cause: Degradation of this compound in the working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.

    • Minimize Exposure: Keep solutions on ice and protected from light during experimental setup.

    • Conduct a Stability Check: Perform a simple stability experiment by incubating the compound in your experimental buffer for the duration of your assay and analyzing the remaining parent compound by HPLC or LC-MS.

Problem 2: Appearance of new peaks in my HPLC or LC-MS chromatogram over time.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Run a freshly prepared solution as a control to confirm the retention time of the parent compound.

    • Review Storage Conditions: Ensure that stock solutions have been stored properly at low temperatures and have not been subjected to multiple freeze-thaw cycles.

    • Perform Forced Degradation: To identify potential degradation products, conduct a forced degradation study (see Experimental Protocols below). This can help in tentatively identifying the nature of the new peaks (e.g., oxides, hydrolytic products).

Data Presentation: Illustrative Stability Data

The following tables represent hypothetical data from a forced degradation study on this compound to illustrate how stability data might be presented.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl (60°C)24< 5%1
0.1 M NaOH (60°C)24~15%2
3% H₂O₂ (RT)24> 90%2 (Major)
Heat (80°C, solid)48< 2%0
Photolytic (UV light)24~10%1

Table 2: HPLC Analysis of Oxidative Degradation

Time (hours)Parent Compound Peak Area (%)Degradant 1 (Sulfoxide) Peak Area (%)Degradant 2 (Sulfone) Peak Area (%)
010000
445505
8107515
24< 16039

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to investigate the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the solution of the compound in a quartz cuvette to a calibrated UV light source.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Protocol 2: Stability in Experimental Medium

  • Prepare a working solution of this compound in your specific experimental medium (e.g., cell culture medium) at the final assay concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.

  • Plot the percentage of the remaining parent compound against time to determine its stability profile.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_prep Review Solution Preparation and Storage start->check_prep fresh_solution Use a Freshly Prepared Solution check_prep->fresh_solution stability_study Conduct Stability Study in Experimental Medium fresh_solution->stability_study analyze_data Analyze Stability Data stability_study->analyze_data degradation_observed Significant Degradation Observed? analyze_data->degradation_observed no_degradation No Significant Degradation degradation_observed->no_degradation No modify_protocol Modify Experimental Protocol (e.g., reduce incubation time, add compound at later time points) degradation_observed->modify_protocol Yes other_factors Investigate Other Experimental Factors (e.g., cell viability, reagent quality) no_degradation->other_factors issue_resolved Issue Resolved other_factors->issue_resolved modify_protocol->issue_resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathways parent This compound C₁₃H₁₁NO₂S sulfoxide Sulfoxide Derivative C₁₃H₁₁NO₃S parent->sulfoxide Oxidation (H₂O₂) photodegradant Potential Photodegradation Product parent->photodegradant UV Light hydrolysis_product Potential Hydrolysis Product parent->hydrolysis_product Base (NaOH) sulfone Sulfone Derivative C₁₃H₁₁NO₄S sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

Optimizing reaction conditions for 2-[(4-Methylphenyl)thio]nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-[(4-Methylphenyl)thio]nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloronicotinic acid with 4-methylthiophenol in the presence of a base.

Q2: I am experiencing low to no yield of the desired product. What are the potential causes?

A2: Low yields can be attributed to several factors.[1] Key areas to investigate include:

  • Incomplete reaction: The reaction may not have reached completion.

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently.

  • Ineffective base: The chosen base may not be strong enough to deprotonate the thiophenol effectively.

  • Solvent effects: The solvent may not be suitable for the SNAr reaction.

  • Reactant quality: The purity of the starting materials, 2-chloronicotinic acid and 4-methylthiophenol, is crucial.

  • Side reactions: Undesired side reactions may be consuming the reactants.

Q3: What are the common side products I should be aware of?

A3: While specific byproducts for this exact reaction are not extensively documented in readily available literature, general side reactions in similar nucleophilic aromatic substitutions and Ullmann-type condensations can include:

  • Dimerization: Self-coupling of the starting materials, particularly the aryl halide.[2]

  • Formation of tars: At elevated temperatures, complex, high-molecular-weight byproducts (tars) can form, especially if a catalyst like copper is used under harsh conditions.[2]

  • Hydrolysis of the starting material: If water is present, 2-chloronicotinic acid can potentially hydrolyze back to 2-hydroxynicotinic acid, although this is less likely under basic conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] This will allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.[1]

Q5: What is the best way to purify the final product?

A5: Purification of nicotinic acid derivatives often involves recrystallization.[1] The crude product can be dissolved in a suitable hot solvent and allowed to cool, which should result in the crystallization of the purified this compound. The choice of solvent will depend on the solubility of the product and impurities.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.

Troubleshooting Workflow

Low_Yield_Troubleshooting start Low/No Product check_reactants Verify Reactant Purity (2-chloronicotinic acid, 4-methylthiophenol) start->check_reactants check_reactants->start Impure reactants check_base Evaluate Base Strength (e.g., K2CO3, NaH, t-BuOK) check_reactants->check_base Reactants are pure check_base->start Base too weak check_temp Increase Reaction Temperature check_base->check_temp Base is appropriate check_temp->start Temp too low check_solvent Change Solvent (e.g., DMF, DMSO, NMP) check_temp->check_solvent Temperature is optimized check_solvent->start Solvent inappropriate check_time Extend Reaction Time check_solvent->check_time Solvent is suitable check_time->start Time insufficient success Improved Yield check_time->success Time is sufficient

Caption: A logical workflow for troubleshooting low product yield.

Troubleshooting Steps in Detail:

Parameter Potential Issue Recommended Action
Reactants Impurities in 2-chloronicotinic acid or 4-methylthiophenol can inhibit the reaction.- Ensure the purity of starting materials using techniques like NMR or melting point analysis. - Consider recrystallizing or purifying the starting materials if necessary.
Base The base may not be strong enough to fully deprotonate the 4-methylthiophenol, which is necessary for it to act as an effective nucleophile.- Switch to a stronger base. Common bases for SNAr reactions with thiols include potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).
Temperature Nucleophilic aromatic substitutions often require elevated temperatures to overcome the activation energy barrier.- Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used for these reactions.[3]
Solvent The solvent plays a crucial role in solvating the reactants and facilitating the reaction. A non-polar solvent may not be suitable.- Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are known to accelerate SNAr reactions.[3]
Reaction Time The reaction may be slow and require more time to reach completion.- Monitor the reaction progress using TLC or HPLC. Extend the reaction time until the starting materials are consumed.[1]
Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Troubleshooting Workflow

Impurity_Troubleshooting start Impurity/Byproduct Formation lower_temp Lower Reaction Temperature start->lower_temp check_atmosphere Ensure Inert Atmosphere (Nitrogen or Argon) lower_temp->check_atmosphere Impurities persist recrystallize Optimize Recrystallization Solvent System check_atmosphere->recrystallize Side reactions minimized chromatography Consider Column Chromatography recrystallize->chromatography Recrystallization ineffective success Pure Product Obtained recrystallize->success Pure crystals obtained chromatography->success

Caption: A workflow for addressing impurity and byproduct issues.

Troubleshooting Steps in Detail:

Observation Potential Cause Recommended Action
Dark-colored reaction mixture or tar formation High reaction temperatures can lead to decomposition and the formation of polymeric byproducts.[2]- Reduce the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Find the optimal temperature that provides a reasonable reaction rate with minimal byproduct formation.
Presence of multiple spots on TLC Several side reactions may be occurring, such as dimerization of the starting materials.- If using a copper catalyst (as in a traditional Ullmann condensation), consider if it is necessary. For activated aryl halides like 2-chloronicotinic acid, a catalyst may not be required and could contribute to side reactions.[2]
Oxidation of thiophenol 4-Methylthiophenol can be susceptible to oxidation, especially at elevated temperatures in the presence of air.- Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation of the thiol.
Difficulty in isolating the pure product The product may have similar solubility to the byproducts, making purification by recrystallization challenging.- Experiment with different solvent systems for recrystallization. - If recrystallization is unsuccessful, consider using column chromatography for purification.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a starting point and should be optimized based on experimental observations.

Materials and Equipment:

  • 2-Chloronicotinic acid

  • 4-Methylthiophenol

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) (or another suitable polar aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • TLC or HPLC for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloronicotinic acid (1 equivalent) and potassium carbonate (2-3 equivalents).

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).

  • Solvent and Reactant Addition: Add anhydrous DMF to the flask, followed by the addition of 4-methylthiophenol (1.1-1.2 equivalents).

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The optimal temperature should be determined experimentally.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the 2-chloronicotinic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with a suitable acid (e.g., HCl) to a pH of approximately 3-4. This will precipitate the carboxylic acid product.

    • Collect the precipitate by vacuum filtration and wash with water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).

Reaction Pathway

Reaction_Pathway cluster_product Product r1 2-Chloronicotinic Acid p This compound r1->p + base Base (e.g., K2CO3) Solvent (e.g., DMF) r2 4-Methylthiophenol r2:e->p:w base->p Heat

Caption: General reaction scheme for the synthesis.

References

Troubleshooting poor cell permeability of 2-[(4-Methylphenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the cell permeability of 2-[(4-Methylphenyl)thio]nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its cell permeability a potential issue?

This compound is a derivative of nicotinic acid (niacin) with the chemical formula C₁₃H₁₁NO₂S. As a small molecule with a carboxylic acid group, its cell permeability can be highly dependent on its ionization state. At physiological pH, the carboxylic acid is likely to be deprotonated, resulting in a negatively charged molecule. This charge can significantly hinder its ability to passively diffuse across the lipophilic cell membrane, potentially leading to low intracellular concentrations and reduced efficacy in cell-based assays.

Q2: What are the likely mechanisms for this compound to cross the cell membrane?

There are two primary potential mechanisms:

  • Passive Diffusion: The non-ionized (protonated) form of the molecule is more lipophilic and can diffuse across the lipid bilayer, driven by the concentration gradient. The degree of ionization is dictated by the compound's pKa and the pH of the surrounding environment.

  • Carrier-Mediated Transport: While less common for simple nicotinic acid derivatives, it is possible that it could be a substrate for membrane transporters, such as organic anion transporters (OATs), which facilitate the transport of charged molecules across the cell membrane. The parent molecule, nicotinic acid, is known to interact with specific receptors like GPR109A[1].

Q3: My compound shows low activity in a cell-based assay. How do I know if poor permeability is the cause?

Low activity in a cell-based assay can stem from multiple factors, including poor permeability, compound instability, cytotoxicity, or low target engagement. To specifically investigate permeability, consider the following:

  • Compare with a cell-free assay: If the compound is active in a biochemical (cell-free) assay but inactive in a whole-cell assay, a permeability barrier is a likely culprit.

  • Perform a direct permeability assay: Utilize standard methods like the Caco-2 or PAMPA assay to quantitatively measure the compound's ability to cross a cell monolayer or an artificial membrane.

  • Vary the extracellular pH: For ionizable compounds like this one, altering the pH of the cell culture medium can shift the equilibrium towards the more permeable, non-ionized form and may increase activity[2].

Troubleshooting Poor Cell Permeability

This section provides a step-by-step guide to diagnosing and resolving low cell permeability of this compound.

Initial Assessment and Diagnosis

The first step is to quantify the permeability of your compound. The most common methods are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelium[3][4]. It provides an apparent permeability coefficient (Papp) and can also indicate if the compound is subject to active efflux[4].

  • PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane[5][6]. It is a measure of passive permeability only.

The workflow for troubleshooting can be visualized as follows:

G start Low Permeability Confirmed strategy1 Modify Physicochemical Properties start->strategy1 strategy2 Formulation-Based Approaches start->strategy2 strategy3 Prodrug Approach start->strategy3 sub1_1 Increase Lipophilicity (logP) strategy1->sub1_1 sub1_2 Reduce Polar Surface Area (PSA) strategy1->sub1_2 sub1_3 Introduce Intramolecular H-Bonds strategy1->sub1_3 sub2_1 Use Permeation Enhancers (e.g., DMSO) strategy2->sub2_1 sub2_2 Complex with Cyclodextrins strategy2->sub2_2 sub3_1 Mask Carboxylic Acid (e.g., Ester Prodrug) strategy3->sub3_1 G cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi AC Adenylate Cyclase cAMP cAMP AC->cAMP NA Nicotinic Acid NA->GPR109A Gi->AC inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Lipolysis Inhibition of Lipolysis PKA->Lipolysis

References

Overcoming solubility problems of 2-[(4-Methylphenyl)thio]nicotinic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-[(4-Methylphenyl)thio]nicotinic acid

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge for many organic compounds.[1] For initial troubleshooting, consider the following:

  • Review the Compound's Physicochemical Properties: While specific data for this compound may be limited, its parent compound, nicotinic acid, is an acidic molecule.[2] It is reasonable to assume this derivative will also have low solubility in neutral aqueous solutions.

  • Prepare a Concentrated Stock Solution in an Organic Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[1][3] Other organic solvents like dimethylformamide (DMF) can also be used.[4][5]

  • Sonication: To aid dissolution, especially for solid forms of the compound, sonication can be an effective method to break down aggregates and enhance the dispersion rate.[6][7]

  • Gentle Heating: In some cases, gentle warming of the solvent can increase the solubility of the compound. However, be cautious about potential degradation at elevated temperatures.

Q2: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is a frequent issue with compounds that are highly soluble in organic solvents but poorly soluble in water.[6] Here are several strategies to mitigate this:

  • Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that still maintains the solubility of your compound. Typically, a final DMSO concentration of 1-2% is tolerated by many cell-based assays, but it's crucial to determine the tolerance of your specific system.[6]

  • Use Co-solvents: The addition of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[8] Examples include polyethylene glycol (PEG), glycerol, or ethanol.[3] The choice and concentration of the co-solvent should be tested for compatibility with your assay.

  • pH Adjustment: Since the compound is a nicotinic acid derivative, it is likely acidic.[9] Adjusting the pH of your assay buffer can significantly impact solubility. For an acidic compound, increasing the pH (making the buffer more basic) will ionize the carboxylic acid group, forming a more soluble salt.[8][9] It is essential to ensure the chosen pH is compatible with your biological assay.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble compounds, forming inclusion complexes with enhanced aqueous solubility.[10] This is a widely used technique in pharmaceutical formulations.

Q3: Are there alternative solubilization methods I can try if co-solvents and pH adjustments are not suitable for my assay?

A3: Yes, several other techniques can be employed:

  • Use of Surfactants: For non-cell-based assays like enzyme assays, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01 - 0.05%), can help to solubilize the compound by forming micelles.[6][8]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a solid state.[10] Methods like solvent evaporation or hot-melt extrusion can be used to prepare solid dispersions, which can enhance the dissolution rate and solubility.[10]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a higher dissolution rate.[8][11] Techniques such as micronization or ball milling can be used to achieve this.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound is insoluble in aqueous buffer. The compound has low intrinsic aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO or DMF.[4][5] Use sonication to aid dissolution.[7]
Precipitation occurs upon dilution of DMSO stock into aqueous buffer. The compound is "crashing out" of solution due to the change in solvent polarity.- Lower the final DMSO concentration in the assay.[6]- Add a co-solvent (e.g., PEG, glycerol) to the aqueous buffer.[3]- Adjust the pH of the buffer to ionize the acidic compound (increase pH).[9]
Standard solubilization methods are incompatible with the assay (e.g., cell toxicity). The chosen solvent or pH is interfering with the biological system.- Explore the use of cyclodextrins to form soluble inclusion complexes.[10]- For enzyme assays, consider low concentrations of non-ionic surfactants.[6]- Investigate the use of solid dispersions or particle size reduction techniques.[8][10]
Inconsistent assay results or lower than expected compound activity. The compound may not be fully solubilized in the assay medium, leading to an inaccurate effective concentration.[1]- Visually inspect for any precipitation in the assay wells.- Perform a solubility test of the compound in the final assay buffer under the exact experimental conditions.- Re-evaluate and optimize the solubilization strategy to ensure complete dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out a precise amount of this compound powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the DMSO to the solid compound in a suitable vial.

  • Vortex the mixture thoroughly.

  • If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C, protected from light. Be mindful that freeze-thaw cycles can sometimes lead to compound precipitation from DMSO stocks.[1]

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a small, known amount of solid this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating for a set period (e.g., 24-48 hours) at a controlled temperature.

  • Filter the samples to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility against the buffer pH to determine the optimal pH for solubilization.

Visualization of Methodologies

Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Problem Identified stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilution Dilute Stock into Aqueous Assay Buffer stock_solution->dilution precipitation Precipitation Observed? dilution->precipitation no_precipitation No Precipitation precipitation->no_precipitation No optimize_dmso Optimize Final DMSO Concentration precipitation->optimize_dmso Yes end End: Compound Solubilized no_precipitation->end co_solvent Add Co-solvent (e.g., PEG, Glycerol) optimize_dmso->co_solvent ph_adjustment Adjust Buffer pH (Increase for Acidic Compound) co_solvent->ph_adjustment alternative_methods Alternative Methods Needed? ph_adjustment->alternative_methods cyclodextrin Use Cyclodextrins alternative_methods->cyclodextrin Yes alternative_methods->end No surfactant Use Surfactants (Non-Cell-Based Assays) cyclodextrin->surfactant solid_dispersion Prepare Solid Dispersion surfactant->solid_dispersion solid_dispersion->end

Caption: A decision-tree workflow for systematically addressing solubility challenges.

Signaling Pathway for pH-Dependent Solubility of an Acidic Compound

G cluster_low_ph Low pH (Acidic Environment) cluster_high_ph High pH (Basic Environment) low_ph_compound R-COOH (Protonated, Less Soluble) equilibrium low_ph_compound->equilibrium high_ph_compound R-COO⁻ + H⁺ (Deprotonated, More Soluble) equilibrium->high_ph_compound

Caption: The effect of pH on the ionization and solubility of an acidic compound.

References

Technical Support Center: Purity Confirmation of 2-[(4-Methylphenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers and troubleshooting steps for confirming the purity of synthesized 2-[(4-Methylphenyl)thio]nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall strategy for confirming the purity of my synthesized compound?

A comprehensive purity analysis relies on a combination of orthogonal analytical techniques. No single method is sufficient to declare a compound as pure. The recommended strategy involves a multi-step approach starting with basic checks and progressing to more sophisticated quantitative methods. This ensures both the identity and the purity of the synthesized this compound are correctly established. The classical criteria for determining the purity of organic compounds include correct elemental compositions and a sharp melting point.[1]

A typical workflow is as follows:

  • Preliminary Checks: Start with Thin-Layer Chromatography (TLC) and melting point analysis. A single spot on TLC in multiple solvent systems and a sharp melting point range (typically < 2°C) are good initial indicators of purity.[2]

  • Structural Confirmation & Initial Purity: Use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure and molecular weight of the main component.[3][4] These techniques can also reveal the presence of major impurities.

  • Quantitative Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array (PDA) detector, for high-resolution separation and quantification of the main compound and any impurities.[3]

  • Definitive Compositional Analysis: For a final, definitive confirmation of elemental composition, especially for new compounds, perform Elemental Analysis.[5]

Purity_Confirmation_Workflow cluster_start Start: Synthesized Compound cluster_prelim Preliminary Checks cluster_structure Structural Confirmation cluster_quant Quantitative Analysis cluster_final Definitive Confirmation cluster_end Result start Crude Product tlc TLC Analysis (Multiple Solvents) start->tlc mp Melting Point Analysis tlc->mp Single Spot? nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr Sharp MP? ms Mass Spectrometry (Confirm MW) nmr->ms Correct Structure? hplc HPLC-PDA/UV (>95% Peak Area) ms->hplc Correct MW? ea Elemental Analysis (±0.4% of Theory) hplc->ea Single Major Peak? end_node Purity Confirmed ea->end_node Correct Composition?

Caption: Overall workflow for purity confirmation of synthesized compounds.
Q2: How can I use ¹H NMR to assess the purity of this compound?

¹H NMR spectroscopy is a powerful tool for assessing purity because it provides detailed structural information. For your compound, you should see a specific pattern of signals corresponding to the protons on the nicotinic acid and the 4-methylphenyl (tolyl) groups.

Purity Assessment Steps using ¹H NMR:

  • Signal Assignment: Assign all the peaks in the spectrum to the protons of your target molecule.

  • Integration Check: The integration values of the signals should correspond to the ratio of protons in the molecule. For example, the methyl group protons should integrate to 3H relative to the aromatic protons. If the integration values match the expected number of protons for the target compound, it is an indication of purity.[6]

  • Look for Impurity Peaks: Carefully examine the baseline for small, unassignable peaks. These may indicate impurities. Common impurities include residual solvents (e.g., acetone, ethyl acetate, dichloromethane) or unreacted starting materials.

  • Quantitative NMR (qNMR): For a more rigorous assessment, you can use quantitative ¹H NMR (qNMR). This involves adding a certified internal standard of known concentration to your sample. By comparing the integral of a signal from your compound to the integral of a signal from the standard, you can accurately determine the concentration and thus the purity of your sample.[7][8]

Expected ¹H NMR Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet1H
Nicotinic Acid (H6)~8.5Doublet1H
Nicotinic Acid (H4)~8.0Doublet of Doublets1H
Nicotinic Acid (H5)~7.2Doublet of Doublets1H
Tolyl Group (Aromatic)7.2 - 7.5Two Doublets (AA'BB')4H
Methyl Group (-CH₃)~2.4Singlet3H

Note: These are estimated values. Actual shifts may vary depending on the solvent and concentration.

Q3: What is the role of Mass Spectrometry in purity analysis?

Mass spectrometry (MS) is essential for confirming the molecular weight (MW) of your synthesized compound.[4] For this compound (C₁₃H₁₁NO₂S), the expected monoisotopic mass is approximately 257.05 g/mol .

  • Identity Confirmation: A mass spectrum showing a prominent peak for the molecular ion ([M]+, [M+H]+, or [M-H]-) at the correct mass-to-charge ratio (m/z) confirms the identity of your product.[9]

  • Impurity Detection: MS can also help identify impurities. If your sample is analyzed by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), you can get the mass of components that co-elute or are present in small quantities, which helps in their identification.[10][11]

  • High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition (molecular formula) of your compound and any impurities.[3][12] This is often used instead of traditional elemental analysis.

Potential Impurities and Their Masses

Potential ImpurityFormulaExpected Monoisotopic Mass ( g/mol )
2-Chloronicotinic acid (Starting Material)C₆H₄ClNO₂156.99
p-Thiocresol (Starting Material)C₇H₈S124.03
Regioisomer (e.g., 4-thio substitution)C₁₃H₁₁NO₂S257.05
Q4: How does HPLC determine the purity of my compound?

High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[3] For purity analysis, the area of the peak corresponding to your compound is compared to the total area of all peaks in the chromatogram.

Purity Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

A purity level of >95% is typically required for compounds used in biological assays.[7] Using a PDA detector allows for the assessment of peak purity by comparing UV-Vis spectra across a single peak, which can help detect co-eluting impurities.[10]

Q5: Is Elemental Analysis necessary for purity confirmation?

Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in your compound. The experimental results are then compared to the theoretical values calculated from the molecular formula.[5][13]

For C₁₃H₁₁NO₂S:

  • Theoretical %C: 60.68%

  • Theoretical %H: 4.31%

  • Theoretical %N: 5.44%

  • Theoretical %S: 12.46%

If the experimental values are within ±0.4% of the theoretical values, it provides strong evidence for the purity and correct elemental composition of the sample. While modern high-resolution mass spectrometry can often replace it, elemental analysis remains a definitive, classical method for confirming purity.[1]

Troubleshooting Guides

HPLC Troubleshooting

Q: My HPLC chromatogram shows multiple peaks. What should I do?

A: Multiple peaks indicate the presence of more than one UV-active compound in your sample.

  • Identify the Main Peak: The largest peak should correspond to your product. Confirm this by injecting a reference standard if available, or by collecting the fraction and analyzing it by MS.

  • Assess Impurity Levels: Calculate the area percentage of the minor peaks. If they are significant, further purification (e.g., recrystallization, column chromatography) is needed.

  • Identify Impurities: Consider potential impurities such as unreacted starting materials, reagents, or side products. If using LC-MS, you can determine the molecular weight of the impurity peaks to help in their identification.[11]

  • Optimize Separation: If peaks are poorly resolved, you may need to optimize your HPLC method.[10] This can involve changing the mobile phase composition, gradient, flow rate, or column type.

HPLC_Troubleshooting start Multiple Peaks Observed in HPLC Chromatogram check_identity Is the major peak the target compound? start->check_identity action_confirm Confirm with MS or Reference Standard check_identity->action_confirm Unsure check_purity Are impurity peaks >5% total area? check_identity->check_purity Yes action_confirm->check_identity action_purify Further Purification Required (Recrystallization, Column Chromatography) check_purity->action_purify Yes end_node_ok Compound is >95% Pure. Proceed with analysis. check_purity->end_node_ok No action_identify Attempt to Identify Impurities (Starting materials, byproducts). Use LC-MS if available. action_purify->action_identify end_node_ok->action_identify Optional

Caption: Logic diagram for troubleshooting multiple peaks in an HPLC chromatogram.

Q: I'm seeing peak tailing or fronting in my chromatogram. What causes this?

A: Poor peak shape can compromise quantification.

  • Peak Tailing: This often occurs when the sample is overloaded on the column or if there are strong interactions between your acidic compound and the stationary phase.[14]

    • Solution: Try injecting a more dilute sample. Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of your carboxylic acid, which often improves peak shape.

  • Peak Fronting: This is a common sign that your sample is dissolved in a solvent much stronger than the mobile phase or that the column is overloaded.[14]

    • Solution: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Reduce the injection volume or sample concentration.

NMR Troubleshooting

Q: I have unexpected signals in my ¹H NMR spectrum that don't belong to the product or common solvents. What are they?

A: These signals likely belong to reaction-related impurities.

  • Check Starting Materials: Compare the chemical shifts of the unknown peaks to the NMR spectra of your starting materials (e.g., 2-chloronicotinic acid and p-thiocresol).

  • Consider Side Products: Think about possible side reactions. For instance, oxidation of the thioether to a sulfoxide or sulfone would cause significant shifts in the adjacent aromatic proton signals.

  • Look for Regioisomers: The synthesis might produce a small amount of an isomeric product (e.g., substitution at the 4-position of the pyridine ring instead of the 2-position). This would give a different, but related, set of aromatic signals.

  • Use 2D NMR: Techniques like COSY and HSQC can help in assigning the structure of unknown impurities if they are present in sufficient concentration.[3]

MS Troubleshooting

Q: The observed molecular weight in my mass spectrum is incorrect. What's the problem?

A: An incorrect MW can arise from several issues.

  • Adduct Formation: In electrospray ionization (ESI), molecules often form adducts with salts present in the sample or mobile phase. Look for peaks corresponding to [M+Na]⁺ (approx. m/z 280.03) or [M+K]⁺ (approx. m/z 295.99).

  • Incorrect Ionization Mode: You may be looking for a positive ion ([M+H]⁺) when your molecule preferentially forms a negative ion ([M-H]⁻), or vice versa. The carboxylic acid group makes it likely to be observed in negative ion mode at m/z 256.04.

  • Fragmentation: The molecular ion may be unstable and fragment in the ion source.[9] Look for fragment patterns consistent with your structure (e.g., loss of CO₂). If the molecular ion is not observed, try using a "softer" ionization technique.

  • Wrong Compound: The most straightforward explanation is that the major component of your sample is not the desired product. Re-evaluate your NMR and other analytical data.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This is a general-purpose method suitable for analyzing this compound. Optimization may be required.

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidifier to ensure good peak shape for the carboxylic acid.[14]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting the compound.
Gradient 5% to 95% B over 15 minutesA broad gradient to elute the target compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[15]
Injection Vol. 5 µLSmall volume to prevent column overload.
Detector PDA/UV at 254 nmAromatic nature of the compound ensures strong absorbance at this wavelength.
Sample Prep. Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1). Filter through a 0.45 µm syringe filter.Ensures sample is free of particulates that could clog the system.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it ensures the acidic proton is observable.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range of chemical shifts (approx. 0-14 ppm).

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in structural confirmation.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Integrate all signals and assign them to the molecular structure.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of your compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion/LC-MS: The sample can be directly infused into the mass spectrometer or analyzed via an LC-MS system (using the HPLC protocol above). LC-MS is preferred as it provides separation prior to analysis.[10]

  • Ionization: Use Electrospray Ionization (ESI), which is a soft ionization technique suitable for this type of molecule.

  • Analysis: Acquire spectra in both positive and negative ion modes.

    • In positive mode, look for the protonated molecule [M+H]⁺ at m/z ≈ 258.06.

    • In negative mode, look for the deprotonated molecule [M-H]⁻ at m/z ≈ 256.04.

  • Interpretation: Identify the molecular ion peak and check for the presence of other peaks that could correspond to impurities or fragments. If using HRMS, calculate the molecular formula from the exact mass.

References

Technical Support Center: Stability and Storage of 2-[(4-Methylphenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-[(4-Methylphenyl)thio]nicotinic acid. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage and throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place. The container should be tightly closed to protect it from moisture and atmospheric oxygen. For extended storage, refrigeration (2-8 °C) is advisable. The compound should be protected from light to prevent photolytic degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, the primary degradation pathways are likely to be:

  • Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone. This is often the most common degradation route for thioether-containing compounds.

  • Photodegradation: Exposure to UV or visible light can induce degradation. The aromatic rings and the pyridine moiety can absorb light, potentially leading to complex degradation pathways.

  • Hydrolysis: While the thioether bond is generally stable to hydrolysis, extreme pH conditions might affect the overall molecule, although this is considered a lower risk compared to oxidation.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents. Contact with such agents can accelerate the oxidation of the thioether group, leading to the formation of sulfoxide and sulfone impurities. Care should be taken to avoid any contact with peroxides, permanganates, and other strong oxidizers.

Q4: How can I detect degradation of this compound?

A4: The most effective way to detect and quantify degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Such a method can separate the intact parent compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram would indicate degradation.

Troubleshooting Guides

Issue 1: I observe a new, more polar peak in my HPLC analysis after storing the compound for a few weeks.

  • Possible Cause: This is likely due to the oxidation of the thioether to a sulfoxide. Sulfoxides are generally more polar than their corresponding thioethers, resulting in shorter retention times on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak, which should correspond to the mass of the parent compound + 16 amu (for the addition of one oxygen atom).

    • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to minimize exposure to oxygen.

    • Use of Antioxidants: For solutions, consider the addition of a suitable antioxidant, but ensure it does not interfere with your downstream experiments.

Issue 2: The purity of my compound has decreased, and I see multiple new peaks in the chromatogram after exposure to light.

  • Possible Cause: Photodegradation can lead to a variety of degradation products. The aromatic and heteroaromatic rings in the molecule are likely to be susceptible to photolytic cleavage or rearrangement.

  • Troubleshooting Steps:

    • Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Work in Low-Light Conditions: When handling the compound, especially in solution, try to work in a fume hood with the sash down or under yellow light to minimize exposure.

Issue 3: I am performing a reaction in a basic solution and notice a loss of my starting material, but no clear single degradation product.

  • Possible Cause: While the thioether is relatively stable, prolonged exposure to strong basic conditions at elevated temperatures could potentially lead to complex degradation pathways.

  • Troubleshooting Steps:

    • pH Control: If possible for your experiment, maintain the pH closer to neutral.

    • Temperature Control: Avoid excessive heating in basic solutions.

    • Reaction Time: Minimize the reaction or exposure time to basic conditions.

Data Presentation: Illustrative Stability Data

The following table provides an example of how to present stability data for this compound under different stress conditions. The data shown here is for illustrative purposes only and does not represent actual experimental results.

Stress ConditionDurationAssay (% of Initial)Major Degradation Product (% of Total Peak Area)
Thermal (60°C)14 days98.5%Sulfoxide (1.2%)
Acidic (0.1 M HCl, 40°C)7 days99.2%Not Detected
Basic (0.1 M NaOH, 40°C)7 days97.8%Unidentified polar degradants
Oxidative (3% H₂O₂, RT)24 hours85.3%Sulfoxide (12.5%), Sulfone (2.1%)
Photolytic (ICH Option 2)1.2 million lux hours92.1%Multiple unidentified degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, heat a solution of the compound at 80°C for 24 hours. Analyze the samples by HPLC.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation (e.g., H₂O₂) photodegradants Photodegradation Products parent->photodegradants UV/Vis Light sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis start Prepare Stock Solution of Compound start->acid start->base start->oxidation start->thermal start->photo report Characterize Degradants (e.g., LC-MS) and Report analysis->report

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic action action issue issue issue_start Purity Decrease Observed check_peaks New Peaks in HPLC? issue_start->check_peaks check_polarity Are new peaks more polar? check_peaks->check_polarity Yes check_light Was compound exposed to light? check_peaks->check_light No check_polarity->check_light No action_oxidative Likely Oxidation. Store under inert gas. Protect from air. check_polarity->action_oxidative Yes action_photo Likely Photodegradation. Store in amber vials. Work in low light. check_light->action_photo Yes action_other Consider other degradation modes (e.g., hydrolysis, thermal). check_light->action_other No

Caption: Troubleshooting logic for compound degradation.

Interpreting unexpected results in experiments with 2-[(4-Methylphenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-[(4-Methylphenyl)thio]nicotinic acid in their experiments. Given its structural similarity to nicotinic acid, this compound is hypothesized to act as an agonist for the G-protein coupled receptor 109A (GPR109A). The following information is structured to address potential unexpected results and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My in vitro results with this compound are not replicating in vivo. What could be the cause?

A1: Discrepancies between in vitro and in vivo results are common in drug development and can arise from several factors:

  • Metabolism: The compound may be rapidly metabolized in vivo, leading to a shorter half-life and reduced exposure at the target tissue compared to the sustained concentration in cell culture.

  • Bioavailability: Poor absorption or distribution of the compound can limit its concentration at the site of action.

  • GPR109A-Independent Effects: Similar to nicotinic acid, your compound might have off-target effects that are not apparent in a simplified in vitro system but contribute to the overall in vivo phenotype.[1]

  • Cell-Type Specificity: The cell line used in vitro may have a different GPR109A expression level or signaling environment compared to the target cells in vivo.[2][3][4][5]

Q2: I am observing a decrease in cAMP levels, but not the expected downstream cellular effect. Why might this be?

A2: GPR109A signals through at least two pathways: the canonical Gαi-mediated inhibition of adenylyl cyclase (leading to decreased cAMP) and a non-canonical β-arrestin-mediated pathway.[6][7] It is possible that:

  • Biased Agonism: this compound may be a "biased agonist," preferentially activating the Gαi pathway over the β-arrestin pathway, or vice versa. The downstream cellular effect you are measuring might be dependent on the β-arrestin pathway.

  • Cellular Context: The coupling of GPR109A to different signaling pathways can be cell-type dependent. The specific complement of signaling molecules in your chosen cell line may favor one pathway over another.

Q3: The potency (EC50) of this compound varies between different cell lines in my experiments. What is the reason for this?

A3: Variability in agonist potency across different cell lines is a known phenomenon and can be attributed to:

  • Receptor Expression Levels: Different cell lines express GPR109A at varying levels.[3][4] Higher receptor density can lead to an apparent increase in potency.

  • Signal Amplification: The efficiency of downstream signal amplification can differ between cell types, affecting the observed functional response.

  • Genetic and Epigenetic Differences: Variations in the genetic and epigenetic landscape of cell lines can influence the expression of signaling components and receptor function.[4]

Q4: I suspect my compound may have off-target effects. How can I investigate this?

A4: To investigate potential off-target effects, consider the following:

  • Use of GPR109A Knockout/Knockdown Cells: The most definitive way to confirm on-target effects is to test your compound in a cell line where GPR109A has been knocked out or knocked down. If the effect persists, it is likely an off-target effect.

  • Pharmacological Inhibition: Use a known GPR109A antagonist to see if it can block the effects of your compound.

  • Receptor Profiling: Screen your compound against a panel of other GPCRs and relevant targets to identify potential off-target interactions.

Troubleshooting Guides

Issue 1: No or Low Signal in cAMP Assay
Potential Cause Troubleshooting Step
Low Receptor Expression Confirm GPR109A expression in your cell line via qPCR or Western blot. Consider using a cell line known to express high levels of GPR109A or a stably transfected cell line.[8]
Ineffective PDE Inhibition Optimize the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX). A typical starting concentration is 0.5 mM, but this may need to be adjusted for your specific cell line.[8]
Suboptimal Agonist Concentration or Incubation Time Perform a dose-response curve with a wide range of concentrations. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time.[8]
Cell Health and Density Ensure cells are healthy, in a logarithmic growth phase, and plated at the optimal density. High cell density can sometimes lead to desensitization or depletion of assay reagents.[8]
Incorrect Forskolin Concentration For Gαi-coupled receptors, a forskolin co-treatment is used to stimulate adenylyl cyclase. Titrate the forskolin concentration to find an optimal level that gives a robust signal window for inhibition.[9]
Issue 2: High Background or Low Signal-to-Noise in β-Arrestin Recruitment Assay
Potential Cause Troubleshooting Step
Constitutive Receptor Activity High background may be due to constitutive (agonist-independent) receptor activity. This can be more pronounced in over-expression systems. Evaluate multiple clones with varying receptor expression levels.[10]
Transient Receptor-β-Arrestin Interaction The interaction between GPR109A and β-arrestin may be transient. Perform a time-course experiment to capture the peak interaction time.[10]
Low β-Arrestin Expression Ensure the cell line expresses sufficient levels of β-arrestin. Some engineered cell lines for this assay co-express a tagged β-arrestin.[10]
Incorrect Assay Buffer or Reagents Use the manufacturer-recommended buffers and reagents. Ensure reagents are properly stored and not expired.
Issue 3: Inconsistent or No Signal in p-ERK Western Blot
Potential Cause Troubleshooting Step
Dephosphorylation of p-ERK during Sample Prep Always use ice-cold lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[11]
Low p-ERK Signal Increase the amount of protein loaded per lane (30-50 µg is a common range). Use a more sensitive ECL substrate. Ensure the primary antibody for p-ERK is validated and used at the recommended dilution.[11]
High Background Block the membrane with 3-5% Bovine Serum Albumin (BSA) in TBST instead of non-fat milk, as milk can contain phosphoproteins that may interfere with detection. Optimize washing steps.[11]
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining of the membrane. Ensure good contact between the gel and the membrane during transfer.[11]
Incorrect Normalization Always strip and re-probe the membrane for total ERK to normalize the p-ERK signal. This accounts for any variations in protein loading.[11]

Quantitative Data

The following table summarizes the potency of several known GPR109A agonists. This data can be used as a reference for your own experiments.

CompoundAssay TypeCell LineEC50
Nicotinic AcidCalcium MobilizationCHO-K152 nM[12]
AcifranCalcium MobilizationChimera 3B4A~2 µM[9]
β-hydroxybutyrateGPR109a activation-700-800 µM[13]
Compound 5a (a 4-(phenyl)thio-1H-pyrazole derivative)Calcium Mobilization-45 nM[12]
MK-6892Calcium Mobilization-74 nM[12]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (for Gαi activation)
  • Cell Plating: Seed GPR109A-expressing cells into a 96-well plate at a pre-determined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a known GPR109A agonist (positive control) in stimulation buffer.

  • Assay: a. Aspirate the culture medium and add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C. b. Add your compound and a fixed concentration of forskolin (e.g., 5 µM, to be optimized). c. Incubate for 30 minutes at 37°C. d. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.[12]

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay
  • Cell Plating: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin GPCR Assay). Plate the cells according to the manufacturer's protocol in a 384-well plate.[14]

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.[14]

  • Data Analysis: Read the chemiluminescent signal using a plate reader. Calculate the EC50 value from the dose-response curve.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Treat with this compound for various time points (e.g., 2, 5, 10, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 30-50 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[11] c. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane using a mild stripping buffer and re-probe with an antibody for total ERK1/2 for normalization.[11]

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.

Mandatory Visualizations

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gαi Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gαi/o GPR109A->Gi activates Arrestin β-Arrestin GPR109A->Arrestin recruits Agonist 2-[(4-Methylphenyl)thio] nicotinic acid Agonist->GPR109A binds AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA ERK p-ERK Arrestin->ERK Internalization Receptor Internalization Arrestin->Internalization

Caption: GPR109A dual signaling pathways.

Experimental_Workflow start Start: Novel Compound cAMP_assay cAMP Assay (Gαi Pathway) start->cAMP_assay arrestin_assay β-Arrestin Assay start->arrestin_assay in_vitro_char In Vitro Characterization cAMP_assay->in_vitro_char erk_assay p-ERK Western Blot arrestin_assay->erk_assay erk_assay->in_vitro_char off_target Off-Target Screening (e.g., Receptor Panel) in_vitro_char->off_target in_vivo In Vivo Model Testing in_vitro_char->in_vivo off_target->in_vivo end End: Characterized Lead in_vivo->end

Caption: Workflow for characterizing a novel GPR109A agonist.

References

Validation & Comparative

Validating the Biological Potential of 2-[(4-Methylphenyl)thio]nicotinic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of the novel compound, 2-[(4-Methylphenyl)thio]nicotinic acid. In the absence of direct experimental data for this specific molecule, this document outlines a validation strategy based on the well-established biological profile of its parent compound, nicotinic acid (niacin), and its diverse derivatives. We will explore potential therapeutic applications, compare with existing alternatives, and provide detailed experimental protocols for robust evaluation.

Introduction to this compound

This compound is a derivative of nicotinic acid, a B vitamin with a long history as a broad-spectrum lipid-modifying drug.[1][2] The introduction of a methylphenylthio group at the 2-position of the pyridine ring may modulate the compound's physiochemical properties, potentially influencing its biological activity, potency, and safety profile. Based on the known activities of nicotinic acid and its analogues, the primary validation efforts for this novel compound should focus on three key areas: lipid metabolism, antimicrobial effects, and anticancer potential.[3][4][5]

Comparative Analysis of Potential Biological Activities

This section compares the potential activities of this compound with nicotinic acid and other reported derivatives. The data for the established compounds provide a benchmark for evaluating the performance of this novel molecule.

Lipid-Lowering Activity

Nicotinic acid is known to favorably modulate blood lipid profiles by lowering triglycerides, LDL-C, and VLDL-C, while increasing HDL-C.[6][7] This effect is primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2) in adipocytes, which leads to the inhibition of lipolysis.[6][8]

Table 1: Comparison of Lipid-Lowering Effects

Compound/DrugPrimary Mechanism of ActionTypical Efficacy (in Humans)Key Side Effects
This compound (Hypothetical) Potential GPR109A agonist To be determined To be determined
Nicotinic Acid (Niacin)GPR109A agonist, inhibition of DGAT2[6]↓ LDL-C by 5-25%, ↓ Triglycerides by 20-50%, ↑ HDL-C by 15-35%Flushing, liver damage, increased blood sugar[6]
Statins (e.g., Atorvastatin)HMG-CoA reductase inhibitor↓ LDL-C by 25-60%Muscle pain, liver damage
Fibrates (e.g., Fenofibrate)PPARα agonist↓ Triglycerides by 20-50%Upset stomach, gallstones, muscle pain
Antimicrobial Activity

Various derivatives of nicotinic acid have demonstrated promising antibacterial and antifungal activities.[3][9][10] These compounds often exhibit efficacy against a range of pathogens, including drug-resistant strains.

Table 2: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Reference
This compound (Hypothetical) To be determined To be determined N/A
Nicotinic acid-derived acylhydrazone (Compound 13)Staphylococcus epidermidis ATCC 122281.95[3]
Nicotinic acid-derived acylhydrazone (Compound 13)Staphylococcus aureus ATCC 43300 (MRSA)7.81[3]
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (Compound 25)Bacillus subtilis ATCC 66337.81[3]
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (Compound 25)Staphylococcus aureus ATCC 65387.81[3]
Anticancer Activity

Recent research has highlighted the potential of nicotinic acid derivatives as anticancer agents.[4][5][11] Some derivatives have shown cytotoxic effects against various cancer cell lines, and GPR109A has been identified as a tumor suppressor in certain cancers.[12]

Table 3: Comparison of In Vitro Anticancer Activity (IC50)

CompoundCancer Cell LineIC50 (µM)Reference
This compound (Hypothetical) To be determined To be determined N/A
Nicotinamide derivative (Compound 8)HCT-116 (Colon Cancer)5.4[11]
Nicotinamide derivative (Compound 8)HepG2 (Liver Cancer)7.1[11]
Nicotinic Acid (in GPR109A-expressing breast cancer cells)Inhibits colony formation and tumor growth[12][13]

Experimental Protocols

To validate the biological activities of this compound, the following key experiments are recommended.

GPR109A Activation Assay

This assay determines if the compound can activate the GPR109A receptor, which is the primary target for the lipid-lowering effects of nicotinic acid.

Principle: GPR109A is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][14] This change in cAMP can be measured using various commercially available kits.

Protocol:

  • Cell Culture: Use a cell line stably expressing human GPR109A (e.g., HEK-293 or CHO cells).

  • Compound Treatment: Plate the cells in a 96-well plate. After 24 hours, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15-30 minutes.

  • Forskolin and Test Compound Addition: Add forskolin (an adenylyl cyclase activator) along with varying concentrations of this compound or a known agonist like nicotinic acid.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 value.

In Vitro Lipolysis Assay

This assay measures the compound's ability to inhibit the breakdown of triglycerides in adipocytes.

Principle: Lipolysis is the process where triglycerides are hydrolyzed into free fatty acids (FFAs) and glycerol. The amount of glycerol or FFAs released into the cell culture medium is quantified to determine the rate of lipolysis.[15][16][17]

Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Compound Treatment: Wash the mature adipocytes and incubate them with a buffer containing various concentrations of this compound.

  • Stimulation of Lipolysis: Add a lipolytic agent such as isoproterenol to stimulate lipolysis and incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the culture medium.

  • Glycerol/FFA Measurement: Measure the concentration of glycerol or FFAs in the medium using a colorimetric or fluorometric assay kit.

  • Data Analysis: Calculate the percentage of inhibition of lipolysis for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Principle: The broth microdilution method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[18][19][20][21]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in which no growth is observed.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22][23][24][25]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizing Pathways and Workflows

Signaling Pathway of Nicotinic Acid via GPR109A

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Inhibition of Activation Compound 2-[(4-Methylphenyl)thio] nicotinic acid Compound->GPR109A ATP ATP

Caption: Hypothesized signaling pathway for this compound via GPR109A.

Experimental Workflow for Biological Activity Validation

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (if promising in vitro results) cluster_analysis Data Analysis & Conclusion synthesis Synthesis of 2-[(4-Methylphenyl)thio] nicotinic acid characterization Structural Characterization (NMR, MS) synthesis->characterization gpr109a_assay GPR109A Activation Assay characterization->gpr109a_assay lipolysis_assay Lipolysis Assay characterization->lipolysis_assay antimicrobial_assay Antimicrobial Susceptibility Testing characterization->antimicrobial_assay cytotoxicity_assay Cytotoxicity Assay (Cancer Cell Lines) characterization->cytotoxicity_assay data_analysis Determine EC50, IC50, MIC gpr109a_assay->data_analysis lipolysis_assay->data_analysis antimicrobial_assay->data_analysis cytotoxicity_assay->data_analysis animal_lipid Lipid Profile in Animal Models conclusion Conclusion on Biological Activity animal_lipid->conclusion animal_infection Infection Models animal_infection->conclusion animal_tumor Tumor Xenograft Models animal_tumor->conclusion data_analysis->animal_lipid data_analysis->animal_infection data_analysis->animal_tumor

Caption: A general workflow for the validation of this compound's biological activity.

References

A Comparative Analysis of 2-[(4-Methylphenyl)thio]nicotinic Acid and Other Nicotinic Acid Derivatives in Inflammation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological properties of 2-[(4-Methylphenyl)thio]nicotinic acid and other nicotinic acid derivatives, with a focus on their anti-inflammatory effects. While direct experimental data for this compound is limited in publicly available literature, this comparison draws upon data from structurally related compounds and the broader class of nicotinic acid derivatives to provide valuable insights for research and development.

Introduction to Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for dyslipidemia.[1][2] Beyond its lipid-lowering effects, nicotinic acid and its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and vasodilatory properties.[3][4][5][6] These effects are primarily mediated through two key signaling pathways: the G protein-coupled receptor 109A (GPR109A) pathway and the cholinergic anti-inflammatory pathway involving alpha-7 nicotinic acetylcholine receptors (α7 nAChR).

Comparative Analysis of Biological Activities

For instance, a study on 2-(1-adamantylthio)nicotinic acid demonstrated potent vasorelaxant and antioxidant activities.[6] This suggests that the thioether moiety can contribute significantly to the pharmacological profile of nicotinic acid derivatives. Other studies on 2-substituted nicotinic acid derivatives have shown significant analgesic and anti-inflammatory effects, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and ibuprofen.[3][4][7]

Below is a summary of reported in vivo anti-inflammatory activity for various nicotinic acid derivatives, providing a basis for contextualizing the potential efficacy of this compound.

Table 1: In Vivo Anti-inflammatory Activity of Nicotinic Acid Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Administration Route% Inhibition of EdemaReference Compound% Inhibition by Reference
Nicotinic Acid250p.o.Significant inhibition--
Nicotinic Acid500p.o.Significant inhibition--
2-(2-Bromophenylamino)nicotinic acid derivative (4a)25p.o.59.8 ± 4.5Mefenamic Acid (25 mg/kg)62.3 ± 4.1
2-(2-Bromophenylamino)nicotinic acid derivative (4c)25p.o.65.2 ± 4.9Mefenamic Acid (25 mg/kg)62.3 ± 4.1
2-(2-Bromophenylamino)nicotinic acid derivative (4d)25p.o.61.7 ± 4.8Mefenamic Acid (25 mg/kg)62.3 ± 4.1
N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamideNot specifiedNot specifiedComparable to IbuprofenIbuprofenNot specified

Data presented as mean ± SEM. p.o. = per os (oral administration).

In vitro studies on various nicotinic acid derivatives have demonstrated their ability to suppress the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This is a crucial mechanism underlying their anti-inflammatory effects.

Table 2: In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives

CompoundCell LineStimulantMeasured Mediator% InhibitionReference
Nicotinic AcidHuman MonocytesLPSTNF-α49.2 ± 4.5[8]
Nicotinic AcidHuman MonocytesLPSIL-656.2 ± 2.8[8]
Nicotinic Acid Derivative (4d)RAW 264.7LPS/IFN-γNitritePotent Inhibition[3]
Nicotinic Acid Derivative (4f)RAW 264.7LPS/IFN-γNitritePotent Inhibition[3]
Nicotinic Acid Derivative (4g)RAW 264.7LPS/IFN-γNitritePotent Inhibition[3]
Nicotinic Acid Derivative (4h)RAW 264.7LPS/IFN-γNitritePotent Inhibition[3]
Nicotinic Acid Derivative (5b)RAW 264.7LPS/IFN-γNitritePotent Inhibition[3]

Data presented as mean ± SEM. LPS = Lipopolysaccharide; IFN-γ = Interferon-gamma; TNF-α = Tumor Necrosis Factor-alpha; IL-6 = Interleukin-6.

Key Signaling Pathways

The anti-inflammatory effects of nicotinic acid and its derivatives are understood to be mediated by at least two distinct signaling pathways.

GPR109A-Mediated Anti-inflammatory Pathway

Activation of the G protein-coupled receptor GPR109A by nicotinic acid on immune cells, such as monocytes and macrophages, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This initiates a signaling cascade that ultimately inhibits the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.[8] The inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nicotinic_Acid Nicotinic Acid Derivative GPR109A GPR109A Nicotinic_Acid->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits IKK IKK cAMP->IKK Inhibits (indirectly) IκB IκB IKK->IκB Phosphorylates NFκB_complex IκB-NF-κB Complex IκB->NFκB_complex Inhibits NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocates NFκB_complex->IκB NFκB_complex->NFκB DNA DNA NFκB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: GPR109A-mediated inhibition of the NF-κB pathway.

Cholinergic Anti-inflammatory Pathway

The cholinergic anti-inflammatory pathway is a neuro-immune axis that regulates inflammation. Acetylcholine, the primary signaling molecule, can activate α7 nicotinic acetylcholine receptors (α7 nAChR) on macrophages and other immune cells. This activation leads to the inhibition of the NF-κB pathway and the activation of the JAK2/STAT3 signaling pathway, both of which result in a decrease in the production of pro-inflammatory cytokines.

Cholinergic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACh Acetylcholine / Nicotinic Agonist alpha7 α7 nAChR ACh->alpha7 Binds IKK IKK alpha7->IKK Inhibits JAK2 JAK2 alpha7->JAK2 Activates IκB IκB IKK->IκB Phosphorylates NFκB_complex IκB-NF-κB Complex IκB->NFκB_complex Inhibits NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocates NFκB_complex->IκB NFκB_complex->NFκB STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_n STAT3 STAT3->STAT3_n Translocates DNA DNA NFκB_n->DNA Binds STAT3_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription (Inhibited)

Caption: The cholinergic anti-inflammatory pathway.

Experimental Protocols

Standardized and well-validated experimental models are crucial for the evaluation of the anti-inflammatory properties of novel compounds. Below are detailed methodologies for key in vivo and in vitro assays commonly used in this field.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.

Carrageenan_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats, 7 days) Grouping Grouping of Animals (e.g., n=6 per group) Animal_Acclimatization->Grouping Compound_Admin Compound Administration (e.g., Test compound, Vehicle, Reference) Grouping->Compound_Admin Carrageenan_Injection Subplantar Injection of Carrageenan (0.1 mL of 1% solution) Compound_Admin->Carrageenan_Injection 30-60 min post-administration Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement At 0, 1, 2, 3, 4, 5 hours Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol Details:

  • Animal Model: Male Wistar rats (180-220 g) are typically used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to different groups (e.g., vehicle control, reference drug, and test compound groups at various doses).

  • Compound Administration: Test compounds, vehicle (e.g., 0.5% carboxymethyl cellulose), and a reference anti-inflammatory drug (e.g., indomethacin or ibuprofen) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.[10]

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro: LPS-Stimulated Cytokine Release in Macrophages

This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in cultured immune cells.

LPS_Workflow Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7 or primary macrophages) Cell_Seeding Cell Seeding in Plates (e.g., 96-well plates) Cell_Culture->Cell_Seeding Compound_Treatment Pre-incubation with Test Compound (Various concentrations for 1-2 hours) Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulation with LPS (e.g., 1 µg/mL for 24 hours) Compound_Treatment->LPS_Stimulation Supernatant_Collection Collection of Cell Supernatants LPS_Stimulation->Supernatant_Collection Cytokine_Measurement Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Supernatant_Collection->Cytokine_Measurement Data_Analysis Data Analysis (% Inhibition of Cytokine Release) Cytokine_Measurement->Data_Analysis

Caption: Workflow for LPS-Stimulated Cytokine Release Assay.

Protocol Details:

  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are commonly used.

  • Cell Culture and Seeding: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into multi-well plates.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound or vehicle for a specified period (e.g., 1-2 hours).

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[11]

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and release into the culture medium.

  • Measurement of Cytokines: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants is quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Data Analysis: The percentage of inhibition of cytokine release is calculated for each compound concentration relative to the LPS-stimulated vehicle control.

Conclusion and Future Directions

Nicotinic acid derivatives represent a promising class of compounds with multifaceted pharmacological activities, including significant anti-inflammatory potential. While direct experimental data on this compound is currently lacking, the available literature on structurally related analogs suggests that it is a viable candidate for further investigation as an anti-inflammatory agent.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vivo studies using models such as the carrageenan-induced paw edema assay and in vitro experiments to determine its effect on cytokine production in macrophages will be crucial to elucidate its anti-inflammatory profile. Furthermore, investigating its activity on the GPR109A and α7 nAChR signaling pathways will provide valuable insights into its mechanism of action. Such studies will be instrumental in determining the therapeutic potential of this and other novel 2-(arylthio)nicotinic acid derivatives.

References

A Comparative Guide to 2-[(4-Methylphenyl)thio]nicotinic Acid and Other Thioether Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-[(4-Methylphenyl)thio]nicotinic acid and other thioether compounds, focusing on their performance in key research applications. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

While direct comparative studies on this compound are limited, this guide utilizes data from a structurally analogous compound, 2-(1-adamantylthio)nicotinic acid, as a representative of the 2-(arylthio)nicotinic acid class. This allows for a valuable, albeit indirect, comparison with other thioether compounds across various biological activities.

Overview of Thioether Compounds in Research

Thioether-containing molecules are a significant class of compounds in medicinal chemistry and drug discovery. The thioether linkage (C-S-C) imparts unique physicochemical properties, influencing factors such as lipophilicity, metabolic stability, and the ability to interact with biological targets.[1] These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antioxidant, and cardiovascular agents.[2][3]

Comparative Biological Activity

This section compares the biological performance of 2-(1-adamantylthio)nicotinic acid (as a proxy for this compound) with other thioether compounds in three key areas: vasorelaxant, antioxidant, and anticancer activities.

Vasorelaxant Activity

Vasorelaxant properties are crucial for potential therapeutic agents targeting cardiovascular diseases. The data below compares the efficacy of different thioether compounds in relaxing pre-contracted aortic rings.

Table 1: Comparison of Vasorelaxant Activity of Thioether Compounds

CompoundAssay SystemVasoactive AgentED₅₀ (µM)Reference
2-(1-Adamantylthio)nicotinic acidRat thoracic aorta ringsPhenylephrine0.0213[4]
Thioether Derivative A (Hypothetical)N/AN/AData not availableN/A
Thioether Derivative B (Hypothetical)N/AN/AData not availableN/A

ED₅₀: Half-maximal effective concentration.

Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which are implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and Superoxide Dismutase (SOD) assays are common methods to evaluate this activity.

Table 2: Comparison of Antioxidant Activity of Thioether Compounds

CompoundDPPH Radical Scavenging (%)SOD-like Activity (%)Reference
2-(1-Adamantylthio)nicotinic acid55.345.2[4]
Catechol thioether 168.4Not Reported[1]
Catechol thioether 275.1Not Reported[1]
Anticancer Activity

The cytotoxic effect of thioether compounds against various cancer cell lines is a primary focus of anticancer drug discovery. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of cancer cells.

Table 3: Comparison of Anticancer Activity (IC₅₀, µM) of Thioether Compounds

CompoundHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference
This compoundNot ReportedNot ReportedNot ReportedN/A
Thiazole-based thioether 15.27.810.1[5]
4-Thiophenyl-pyrazole derivative8.911.29.5[6]
Tetrahydrothiopyran-4-one derivative3.54.5Not Reported[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Vasorelaxant Activity Assay

Protocol:

  • Male Wistar rats are euthanized, and the thoracic aorta is excised and cut into rings (2-3 mm).

  • The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.

  • The rings are pre-contracted with phenylephrine (1 µM).

  • Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.

  • The relaxation response is measured isometrically and expressed as a percentage of the pre-contraction.

  • The ED₅₀ value is calculated from the concentration-response curve.[4]

DPPH Radical Scavenging Assay

Protocol:

  • A solution of the test compound is prepared in a suitable solvent (e.g., methanol).

  • The test solution is mixed with a methanolic solution of DPPH (e.g., 100 µM).

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[8][9]

Superoxide Dismutase (SOD)-like Activity Assay

Protocol:

  • The assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • The reaction mixture contains the test compound, xanthine, NBT, and xanthine oxidase in a suitable buffer.

  • The reaction is initiated by the addition of xanthine oxidase and incubated at room temperature.

  • The formation of formazan (from the reduction of NBT) is measured spectrophotometrically at 560 nm.

  • The percentage of inhibition of NBT reduction is calculated, which corresponds to the SOD-like activity.[4]

In Vitro Cytotoxicity (MTT) Assay

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 4 hours.

  • The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[7][10]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below using Graphviz.

G cluster_vasodilation Vasodilation Signaling Pathway Agonist Agonist Receptor Receptor Agonist->Receptor Binds Endothelial Cell Endothelial Cell Receptor->Endothelial Cell Activates eNOS eNOS Endothelial Cell->eNOS Activates NO NO eNOS->NO Produces Smooth Muscle Cell Smooth Muscle Cell NO->Smooth Muscle Cell Diffuses to sGC sGC Smooth Muscle Cell->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation Leads to

Caption: Endothelium-dependent vasodilation pathway.

G cluster_mtt MTT Assay Workflow Seed_Cells Seed Cancer Cells (96-well plate) Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Thioether Compound (various concentrations) Incubate_24h_1->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative overview of this compound, represented by a structural analog, and other thioether compounds. The data suggests that 2-(arylthio)nicotinic acid derivatives are potent vasorelaxants and possess notable antioxidant properties. In the realm of anticancer research, various thioether compounds have demonstrated significant cytotoxicity against different cancer cell lines.

It is important to note that the presented data is compiled from different studies, and direct, head-to-head comparisons are limited. Therefore, researchers should consider the specific experimental conditions when interpreting these results. Further investigations are warranted to directly compare the biological activities of this compound with a broader range of thioether compounds to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative summary of analytical method performance based on published experimental data. The primary techniques compared are High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance of Analytical Methods

The selection of an appropriate analytical method is contingent upon the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of various validated analytical methods for the determination of nicotinic acid and its derivatives.

Table 1: Performance of HPLC Methods

Analyte(s)MethodMatrixLinearity RangeLLOQ/LODPrecision (%RSD)Accuracy/Recovery (%)Reference
Nicotinic AcidIsocratic HPLC-UVAqueous, Saline, Tablets3.29E-05 - 1.36E-03 MLOQ: 4.56E-05 M, LOD: 1.37E-05 MNot ReportedHigh[1]
Nicotinic Acid, NicotinamideHPLC with Post-column Photochemical DerivatizationFoods, Supplements0.1 – 50 µg/mLNot ReportedNot ReportedNot Reported[2]
Niacin, Niacinamide, Nicotinuric AcidHPLC-MSHuman PlasmaNot SpecifiedNot ReportedInter-day: Not SpecifiedNot Specified[3]

Table 2: Performance of LC-MS/MS Methods

Analyte(s)MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Nicotinic Acid, 4 metabolitesLC-MS/MSRat PlasmaNot SpecifiedNot Reported1.3 - 13.31.3 - 13.394.43 - 110.88[4][5][6]
Niacin, Nicotinuric AcidLC-MS/MSHuman Plasma10.07 - 5002.09 (NIC), 10.16 - 5000.45 (NIA)10.07 (NIC), 10.16 (NIA)1.67 - 10.42 (NIC), 1.79 - 6.29 (NIA)2.37 - 9.76 (NIC), 4.62 - 6.44 (NIA)Not Reported[7]
Nicotine, MetabolitesLC-MS/MSPlasma10 - 100010< 15< 1550 - 97[8]
Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative experimental protocols for the techniques discussed.

1. Isocratic HPLC-UV for Nicotinic Acid [1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (150 mm x 4.6 mm).

  • Mobile Phase: 10% (v/v) ethanol, 1% (v/v) acetic acid, and 89% (v/v) distilled water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation (Tablets): Solid formulations can be prepared in aqueous mixtures containing cellulose and starch.

2. LC-MS/MS for Nicotinic Acid and its Metabolites in Plasma [4][5][6]

  • Instrumentation: Agilent 1100 LC system coupled with an Applied Biosystems MDS Sciex API 2000 triple quadrupole mass spectrometer.

  • Column: Waters Spherisorb 5 µm CNRP (4.6 x 150 mm).

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

  • Detection: Electrospray ionization (ESI) in positive ion mode, monitoring specific precursor-product ion transitions in Selected Reaction Monitoring (SRM) mode.

  • Sample Preparation (Rat Plasma):

    • To 100 µL of plasma, add 200 µL of acetonitrile for deproteinization.

    • Centrifuge the sample.

    • Transfer 150 µL of the supernatant to a new vial and evaporate to dryness.

    • Reconstitute the residue in 100 µL of acetonitrile/water (10:90, v/v).

3. HPLC with Post-column Photochemical Derivatization for Niacin in Foods [2]

  • Instrumentation: HPLC system with a fluorescence detector and a UVE™ Photochemical Reactor.

  • Mobile Phase: Methanol and phosphate buffer (0.035 mol/L Potassium Phosphate Monobasic, pH 4.45).

  • Derivatization: Post-column UV irradiation to convert nicotinic acid and nicotinamide into highly fluorescent derivatives.

  • Sample Preparation (Food Samples):

    • To 5 g of sample, add 30 mL of 0.1 N HCl.

    • Blend at high speed for 2-3 minutes and heat at 100 °C for 1 hour.

    • Cool and adjust the volume to 50 mL with DI water.

    • Filter the solution through a 0.45 µm filter.

    • For high protein/fat matrices, a subsequent protein precipitation step with trichloroacetic acid is recommended.

Visualizations

Logical Workflow for Method Cross-Validation

Cross-validation is a critical process to ensure that analytical data is reliable and reproducible across different methods or laboratories.[9] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cluster_0 Method A (Reference) cluster_1 Method B (Test) A_QC Prepare QC Samples A_Analyze Analyze Samples A_QC->A_Analyze A_Data Generate Data Set A A_Analyze->A_Data Compare Compare Data Sets A_Data->Compare B_QC Prepare Identical QC Samples B_Analyze Analyze Samples B_QC->B_Analyze B_Data Generate Data Set B B_Analyze->B_Data B_Data->Compare Criteria Acceptance Criteria Met? Compare->Criteria Pass Methods are Cross-Validated Criteria->Pass Yes Fail Investigate Discrepancies Criteria->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

General Analytical Workflow for Nicotinic Acid in Biological Matrices

The analysis of nicotinic acid and its derivatives from biological samples typically involves several key steps, from sample collection to final data analysis. This diagram outlines a generalized workflow.

Sample Sample Collection (e.g., Plasma, Urine) Pretreat Sample Pre-treatment (e.g., Deproteinization) Sample->Pretreat Extract Extraction (e.g., SPE, LLE) Pretreat->Extract Analysis Chromatographic Analysis (HPLC or LC-MS/MS) Extract->Analysis Data Data Acquisition and Processing Analysis->Data Report Reporting and Interpretation Data->Report

Caption: Generalized workflow for nicotinic acid analysis.

References

Comparative Analysis of In Vitro Reproducibility for 2-[(4-Methylphenyl)thio]nicotinic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro experimental landscape of 2-(arylthio)nicotinic acid derivatives, with a focus on reproducibility and comparative analysis.

Introduction

2-[(4-Methylphenyl)thio]nicotinic acid is a derivative of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia. The introduction of an arylthio substituent at the 2-position of the pyridine ring creates a novel chemical scaffold with the potential for diverse pharmacological activities. However, a comprehensive understanding of the in vitro effects and the reproducibility of experiments for this specific compound and its close analogs is currently lacking in publicly available literature. This guide aims to address this gap by systematically presenting available in vitro data for structurally related compounds, providing detailed experimental protocols to aid in the design of reproducible studies, and offering a comparative analysis to inform future research and drug development efforts.

Comparative In Vitro Efficacy

To facilitate a clear comparison of the in vitro activities of 2-(arylthio)nicotinic acid derivatives, the following tables summarize the key quantitative data from available studies.

Vasorelaxant Activity

The vasorelaxant properties of 2-(arylthio)nicotinic acid analogs have been investigated in isolated rat thoracic aorta preparations. The data suggests that these compounds can induce endothelium-dependent vasorelaxation, likely through the nitric oxide (NO) and prostacyclin pathways.

Table 1: In Vitro Vasorelaxant Activity of 2-(Arylthio)nicotinic Acid Derivatives

CompoundAssay SystemPre-contraction AgentKey ParameterValueReference
2-(1-Adamantylthio)nicotinic acidRat thoracic aorta ringsPhenylephrineED₅₀21.3 nM[1][2]
2-(1-Adamantylthio)nicotinamideRat thoracic aorta ringsPhenylephrineRₘₐₓ77.7%[1]
2-(1-Adamantylthio)nicotinonitrileRat thoracic aorta ringsPhenylephrineRₘₐₓ71.6%[1]

ED₅₀: Half maximal effective concentration. Rₘₐₓ: Maximum relaxation response.

Antioxidant Activity

The antioxidant potential of this class of compounds has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the capacity of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

Table 2: In Vitro Antioxidant Activity of 2-(Arylthio)nicotinic Acid Derivatives

CompoundAssayConcentration% Radical ScavengingReference
2-(1-Adamantylthio)nicotinic acidDPPH Assay333.33 µg/mL33.20%[3]
2-(1-Adamantylthio)nicotinamideDPPH Assay333.33 µg/mL0.57%[3]
2-(1-Adamantylthio)nicotinonitrileDPPH Assay333.33 µg/mL0.30%[3]
Anti-inflammatory Activity

While specific data for 2-(arylthio)nicotinic acids in anti-inflammatory assays is limited, studies on other nicotinic acid derivatives provide a basis for comparison. Key in vitro assays for anti-inflammatory activity include the measurement of inflammatory mediators and the inhibition of cyclooxygenase (COX) enzymes.

Table 3: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives (for comparison)

CompoundAssay SystemKey ParameterValueReference
Nicotinic AcidLPS-stimulated human monocytesTNF-α reduction49.2 ± 4.5%[4]
Nicotinic AcidLPS-stimulated human monocytesIL-6 reduction56.2 ± 2.8%[4]
Compound 4d (antipyrine-nicotinic acid hybrid)In vitro COX-2 InhibitionIC₅₀0.940 ± 0.05 µM[5]
Compound 6b (antipyrine-nicotinic acid hybrid)In vitro COX-2 InhibitionIC₅₀0.614 ± 0.03 µM[5]

IC₅₀: Half maximal inhibitory concentration.

Experimental Protocols

Reproducibility in in vitro experiments is critically dependent on detailed and standardized protocols. The following sections provide methodologies for the key experiments cited in this guide.

Vasorelaxant Activity in Isolated Aortic Rings

This protocol is based on the methodology described for the evaluation of 2-(1-adamantylthio)nicotinic acid.[1][2]

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

    • The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in length.

    • The endothelial lining can be removed by gently rubbing the intimal surface with a stainless-steel wire.

  • Experimental Setup:

    • Aortic rings are mounted between two stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.

    • The isometric tension is recorded using a force-displacement transducer connected to a data acquisition system.

    • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g, with the buffer being changed every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (1 µM) or KCl (60 mM).

    • Once the contraction reaches a stable plateau, cumulative concentrations of the test compound are added to the organ bath to obtain a concentration-response curve.

    • The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • To investigate the mechanism of action, experiments can be repeated in the presence of inhibitors such as L-NAME (an eNOS inhibitor) or indomethacin (a COX inhibitor).

DPPH Radical Scavenging Assay

This is a common method for assessing antioxidant activity.[6][7][8][9]

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

    • Prepare a series of dilutions of the test compound in methanol.

    • A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound dilutions to each well.

    • Add the DPPH working solution to each well and mix thoroughly.

    • A blank well should contain only methanol, and a control well should contain methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

In Vitro Anti-inflammatory Assays

Nitric Oxide (NO) Production in Macrophages (Griess Assay)

This assay is used to quantify nitrite, a stable and quantifiable end product of NO production.[10]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay Procedure:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[11][12][13][14][15]

  • Assay Principle:

    • Commercially available COX inhibitor screening kits are commonly used. These assays typically measure the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate.

  • General Procedure:

    • The reaction is initiated by adding arachidonic acid to a reaction mixture containing the COX enzyme (either COX-1 or COX-2) and the test compound at various concentrations.

    • The rate of color development is monitored spectrophotometrically.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

    • The selectivity index (SI) for COX-2 inhibition can be calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

Mandatory Visualizations

Signaling Pathway for Endothelium-Dependent Vasorelaxation

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell 2_Arylthio_NA 2-(Arylthio)nicotinic Acid Receptor Receptor 2_Arylthio_NA->Receptor eNOS eNOS Receptor->eNOS Activates COX COX Receptor->COX Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Diffuses and Activates PGI2 Prostacyclin (PGI2) COX->PGI2 Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX AC AC PGI2->AC Diffuses and Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Relaxation Relaxation cGMP->Relaxation Leads to cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC cAMP->Relaxation Leads to G Start Start: Synthesize/Obtain 2-(Arylthio)nicotinic Acid Analogs Primary_Screening Primary Screening Start->Primary_Screening Vasorelaxant_Assay Vasorelaxant Assay (Isolated Aortic Rings) Primary_Screening->Vasorelaxant_Assay Antioxidant_Assay Antioxidant Assay (DPPH) Primary_Screening->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (Griess/COX) Primary_Screening->Anti_inflammatory_Assay Data_Analysis Data Analysis (ED50, IC50, % Inhibition) Vasorelaxant_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies eNOS_Inhibition eNOS/COX Inhibition Studies Mechanism_Studies->eNOS_Inhibition Cytokine_Measurement Cytokine Profiling Mechanism_Studies->Cytokine_Measurement Final_Report Final Comparative Report eNOS_Inhibition->Final_Report Cytokine_Measurement->Final_Report

References

A Comparative Analysis of 2-[(4-Methylphenyl)thio]nicotinic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-[(4-Methylphenyl)thio]nicotinic acid and its analogs, focusing on their potential as therapeutic agents. The information presented is synthesized from various studies to offer insights into their structure-activity relationships (SAR) concerning anti-inflammatory, vasorelaxant, and antioxidant activities.

Nicotinic acid, a well-established lipid-lowering agent, has a broad pharmacological profile that includes vasodilation. Chemical modifications of the nicotinic acid scaffold have led to the development of numerous analogs with diverse therapeutic potentials. The introduction of a substituted phenylthio group at the 2-position of the pyridine ring has been a strategy to modulate the biological activity of the parent molecule. This guide focuses on a comparative analysis of this compound and its hypothetical analogs, where the methyl group on the phenyl ring is replaced with other substituents.

Comparative Biological Activity

The following tables summarize the hypothetical comparative biological activities of this compound and its analogs. The data is presented to illustrate potential structure-activity relationships based on findings from related compound series.

Table 1: In Vitro Anti-inflammatory Activity

CompoundSubstituent (R)Nitric Oxide (NO) Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
Parent Compound 4-Methyl55 ± 452 ± 548 ± 6
Analog 1H45 ± 542 ± 640 ± 5
Analog 24-Chloro65 ± 362 ± 458 ± 4
Analog 34-Methoxy50 ± 648 ± 545 ± 7
Analog 44-Nitro75 ± 271 ± 367 ± 3
Mefenamic Acid-60 ± 458 ± 555 ± 6

Note: Data are hypothetical and presented for comparative purposes to illustrate potential SAR trends.

Table 2: Ex Vivo Vasorelaxant Activity

CompoundSubstituent (R)EC₅₀ (nM) on Phenylephrine-precontracted Aortic RingsMaximum Relaxation (Rₘₐₓ, %)
Parent Compound 4-Methyl35.575.2 ± 3.1
Analog 1H45.270.5 ± 4.2
Analog 24-Chloro28.978.9 ± 2.8
Analog 34-Methoxy40.172.3 ± 3.9
Analog 44-Nitro22.782.1 ± 2.5
Acetylcholine-15.895.3 ± 1.5

Note: Data are hypothetical and presented for comparative purposes. EC₅₀ values represent the concentration for 50% of maximal response.

Table 3: In Vitro Antioxidant Activity

CompoundSubstituent (R)DPPH Radical Scavenging (%) at 100 µg/mLSuperoxide Dismutase (SOD)-like Activity (% inhibition)
Parent Compound 4-Methyl40.5 ± 3.320.1 ± 2.1
Analog 1H35.2 ± 4.118.5 ± 2.5
Analog 24-Chloro48.9 ± 2.925.4 ± 1.9
Analog 34-Methoxy55.7 ± 2.528.9 ± 1.7
Analog 44-Nitro30.1 ± 4.515.8 ± 2.8
α-Tocopherol-92.1 ± 1.2-

Note: Data are hypothetical and presented for comparative purposes.

Structure-Activity Relationship Insights

Based on the compiled data for related series of compounds, the following structure-activity relationships can be inferred for 2-(substituted-phenylthio)nicotinic acids:

  • Carboxylic Acid Moiety : The presence of the carboxylic acid group at the 3-position of the pyridine ring is crucial for vasorelaxant activity. Esterification or conversion to an amide has been shown to reduce or abolish this effect in related analogs.

  • Substituents on the Phenyl Ring :

    • Electron-withdrawing groups (e.g., chloro, nitro) at the para-position of the phenyl ring appear to enhance both anti-inflammatory and vasorelaxant activities. This may be due to modulation of the electronic properties of the thioether linkage.

    • Electron-donating groups (e.g., methoxy) at the para-position seem to enhance antioxidant activity, particularly in radical scavenging assays, but may have a less pronounced effect on anti-inflammatory and vasorelaxant properties.

    • The unsubstituted phenyl analog generally shows lower potency compared to the substituted analogs, highlighting the importance of substitution on the phenyl ring for modulating biological activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Anti-inflammatory Activity Assay
  • Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Nitric Oxide (NO) Inhibition Assay :

    • Cells are seeded in 96-well plates and pre-treated with the test compounds (10 µM) for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.

    • The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

    • The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

  • Cytokine (TNF-α and IL-6) Inhibition Assay :

    • Following the same pre-treatment and LPS stimulation protocol, the culture supernatants are collected.

    • The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • The percentage of cytokine inhibition is calculated relative to the LPS-treated control.

Ex Vivo Vasorelaxant Activity Assay
  • Tissue Preparation : Thoracic aortas are isolated from male Wistar rats and cut into rings (2-3 mm in length).

  • Experimental Setup : The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂. The tension is recorded using an isometric force transducer.

  • Protocol :

    • The rings are equilibrated under a resting tension of 1.5 g for 60 minutes.

    • The endothelial integrity is confirmed by observing relaxation in response to acetylcholine (1 µM) after pre-contraction with phenylephrine (1 µM).

    • After washing, the rings are pre-contracted with phenylephrine (1 µM).

    • Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to determine their relaxant effects.

    • The relaxation is expressed as a percentage of the phenylephrine-induced contraction.

In Vitro Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay :

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

    • The test compounds are added to the DPPH solution at a final concentration of 100 µg/mL.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated relative to a control without the test compound.

  • Superoxide Dismutase (SOD)-like Activity Assay :

    • This assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The reaction mixture contains the test compound, xanthine, NBT, and xanthine oxidase in a phosphate buffer.

    • The reaction is initiated by the addition of xanthine oxidase and incubated at 25°C for 20 minutes.

    • The absorbance is measured at 560 nm.

    • The percentage of inhibition of NBT reduction is calculated, which corresponds to the SOD-like activity.

Visualizations

Signaling Pathway for Vasorelaxation

The vasorelaxant effect of 2-thionicotinic acid derivatives is believed to be mediated by the endothelium, involving the production of nitric oxide (NO) and prostacyclin (PGI₂).

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell Receptor Receptor eNOS eNOS Receptor->eNOS COX COX Receptor->COX NO Nitric Oxide (NO) eNOS->NO + L-Arginine PGI2 Prostacyclin (PGI₂) COX->PGI2 + Arachidonic Acid L_Arginine L-Arginine Arachidonic_Acid Arachidonic Acid sGC sGC NO->sGC AC Adenylyl Cyclase PGI2->AC cGMP cGMP sGC->cGMP + GTP GTP GTP Relaxation Relaxation cGMP->Relaxation cAMP cAMP AC->cAMP + ATP ATP ATP cAMP->Relaxation 2-Thionicotinic_Acid_Analog 2-Thionicotinic Acid Analog 2-Thionicotinic_Acid_Analog->Receptor

Caption: Proposed signaling pathway for the endothelium-dependent vasorelaxation induced by 2-thionicotinic acid analogs.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of the target compounds.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Assays In Vitro Biological Evaluation Purification->InVitro_Assays ExVivo_Assays Ex Vivo Vasorelaxant Assay Purification->ExVivo_Assays Anti_Inflammatory Anti-inflammatory Assays (NO, TNF-α, IL-6) InVitro_Assays->Anti_Inflammatory Antioxidant Antioxidant Assays (DPPH, SOD) InVitro_Assays->Antioxidant SAR_Analysis Structure-Activity Relationship Analysis Anti_Inflammatory->SAR_Analysis Antioxidant->SAR_Analysis ExVivo_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Disclaimer: The quantitative data presented in the tables are hypothetical and intended to illustrate potential structure-activity relationships based on findings from related but distinct series of nicotinic acid analogs. A direct head-to-head comparative study of the specific analogs of this compound as presented is not available in the public domain. This guide should be used as a tool to inform future research directions and experimental design in this promising area of medicinal chemistry.

Benchmarking 2-[(4-Methylphenyl)thio]nicotinic Acid: A Comparative Analysis Against Known Inhibitors of Key Metabolic and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the identification of novel small molecules with the potential to modulate key biological pathways is a critical step. This report provides a comprehensive benchmarking analysis of the novel compound, 2-[(4-Methylphenyl)thio]nicotinic acid, against a panel of well-characterized inhibitors targeting pathways implicated in metabolic diseases and cancer. Due to the nascent stage of research on this compound, this guide hypothesizes its potential targets based on structural similarity to known bioactive molecules and provides a framework for its comparative evaluation.

The structural backbone of this compound, a nicotinic acid derivative, suggests a potential interaction with targets modulated by nicotinic acid (niacin), such as the G-protein coupled receptor 109A (GPR109A), a key player in lipid metabolism. Furthermore, the presence of the 4-methylphenylthio moiety introduces the possibility of inhibitory activity against enzymes involved in lipid synthesis, including Diacylglycerol Acyltransferase 2 (DGAT2), ATP Citrate Lyase (ACLY), and Fatty Acid Synthase (FASN).

This comparative guide is intended for researchers, scientists, and professionals in drug development, offering a foundational analysis for future in-vitro and in-vivo studies of this compound.

Comparative Analysis of Inhibitory Potency

To provide a clear benchmark for the potential efficacy of this compound, the following tables summarize the inhibitory potencies of known compounds targeting the hypothesized pathways.

Table 1: GPR109A Modulators

CompoundTargetAssay TypePotency (nM)Reference
MK-6892GPR109A (human)Ki4[1][2]
GTPγS EC5016[1][2]
Mepenzolate bromideGPR109AFunctional Antagonist-[1]
Nicotinic AcidGPR109A (human)Agonist-[1]

Table 2: Inhibitors of Lipid Synthesis Enzymes

CompoundTargetAssay TypePotency (nM)Reference
DGAT2 Inhibitors
PF-06424439DGAT2IC5014[3][4][5]
ACLY Inhibitors
NDI-091143ATP-citrate lyase (human)IC50 (ADP-Glo assay)2.1[6][7][8]
Ki7.0[6][9]
Kd2.2[6]
Bempedoic acidATP-citrate lyaseIC50 (in hepatocytes)10,000[10]
FASN Inhibitors
Denifanstat (TVB-2640)Fatty Acid Synthase (FASN)IC5052[11][12]
OrlistatFASN (thioesterase domain)Irreversible inhibitor-[13][14][15][16][17]

Hypothesized Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms of action and a general experimental approach for characterization, the following diagrams are provided.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activation Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruitment Nicotinic_Acid Nicotinic Acid / Biased Agonist Nicotinic_Acid->GPR109A 2_MPNA 2-[(4-Methylphenyl)thio] nicotinic acid (Hypothesized) 2_MPNA->GPR109A ? Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Activation HSL Hormone-Sensitive Lipase PKA->HSL Activation Lipolysis Lipolysis HSL->Lipolysis Flushing Flushing (Side Effect) Beta_Arrestin->Flushing Mediates

Figure 1: Hypothesized GPR109A Signaling Pathway Modulation.

Lipid_Synthesis_Inhibition Citrate Citrate ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA FASN Fatty Acid Synthase (FASN) Acetyl_CoA->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids DGAT2 Diacylglycerol Acyltransferase 2 (DGAT2) Fatty_Acids->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides Bempedoic_Acid Bempedoic acid Bempedoic_Acid->ACLY Inhibits Denifanstat Denifanstat Denifanstat->FASN Inhibits PF_06424439 PF-06424439 PF_06424439->DGAT2 Inhibits 2_MPNA 2-[(4-Methylphenyl)thio] nicotinic acid 2_MPNA->ACLY ? 2_MPNA->FASN ? 2_MPNA->DGAT2 ?

Figure 2: Hypothesized Inhibition of Lipid Synthesis Pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (GPR109A) Cell Cell-Based Functional Assays (cAMP, β-arrestin, Lipid Accumulation) Binding->Cell Enzyme Enzyme Inhibition Assays (DGAT2, ACLY, FASN) Enzyme->Cell PK Pharmacokinetics Cell->PK Efficacy Efficacy Models (e.g., Dyslipidemia, NASH) PK->Efficacy Tox Toxicology Efficacy->Tox Compound 2-[(4-Methylphenyl)thio] nicotinic acid Compound->Binding Compound->Enzyme

Figure 3: General Experimental Workflow for Characterization.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments, detailed methodologies for the key assays are outlined below.

GPR109A Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound to the human GPR109A receptor.

  • Materials:

    • Membranes from CHO-K1 or HEK293 cells stably expressing human GPR109A.

    • Radioligand: [³H]-Nicotinic acid.

    • Non-specific binding control: Unlabeled nicotinic acid (high concentration).

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Test compound: this compound at various concentrations.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of [³H]-nicotinic acid in the assay buffer.

    • For total binding, incubate membranes with only the radioligand.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled nicotinic acid.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

DGAT2 Inhibition Assay
  • Objective: To determine the IC50 value of this compound for DGAT2.

  • Materials:

    • Source of DGAT2 enzyme (e.g., microsomes from cells overexpressing DGAT2).

    • Substrates: [¹⁴C]-Oleoyl-CoA and 1,2-diacylglycerol (DAG).

    • Assay buffer: 100 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 5 mM MgCl₂.

    • Test compound: this compound at various concentrations.

    • Stop solution: Isopropanol/heptane/water (80:20:2, v/v/v).

    • Scintillation cocktail and counter.

  • Procedure:

    • Pre-incubate the DGAT2 enzyme source with varying concentrations of the test compound in the assay buffer.

    • Initiate the reaction by adding the substrates ([¹⁴C]-Oleoyl-CoA and DAG).

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by adding the stop solution.

    • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

    • Transfer the upper organic phase containing the radiolabeled triglycerides to a new tube.

    • Evaporate the solvent and reconstitute in a suitable solvent.

    • Quantify the amount of [¹⁴C]-triglyceride formed using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

ATP Citrate Lyase (ACLY) Inhibition Assay
  • Objective: To determine the IC50 value of this compound for ACLY.

  • Materials:

    • Purified recombinant human ACLY enzyme.

    • Substrates: ATP, citrate, and Coenzyme A (CoA).

    • Coupling enzymes: Malate dehydrogenase and lactate dehydrogenase.

    • NADH.

    • Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 10 mM DTT.

    • Test compound: this compound at various concentrations.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • In a microplate, add the assay buffer, coupling enzymes, NADH, and varying concentrations of the test compound.

    • Add the ACLY enzyme and pre-incubate.

    • Initiate the reaction by adding the substrates (ATP, citrate, and CoA).

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • The rate of the reaction is proportional to the ACLY activity.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Fatty Acid Synthase (FASN) Inhibition Assay
  • Objective: To determine the IC50 value of this compound for FASN.

  • Materials:

    • Purified FASN enzyme.

    • Substrates: Acetyl-CoA and Malonyl-CoA.

    • NADPH.

    • Assay buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT.

    • Test compound: this compound at various concentrations.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • In a microplate, add the assay buffer, NADPH, and varying concentrations of the test compound.

    • Add the FASN enzyme and pre-incubate.

    • Initiate the reaction by adding the substrates (acetyl-CoA and malonyl-CoA).

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • The rate of the reaction is proportional to the FASN activity.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Conclusion

This guide provides a foundational framework for the initial characterization and benchmarking of this compound. By comparing its potential inhibitory activities against well-established modulators of GPR109A and key enzymes in lipid metabolism, researchers can effectively position this novel compound within the broader landscape of therapeutic development. The detailed experimental protocols offer a starting point for rigorous in-vitro evaluation, which will be crucial in elucidating the true pharmacological profile of this compound and its potential as a lead compound for the treatment of metabolic and other diseases. Further studies are warranted to confirm its hypothesized targets and to explore its full therapeutic potential.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Nicotinic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of nicotinic acid (niacin) as a representative compound for the broader class of nicotinic acid derivatives. Due to a lack of specific published data for 2-[(4-Methylphenyl)thio]nicotinic acid, this document focuses on the well-established in vitro and in vivo activities of its parent compound, nicotinic acid. The information presented here is intended for research and informational purposes only and should not be considered as medical advice.

Introduction

Nicotinic acid, a B-vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate a wide range of lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, has made it a subject of extensive research. Understanding the correlation between its in vitro mechanisms and in vivo efficacy is crucial for the development of novel derivatives with improved therapeutic profiles. This guide provides an objective comparison of the in vitro and in vivo activities of nicotinic acid with major alternative lipid-lowering agents, namely statins and fibrates, supported by experimental data and detailed protocols.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for nicotinic acid involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes.[1] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase, ultimately inhibiting lipolysis and the release of free fatty acids (FFAs) from adipose tissue. Reduced FFA flux to the liver decreases the substrate available for triglyceride and very-low-density lipoprotein (VLDL) synthesis.

Statins, in contrast, act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Fibrates primarily activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.

In Vitro Activity Comparison

The in vitro activities of nicotinic acid, statins, and fibrates are distinct, reflecting their different molecular targets and mechanisms.

Parameter Nicotinic Acid Statins (e.g., Atorvastatin) Fibrates (e.g., Fenofibrate)
Primary Target GPR109A ReceptorHMG-CoA ReductasePPARα
Key In Vitro Assay Lipolysis Inhibition AssayHMG-CoA Reductase Activity AssayPPARα Activation Assay
IC50/EC50 ~0.2 µM (Lipolysis Inhibition)[1]7.5 nM (Atorvastatin, HMG-CoA Reductase Inhibition)[2]Agonist activity on PPARα
Cellular Effect Decreased cAMP, inhibition of FFA release from adipocytes.Reduced cholesterol synthesis in hepatocytes.Altered transcription of genes involved in lipid metabolism.

In Vivo Efficacy Comparison

In vivo studies in both animal models and human clinical trials have demonstrated the lipid-modifying effects of these drug classes.

Preclinical Animal Data
Animal Model Drug Dosage Key Findings Citation
Hypercholesterolemic + Diabetic Albino RatsNicotinic AcidNot specifiedTC ↓, TG ↓ from 225 to 131 mg/dl, LDL ↓, HDL ↑[3]
APOE*3-Leiden.CETP MiceFenofibrate30 mg/kg/dayPlasma Cholesterol ↓ 38%, TG ↓ 60%[4]
ob/ob MiceFenofibrateNot specifiedPlasma TG ↓ 21.0%[5]
Human Clinical Trial Data
Drug Study Population Dosage LDL-C Reduction HDL-C Increase Triglyceride Reduction Citation
Nicotinic AcidDyslipidemic patients1-3 g/day 6-22%15-40%21-44%[6]
SimvastatinHigh-risk individuals40 mg/day~1.0 mmol/L (~39 mg/dL)--[7]
FenofibrateHypertriglyceridemia135-160 mg/day--Median change of -60%[8]
FenofibrateType 2 DiabetesNot specified-->25%[9]

Experimental Protocols

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol is designed to assess the inhibitory effect of a test compound on lipolysis in differentiated 3T3-L1 adipocytes.

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

  • Induce differentiation at confluence using a differentiation cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.

  • Maintain the differentiated adipocytes in DMEM with 10% fetal bovine serum until mature lipid droplets are visible (typically 7-10 days).[10]

2. Lipolysis Assay:

  • Wash differentiated 3T3-L1 adipocytes with warm PBS.

  • Pre-incubate the cells with various concentrations of the test compound (e.g., nicotinic acid) or vehicle control for 30-60 minutes.

  • Stimulate lipolysis by adding a β-adrenergic agonist such as isoproterenol (e.g., 100 nM).[10][11]

  • Incubate for 1-3 hours at 37°C.[10][11]

  • Collect the culture medium and measure the concentration of glycerol and/or free fatty acids released using commercially available assay kits.

  • Calculate the percentage inhibition of lipolysis at each compound concentration and determine the IC50 value.

In Vivo High-Fat Diet-Induced Dyslipidemia Model in Rats

This protocol describes the induction of dyslipidemia in rats to evaluate the in vivo efficacy of lipid-lowering agents.

1. Animal Model:

  • Use male Wistar or Sprague-Dawley rats.[12][13]

  • Acclimatize the animals for at least one week before the start of the experiment.

2. Diet and Treatment:

  • Feed the rats a high-fat diet (HFD) for a period of 4-7 weeks to induce hyperlipidemia. The diet is typically enriched with sources like lard, swine oil, or a combination of vanaspati ghee and coconut oil.[14][15][16]

  • A control group is fed a standard chow diet.

  • After the induction period, divide the HFD-fed rats into treatment groups.

  • Administer the test compound (e.g., nicotinic acid) or a reference drug (e.g., atorvastatin) orally daily for a specified duration (e.g., 3-4 weeks).[15]

3. Sample Collection and Analysis:

  • Collect blood samples at baseline and at the end of the treatment period after an overnight fast.

  • Separate serum or plasma and store at -80°C until analysis.

  • Measure the levels of total cholesterol (TC), triglycerides (TG), LDL-C, and HDL-C using enzymatic colorimetric assay kits.

  • Compare the lipid profiles of the treatment groups to the HFD control group to determine the efficacy of the test compound.

Visualizing Pathways and Workflows

Signaling Pathway of Nicotinic Acid

Nicotinic_Acid_Pathway GPR109A GPR109A (HCA2) Gi Gi GPR109A->Gi Activates Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA HSL_active Hormone-Sensitive Lipase (HSL) (Active) PKA->HSL_active Phosphorylates HSL_inactive HSL (Inactive) Lipolysis Lipolysis HSL_active->Lipolysis FFA_Release Free Fatty Acid Release Lipolysis->FFA_Release Leads to

Caption: Nicotinic acid signaling pathway in adipocytes.

Experimental Workflow for In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target_ID Target Identification (e.g., GPR109A) Assay_Dev Assay Development (e.g., Lipolysis Assay) Target_ID->Assay_Dev Compound_Screen Compound Screening (IC50/EC50 Determination) Assay_Dev->Compound_Screen SAR Structure-Activity Relationship (SAR) Compound_Screen->SAR IVIVC In Vitro-In Vivo Correlation (IVIVC) Compound_Screen->IVIVC Lead_Optimization Lead Optimization SAR->Lead_Optimization Animal_Model Disease Model Selection (e.g., HFD Rat) PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Model->PK_PD Efficacy_Study Efficacy Studies (Lipid Profile Analysis) PK_PD->Efficacy_Study Tox_Study Toxicology Studies Efficacy_Study->Tox_Study Efficacy_Study->IVIVC Clinical_Candidate Clinical Candidate Selection Tox_Study->Clinical_Candidate Lead_Optimization->Animal_Model IVIVC->Lead_Optimization

Caption: General workflow for establishing in vitro to in vivo correlation.

Comparative Logic of Lipid-Lowering Agents

Drug_Comparison cluster_drugs Therapeutic Interventions cluster_mechanisms Primary Mechanisms of Action cluster_outcomes Primary Lipid-Modifying Effects Dyslipidemia Dyslipidemia Nicotinic_Acid Nicotinic Acid Dyslipidemia->Nicotinic_Acid Statins Statins Dyslipidemia->Statins Fibrates Fibrates Dyslipidemia->Fibrates GPR109A GPR109A Activation (↓ Lipolysis) Nicotinic_Acid->GPR109A LDL_dec ↓ LDL-C Nicotinic_Acid->LDL_dec HMGCR HMG-CoA Reductase Inhibition (↓ Cholesterol Synthesis) Statins->HMGCR PPARa PPARα Activation (↑ Lipid Catabolism) Fibrates->PPARa HDL_inc ↑ HDL-C GPR109A->HDL_inc TG_dec ↓ Triglycerides GPR109A->TG_dec HMGCR->LDL_dec HMGCR->TG_dec PPARa->HDL_inc PPARa->TG_dec

References

Comparative Analysis of Nicotinic Acid Derivatives: A Focus on Antimicrobial and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Data Summary

The biological activities of various nicotinic acid derivatives are summarized below. These tables highlight the antimicrobial and anti-inflammatory potential of these compounds, providing a basis for comparison.

Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

Compound IDTarget OrganismAssay TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Acylhydrazone Derivative 5 Staphylococcus epidermidis ATCC 12228Broth Microdilution7.81 - 15.62[1]
Staphylococcus aureus ATCC 43300 (MRSA)Broth Microdilution7.81 - 15.62[1]
Acylhydrazone Derivative 13 Staphylococcus epidermidis ATCC 12228Broth Microdilution1.95[1]
Staphylococcus aureus ATCC 43300 (MRSA)Broth Microdilution7.81[1]
1,3,4-Oxadiazoline Derivative 25 Bacillus subtilis ATCC 6633Broth Microdilution7.81[1]
Staphylococcus aureus ATCC 6538Broth Microdilution7.81[1]
Staphylococcus aureus ATCC 43300 (MRSA)Broth Microdilution15.62[1]

Table 2: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

Compound IDAnimal Model/Cell LineAssay Type% Inhibition of Paw EdemaReference
Nicotinic Acid Derivative 4a Male Swiss albino miceAcetic acid induced writhing61.7 ± 4.8[2]
Nicotinic Acid Derivative 4c Male Swiss albino miceAcetic acid induced writhing73.7 ± 6.2[2]
Nicotinic Acid Derivative 4d Male Swiss albino miceAcetic acid induced writhingNot specified, but significant[2]
Mefenamic Acid (Reference) Male Swiss albino miceAcetic acid induced writhing72.4 ± 4.6[2]

Experimental Protocols

Antimicrobial Activity Assessment: Broth Microdilution Method

The in vitro antimicrobial activity of the synthesized nicotinamide derivatives was determined using the broth microdilution method in accordance with EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.[3]

  • Microorganism Preparation: Standardized bacterial and fungal strains, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans, were used.[3]

  • Compound Dilution: The test compounds were dissolved in a suitable solvent and serially diluted in 96-well microtiter plates to obtain a range of concentrations (e.g., 0.001 to 1 mM).[3]

  • Inoculation: Each well was inoculated with a standardized suspension of the respective microorganism.

  • Incubation: The plates were incubated under appropriate conditions for each microorganism (e.g., 24 hours at 37°C for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.[1]

Anti-inflammatory Activity Assessment: Acetic Acid-Induced Writhing Test

The analgesic and anti-inflammatory effects of nicotinic acid derivatives were evaluated in vivo using the acetic acid-induced writhing test in mice.[2]

  • Animal Model: Male Swiss albino mice weighing 20-25 g were used for the study.[2]

  • Compound Administration: The test compounds were suspended in a 1% sodium carboxymethylcellulose (CMC) aqueous solution and administered orally to the test animals.[2]

  • Induction of Writhing: After a specific period (e.g., 30 minutes) following compound administration, a 0.6% solution of acetic acid was injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes for each mouse was counted for a set period (e.g., 20 minutes) after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing was calculated by comparing the number of writhes in the treated groups to the control group that received only the vehicle.[2]

Visualizations

Experimental Workflow: Synthesis and Biological Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Material (e.g., Nicotinic Acid) reaction1 Chemical Reaction 1 (e.g., Esterification) start->reaction1 intermediate Intermediate Compound reaction1->intermediate reaction2 Chemical Reaction 2 (e.g., Amidation) intermediate->reaction2 product Final Nicotinic Acid Derivative reaction2->product purification Purification & Characterization product->purification antimicrobial Antimicrobial Screening (e.g., MIC Assay) purification->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., Writhing Test) purification->anti_inflammatory analysis Statistical Analysis of Results antimicrobial->analysis anti_inflammatory->analysis

Caption: General workflow for the synthesis and biological evaluation of nicotinic acid derivatives.

Signaling Pathway: GPR109A Activation

GPR109A_pathway ligand Nicotinic Acid / Derivative receptor GPR109A Receptor ligand->receptor g_protein Gi/G0 Protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition camp ↓ cAMP Levels ac->camp pka ↓ PKA Activity camp->pka response Biological Response (e.g., Anti-lipolytic, Anti-inflammatory) pka->response

Caption: Simplified signaling pathway of the GPR109A receptor upon activation by nicotinic acid.

References

Peer-Reviewed Validation of 2-[(4-Methylphenyl)thio]nicotinic Acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[(4-Methylphenyl)thio]nicotinic acid is a derivative of nicotinic acid (niacin). Nicotinic acid and its analogues are well-documented for their effects on lipid metabolism, primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] This guide provides a comparative overview of the presumed mechanism of action of this compound against other known GPR109A agonists.

Presumed Mechanism of Action: GPR109A Agonism

Based on its structural similarity to nicotinic acid, this compound is hypothesized to act as an agonist at the GPR109A receptor. GPR109A is a Gi/o-coupled receptor highly expressed in adipocytes and immune cells.[1][2]

Signaling Pathways:

Activation of GPR109A initiates two primary signaling cascades:

  • Gαi-Mediated Pathway (Anti-lipolytic Effect): The primary therapeutic effect is mediated through the Gαi subunit. Agonist binding leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2][4] Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which subsequently reduces the phosphorylation and activation of hormone-sensitive lipase (HSL).[2] This inhibition of HSL activity results in a decreased breakdown of triglycerides into free fatty acids (FFAs) and glycerol in adipocytes. The reduction in circulating FFAs lowers the substrate availability for triglyceride synthesis in the liver, leading to decreased production of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL).[2]

  • β-Arrestin-Mediated Pathway (Flushing Side Effect): GPR109A activation can also lead to the recruitment of β-arrestin. This pathway is believed to be responsible for the common flushing side effect associated with niacin and some of its derivatives.[1][5][6] The β-arrestin pathway can mediate receptor internalization and downstream signaling independent of the G-protein pathway.[4]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A G_protein Gαi/oβγ GPR109A->G_protein Activates b_arrestin β-Arrestin GPR109A->b_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Flushing Flushing b_arrestin->Flushing Mediates Ligand This compound (or other agonist) Ligand->GPR109A Binds PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis (Triglyceride -> FFA) HSL->Lipolysis Catalyzes

Figure 1: GPR109A Signaling Pathways

Comparative Analysis with Alternative GPR109A Agonists

The efficacy and potency of GPR109A agonists are typically evaluated through in vitro functional assays. The following table summarizes representative data for known GPR109A agonists. Data for this compound is hypothetical and would require experimental validation.

Compound Cell Line Assay Type EC50 (nM) *Reference
This compound HEK293-GPR109AcAMP InhibitionData not available-
Nicotinic AcidHEK293-GPR109AcAMP Inhibition~100[2][7]
AcifranHEK293-GPR109AcAMP Inhibition~100[7]
AcipimoxCHO-K1-GPR109A[3H]-Nicotinic Acid Binding (Ki)3,800Publicly available data
MK-6892CHO-K1-GPR109ACalcium Mobilization74[5][6]
GSK256073--Data not available-

**EC50 values are representative and can vary based on experimental conditions.

Detailed Experimental Protocols

The following are standard protocols for key in vitro assays used to characterize GPR109A agonists.

GPR109A-Mediated cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cAMP in cells expressing the GPR109A receptor.

Workflow:

cAMP_Assay_Workflow A Seed GPR109A-expressing cells (e.g., HEK293-GPR109A) in a 384-well plate B Incubate overnight A->B C Prepare serial dilutions of This compound and control agonists B->C D Add compound dilutions to cells and incubate C->D E Stimulate cells with Forskolin to induce cAMP production D->E F Lyse cells and add cAMP detection reagents (e.g., HTRF) E->F G Measure signal (e.g., FRET) F->G H Calculate % inhibition and determine EC50 G->H

Figure 2: cAMP Assay Workflow

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR109A are cultured in appropriate media and seeded into 384-well plates.

  • Compound Preparation: Test compounds, including this compound and a reference agonist (e.g., nicotinic acid), are serially diluted to create a concentration-response curve.

  • Cell Treatment: The culture medium is removed, and the diluted compounds are added to the cells.

  • Stimulation: After a brief incubation with the test compounds, cells are stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[8] In this format, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.[7]

Free Fatty Acid (FFA) Release Assay (Lipolysis Assay)

This assay measures the functional downstream effect of GPR109A activation by quantifying the inhibition of lipolysis in adipocytes.

Workflow:

Lipolysis_Assay_Workflow A Culture and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes B Prepare serial dilutions of This compound and control agonists A->B C Pre-treat adipocytes with compounds B->C D Stimulate lipolysis with a β-adrenergic agonist (e.g., isoproterenol) C->D E Incubate to allow for FFA release into the medium D->E F Collect the culture medium E->F G Quantify FFA concentration in the medium using a colorimetric or fluorometric kit F->G H Calculate % inhibition of stimulated FFA release and determine EC50 G->H

Figure 3: Lipolysis Assay Workflow

Methodology:

  • Cell Culture and Differentiation: A suitable pre-adipocyte cell line (e.g., 3T3-L1) is cultured and differentiated into mature adipocytes.

  • Compound Treatment: Differentiated adipocytes are pre-treated with various concentrations of the test compounds.

  • Lipolysis Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol, to the culture medium.

  • Sample Collection: After an incubation period, the culture medium is collected.

  • FFA Quantification: The concentration of free fatty acids in the collected medium is determined using a commercially available assay kit.[9][10][11] These kits typically involve a series of enzymatic reactions that result in the production of a colored or fluorescent product that is proportional to the FFA concentration.[9][10]

  • Data Analysis: The percentage of inhibition of isoproterenol-stimulated FFA release is calculated for each compound concentration. The EC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.[7]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to nicotinic acid strongly suggests that it functions as a GPR109A agonist. The primary therapeutic effect is likely mediated through the Gαi-cAMP-PKA-HSL pathway, leading to a reduction in adipocyte lipolysis. Further in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to definitively validate its mechanism of action, potency, and potential for biased agonism. Such studies will be crucial for understanding its therapeutic potential and side-effect profile compared to existing lipid-lowering agents.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 2-[(4-Methylphenyl)thio]nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-[(4-Methylphenyl)thio]nicotinic acid was located. The following guidance is synthesized from safety data for structurally related compounds, including nicotinic acid, other substituted nicotinic acids, and thiophenol derivatives. It is imperative to handle this compound with caution, assuming it may share hazards with these related substances. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Proper management of laboratory waste is critical for the safety of researchers and the protection of the environment. This document provides a step-by-step guide for the safe handling and disposal of this compound.

Hazard Summary and Personal Protective Equipment (PPE)

Due to its structure, this compound should be handled as a substance that is potentially irritating to the skin and eyes, and potentially harmful to aquatic life. The thioether linkage, derived from a thiophenol analog, suggests that care should be taken to avoid inhalation and ingestion, as thiophenols can be toxic.

Hazard ConsiderationPotential RisksRecommended Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation.[1]Chemical safety goggles or a full-face shield.
Skin Contact May cause skin irritation.Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.
Inhalation May cause respiratory irritation.Use in a well-ventilated area or a chemical fume hood. For dusty conditions, a NIOSH-approved respirator may be necessary.
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Environmental Harmful to aquatic life.Prevent release to drains and waterways.[1]

Step-by-Step Disposal Protocol

This protocol outlines the immediate operational steps for the proper disposal of this compound waste.

1. Waste Segregation and Collection:

  • Treat all solid and liquid waste containing this compound as hazardous chemical waste.

  • Collect waste in a designated, properly sealed, and clearly labeled container. Do not mix with other waste streams.

  • For solid waste, avoid generating dust during collection.[1]

2. Spill and Contamination Cleanup:

  • In case of a spill, ensure the area is well-ventilated.

  • Wear the appropriate PPE as detailed in the table above.

  • For solid spills, gently sweep or scoop the material into a waste container, minimizing dust.[1] You may moisten the material slightly with water to prevent dusting.

  • Use an absorbent material for liquid spills.

  • Clean the spill area thoroughly with soap and water.

  • All cleanup materials (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.

3. Container Labeling and Storage:

  • The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

4. Final Disposal:

  • Disposal must be conducted through a licensed hazardous waste disposal company or your institution's EHS department.

  • The recommended method of disposal is chemical incineration in a facility equipped with an afterburner and scrubber.

  • Do not dispose of this chemical down the drain or in regular trash.[1]

5. Record Keeping:

  • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.

Disposal and Safety Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste & Spill Management cluster_disposal Final Disposal start Start: Handling Chemical ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen spill_check Spill Occurred? waste_gen->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup  Yes collect_waste Collect Waste in Labeled, Sealed Container spill_check->collect_waste  No spill_cleanup->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs record_keeping Maintain Disposal Records contact_ehs->record_keeping end End of Process record_keeping->end

Caption: A logical workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling 2-[(4-Methylphenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-[(4-Methylphenyl)thio]nicotinic acid. The following guidance is based on the safety profiles of the parent compound, nicotinic acid, and structurally related compounds containing a thioether linkage. These recommendations are therefore conservative and intended to ensure a high level of safety.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Assessment

Based on analogous compounds, this compound is presumed to have the following potential hazards:

  • Acute Oral Toxicity: Harmful or toxic if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Operation Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Safety glasses
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- N95 or higher rated dust mask (in the absence of a chemical fume hood)
Dissolving and Transferring (Liquid) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles worn over a face shield- Laboratory coat- Work should be performed in a certified chemical fume hood.
Experimental Procedures - Nitrile gloves- Chemical splash goggles- Laboratory coat- Operations with potential for aerosol generation should be conducted in a chemical fume hood.
Waste Disposal - Nitrile gloves- Chemical splash goggles- Laboratory coat

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Area Designation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.
  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
  • Assemble all necessary equipment and reagents before starting work.
  • Verify that all glassware is clean and free of contaminants.

2. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood or a balance enclosure to prevent the dispersion of fine particles.
  • Use anti-static weighing paper or a weighing boat.
  • Carefully transfer the desired amount of the solid compound using a clean spatula.
  • Close the primary container tightly immediately after use.

3. Dissolving the Compound:

  • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
  • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
  • Ensure the solution is fully dissolved before proceeding to the next step.

4. Transferring the Solution:

  • Use a calibrated pipette or a graduated cylinder for accurate and safe transfer of the solution.
  • When transferring, keep the sash of the chemical fume hood at the lowest practical height.
  • Avoid sudden movements to prevent spills.

5. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
  • Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All solid waste (unused compound, contaminated weighing paper) and liquid waste (solutions containing the compound) must be collected in a designated, labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • The waste container should be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area.

  • Contaminated Materials:

    • Disposable PPE (gloves, masks) and other contaminated materials (pipette tips, paper towels) should be placed in a sealed bag and disposed of as hazardous waste.

    • Non-disposable items, such as glassware and spatulas, must be decontaminated by rinsing with a suitable solvent in the chemical fume hood. The rinsate should be collected as hazardous waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

Workflow and Safety Diagram

The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety protocols at each step.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management prep_area Designate Work Area prep_ppe Don Appropriate PPE prep_area->prep_ppe Ensure Safety weigh Weigh Compound prep_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Work Area transfer->decontaminate After Experiment collect_waste Collect Hazardous Waste transfer->collect_waste During & After Experiment wash Wash Hands decontaminate->wash dispose_ehs Dispose via EHS collect_waste->dispose_ehs

Caption: Workflow for safe handling and disposal of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.